3,4-Dichlorobenzyl mercaptan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dichlorophenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGBRSQPRQXALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CS)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189990 | |
| Record name | 3,4-Dichlorotoluene-alpha-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50189990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36480-40-7 | |
| Record name | 3,4-Dichlorobenzenemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36480-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorotoluene-alpha-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036480407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichlorotoluene-alpha-thiol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichlorotoluene-α-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dichlorobenzyl Mercaptan for Advanced Research Applications
This guide provides a comprehensive technical overview of 3,4-Dichlorobenzyl Mercaptan, a key reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, reactivity, safe handling protocols, and analytical workflows, grounding all claims in authoritative data.
Chemical Identity and Core Properties
This compound, also known by its IUPAC name (3,4-Dichlorophenyl)methanethiol, is a distinct organosulfur compound.[1][2] Its chemical structure is characterized by a benzyl ring substituted with two chlorine atoms at the 3 and 4 positions and a mercaptan (thiol) group attached to the benzylic carbon. This substitution pattern significantly influences its reactivity and physical properties.
The presence of the thiol (-SH) group makes it a potent nucleophile and a mild acid, while the dichlorinated phenyl ring imparts lipophilicity and modulates the electronic properties of the molecule.[3] These features make it a valuable building block in medicinal chemistry and materials science.[4][5]
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 36480-40-7 | [1][2][4][6] |
| IUPAC Name | (3,4-Dichlorophenyl)methanethiol | [1][2] |
| Molecular Formula | C₇H₆Cl₂S | [1][2][6] |
| SMILES | SCc1ccc(Cl)c(Cl)c1 | [2][4] |
| InChI Key | CEGBRSQPRQXALB-UHFFFAOYSA-N |[1][2][6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 193.09 g/mol | [4][6] |
| Appearance | Clear, colorless to pale yellow liquid | [2][4] |
| Boiling Point | 152-153 °C at 12 mmHg | [4] |
| Density | 1.362 g/cm³ | [4] |
| Refractive Index | 1.6045-1.6095 (at 20°C) | [2][4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Solubility | Difficult to mix in water |[5][7] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a nucleophilic substitution reaction where the corresponding benzyl halide is treated with a sulfur nucleophile. A common and efficient laboratory-scale method utilizes 3,4-dichlorobenzyl chloride as the starting material and a reagent like thiourea, followed by hydrolysis.
Causality in Synthesis: The choice of thiourea is strategic. It acts as a safe and stable source of the thiol group. It first forms a stable isothiouronium salt intermediate, which is not volatile and has a much lower stench than the final mercaptan product. This intermediate is then easily hydrolyzed under basic conditions to yield the target thiol, minimizing exposure to the volatile and odorous final product during the reaction setup.
Caption: Synthesis pathway of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system; successful formation of the intermediate salt and final product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.
-
Step 1: Formation of Isothiouronium Salt: In a well-ventilated fume hood, dissolve 3,4-dichlorobenzyl chloride (1 equivalent) and thiourea (1.1 equivalents) in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC until the starting benzyl chloride is consumed. The product, a white precipitate, is the isothiouronium salt.
-
Step 2: Isolation of Intermediate: Cool the reaction mixture to room temperature. The salt will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Step 3: Hydrolysis: Suspend the collected isothiouronium salt in a biphasic solution of water and a non-polar organic solvent (e.g., dichloromethane). Add a solution of sodium hydroxide (2.5 equivalents) and stir vigorously at room temperature for 4-6 hours. The mercaptan will be formed and extracted into the organic layer.
-
Step 4: Workup and Purification: Separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final clear liquid.[4]
Reactivity and Applications in Drug Development
The thiol group is the center of the molecule's reactivity, acting as a potent nucleophile, especially in its deprotonated thiolate form (RS⁻).[3] This high nucleophilicity is harnessed in drug development for the synthesis of thioethers, which are crucial structural motifs in many pharmaceutical agents.[8]
Key Reactions:
-
S-Alkylation: The deprotonated thiol readily attacks electrophilic carbons (e.g., alkyl halides) to form stable carbon-sulfur bonds (thioethers). This is a cornerstone reaction for linking molecular fragments.
-
Michael Addition: The thiolate can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, a common strategy in the design of covalent inhibitors.[9]
-
Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) or further oxidation to sulfonic acids. This sensitivity requires careful handling and storage under an inert atmosphere.
Caption: Core reactivity pathway of thiols in S-alkylation.
Safety, Handling, and Hazard Management
This compound is classified as a hazardous substance.[10] Its primary hazards include acute toxicity if inhaled, skin irritation, serious eye irritation, and potential for respiratory irritation.[4][7][10] Furthermore, like most mercaptans, it possesses a powerful and unpleasant stench.[7][11]
Trustworthiness through Self-Validation: A robust safety protocol is self-validating. For instance, the distinct stench of the compound serves as an immediate indicator of containment failure, prompting immediate corrective action.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | ❗ | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | Category 3 | 💀 | Danger | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation |
| STOT, Single Exposure | Category 3 | ❗ | Warning | H335: May cause respiratory irritation |
(Source: GHS classification data from multiple suppliers)[4][10][11]
Engineering Controls and Personal Protective Equipment (PPE)
-
Causality: Due to its high inhalation toxicity and potent stench, all handling of this compound must be performed within a certified chemical fume hood with a high air exchange rate.
-
PPE: Wear nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and splash-proof safety goggles with a face shield.[7][10]
Spill and Waste Management Protocol
-
Containment: In case of a spill, immediately evacuate the area. Ensure the fume hood is operational. Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Neutralization: Mercaptans can be neutralized by oxidation. Carefully treat the absorbent material with a freshly prepared solution of sodium hypochlorite (household bleach, ~5-10%) or calcium hypochlorite. The oxidation process will convert the odorous thiol into less volatile and odorless sulfonic acids.[12]
-
Disposal: Collect the neutralized material in a sealed, labeled hazardous waste container for disposal according to institutional and local regulations.[7]
Analytical Workflow for Quality Control
Ensuring the purity and identity of this compound is critical for its application in research and development. A multi-step analytical workflow is required for comprehensive characterization.
Caption: Standard analytical workflow for quality control.
Protocol: Purity Assessment by Gas Chromatography (GC)
-
Objective: To determine the purity of the compound and identify any volatile impurities.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the mercaptan in a suitable solvent (e.g., dichloromethane) at approximately 1 mg/mL.
-
Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a non-polar capillary column (e.g., DB-5 or equivalent).
-
Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, hold for 5 minutes.
-
-
Analysis: Purity is reported as the relative peak area of the main component. A purity of >96% is typical for this reagent.[2][4]
-
References
- 1. Page loading... [guidechem.com]
- 2. L03226.03 [thermofisher.com]
- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 97% | CymitQuimica [cymitquimica.com]
- 5. This compound | 36480-40-7 [chemicalbook.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Benzyl thioether formation merging copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. Methanethiol - Wikipedia [en.wikipedia.org]
Spectroscopic Data of 3,4-Dichlorobenzyl Mercaptan: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for 3,4-Dichlorobenzyl mercaptan (CAS No: 36480-40-7), a compound of interest in synthetic chemistry and drug development.[1][2] This document is tailored for researchers, scientists, and professionals in drug development, offering not just data, but also the underlying scientific rationale for its interpretation and acquisition.
Introduction
This compound, with the molecular formula C₇H₆Cl₂S and a molecular weight of approximately 193.09 g/mol , is a halogenated aromatic thiol.[1][2] Its structure, featuring a dichlorinated benzene ring attached to a methylene thiol group, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions. In the absence of publicly available experimental spectra, this guide presents high-quality predicted spectroscopic data, coupled with detailed interpretations and standardized protocols for experimental data acquisition.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.
A. ¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | d (J ≈ 2.0 Hz) | 1H | H-2 (Aromatic) |
| ~7.38 | d (J ≈ 8.2 Hz) | 1H | H-5 (Aromatic) |
| ~7.15 | dd (J ≈ 8.2, 2.0 Hz) | 1H | H-6 (Aromatic) |
| ~3.70 | d (J ≈ 7.5 Hz) | 2H | -CH₂-SH |
| ~1.65 | t (J ≈ 7.5 Hz) | 1H | -SH |
Interpretation and Causality:
The predicted ¹H NMR spectrum reveals five distinct signals. The aromatic region (δ 7.0-7.5 ppm) displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The proton at the 2-position (H-2), being adjacent to the electron-withdrawing chlorine atom and ortho to the methylene group, is expected to be the most downfield and appears as a doublet due to coupling with H-6. The proton at the 5-position (H-5) is ortho to a chlorine atom and meta to the methylene group, appearing as a doublet from coupling to H-6. The H-6 proton, being ortho to one chlorine and the methylene group, is split into a doublet of doublets by H-5 and H-2.
The methylene protons (-CH₂-) are diastereotopic and are expected to appear as a doublet due to coupling with the thiol proton. The thiol proton (-SH) itself is anticipated to be a triplet due to coupling with the adjacent methylene protons. The exact chemical shift and multiplicity of the thiol proton can be highly dependent on concentration, temperature, and solvent due to hydrogen bonding and exchange.
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A standardized protocol for acquiring a high-resolution ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[3] CDCl₃ is a common choice for its good solubilizing power for many organic compounds and its single residual proton peak at δ 7.26 ppm.
-
Ensure the solution is homogeneous and free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquire the spectrum using a standard pulse sequence (e.g., a 90° pulse).
-
Typically, 16-64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to δ 7.26 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
II. ¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~139.5 | C-1 (Aromatic, Quaternary) |
| ~132.8 | C-4 (Aromatic, Quaternary) |
| ~131.5 | C-3 (Aromatic, Quaternary) |
| ~130.9 | C-5 (Aromatic) |
| ~129.8 | C-6 (Aromatic) |
| ~128.5 | C-2 (Aromatic) |
| ~33.0 | -CH₂-SH |
Interpretation and Causality:
The predicted ¹³C NMR spectrum shows seven distinct carbon signals. The downfield signals in the range of δ 128-140 ppm are characteristic of the aromatic carbons. The three quaternary carbons (C-1, C-3, and C-4) are expected to have lower intensities compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the chlorine atoms and the methylene group. The methylene carbon (-CH₂-) is expected to appear in the aliphatic region, around δ 33.0 ppm.
Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of CDCl₃) is generally preferred due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4]
-
Instrument Setup and Acquisition:
-
Use a ¹³C NMR probe.
-
Employ a proton-decoupling pulse sequence to simplify the spectrum to single lines for each carbon and to benefit from the NOE.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
-
-
Data Processing:
-
Processing steps are similar to ¹H NMR.
-
The chemical shift is calibrated using the CDCl₃ triplet, with the central peak at δ 77.16 ppm.
-
III. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2920-2980 | Medium | Aliphatic C-H stretch (-CH₂-) |
| ~2550-2600 | Weak | S-H stretch |
| ~1550-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1470 | Medium | -CH₂- scissoring |
| ~1100-1200 | Strong | C-Cl stretch |
| ~800-900 | Strong | Aromatic C-H out-of-plane bending |
| ~650-750 | Medium | C-S stretch |
Interpretation and Causality:
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are found just below 3000 cm⁻¹.[2] A key, though often weak, absorption is the S-H stretch, which is expected in the 2550-2600 cm⁻¹ region. The presence of the aromatic ring is confirmed by C=C stretching bands in the 1550-1600 cm⁻¹ region and strong C-H out-of-plane bending bands in the 800-900 cm⁻¹ range, the pattern of which can be indicative of the 1,2,4-trisubstitution. The strong C-Cl stretching vibrations are expected in the fingerprint region, typically between 1100 and 1200 cm⁻¹. The C-S stretch is generally weak and appears in the 650-750 cm⁻¹ range.
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples.[5]
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[6]
-
-
Sample Analysis:
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring it completely covers the crystal surface.[5]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks in the spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
-
IV. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Predicted Electron Ionization (EI) Mass Spectrum
| m/z | Relative Intensity (%) | Assignment |
| 192/194/196 | Moderate | [M]⁺∙ (Molecular Ion) |
| 157/159 | High | [M - Cl]⁺ |
| 122 | Moderate | [M - 2Cl]⁺ |
| 91 | Very High (Base Peak) | [C₇H₇]⁺ (Tropylium ion) |
| 159/161 | Moderate | [C₇H₅Cl₂]⁺ |
Interpretation and Causality:
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak cluster at m/z 192, 194, and 196, corresponding to the different isotopic combinations of the two chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks (approximately 9:6:1) would be a clear indicator of the presence of two chlorine atoms.
A prominent fragmentation pathway for benzyl compounds is the cleavage of the benzylic C-S bond.[7] This would lead to the formation of a benzyl cation, which readily rearranges to the highly stable tropylium ion at m/z 91.[7] This is often the base peak in the spectrum of benzyl derivatives. Other significant fragments could arise from the loss of one or both chlorine atoms from the molecular ion or other fragments.
Experimental Protocol: Acquiring an EI Mass Spectrum via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
GC-MS System Setup:
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The compound will be separated from the solvent and any impurities on the GC column and then enter the mass spectrometer.
-
The mass spectrometer will scan a range of m/z values (e.g., 40-400 amu) to record the mass spectrum of the eluting compound.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion and the fragmentation pattern to confirm the structure.
-
V. Visualizing Molecular Structure and Spectroscopic Correlations
The following diagrams, generated using Graphviz, illustrate the molecular structure and the key relationships discussed in this guide.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. Interpreting IR Spectra [chemistrysteps.com]
- 3. depts.washington.edu [depts.washington.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. agilent.com [agilent.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]
1H NMR and 13C NMR spectra of 3,4-Dichlorobenzyl mercaptan
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Dichlorobenzyl Mercaptan
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₇H₆Cl₂S). By integrating foundational NMR principles with spectral data from analogous structures, we present a detailed interpretation of the chemical shifts, coupling constants, and signal multiplicities. This document serves as a practical reference for scientists engaged in the synthesis, identification, and quality control of this and related halogenated aromatic compounds.
Introduction: The Molecular Profile of this compound
This compound is a substituted aromatic thiol featuring a benzyl scaffold with two chlorine atoms on the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, creating a distinct and predictable NMR fingerprint. Accurate interpretation of this fingerprint is crucial for confirming the compound's identity, assessing its purity, and understanding its chemical properties in contexts such as pharmaceutical intermediate synthesis or materials science.
This guide explains the causality behind the spectral features, grounding the interpretation in the established principles of magnetic anisotropy, inductive effects, and spin-spin coupling.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering system will be used for the atoms in this compound.
Mass spectrometry fragmentation of 3,4-Dichlorobenzyl mercaptan
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4-Dichlorobenzyl Mercaptan
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of this compound (C₇H₆Cl₂S). As a molecule incorporating a dichlorinated aromatic ring, a benzylic methylene group, and a thiol moiety, its fragmentation signature is governed by a confluence of well-established chemical principles. This document offers researchers, scientists, and drug development professionals a predictive framework for identifying this compound and its structural analogs using both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) techniques. We will explore the foundational isotopic patterns dictated by the chlorine atoms, delineate the primary fragmentation pathways under EI conditions, including benzylic cleavage and tropylium ion rearrangement, and propose the expected fragmentation in positive and negative mode ESI-MS/MS. This guide is grounded in authoritative principles of mass spectrometry, providing not just predicted outcomes but the causal logic behind them.
Introduction to the Analyte and Methodologies
This compound is a halogenated aromatic thiol. Its structure presents several key features that dictate its behavior in a mass spectrometer: the stable, but substituted, aromatic ring; the reactive benzylic C-S bond; and the acidic thiol proton. Understanding the fragmentation of such molecules is critical in diverse fields, from environmental analysis to the synthesis of pharmaceutical intermediates.
Mass spectrometry is a cornerstone of molecular identification, providing information on molecular weight and structure.[1] This guide will focus on two complementary ionization techniques:
-
Electron Ionization (EI): A high-energy "hard" ionization technique that induces extensive and reproducible fragmentation, creating a characteristic fingerprint of the molecule. EI generates odd-electron radical cations (M•⁺) whose fragmentation pathways are well-documented.[2]
-
Electrospray Ionization (ESI): A "soft" ionization method that typically generates even-electron protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal initial fragmentation.[3] Subsequent fragmentation is induced under controlled conditions (Collision-Induced Dissociation, CID) in a tandem mass spectrometer (MS/MS), providing targeted structural information.[4]
The Defining Feature: The Dichloro Isotopic Pattern
The most immediately recognizable feature in the mass spectrum of this compound will be the isotopic pattern generated by its two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1 (or 100:32.5).[5] For a molecule containing two chlorine atoms, the molecular ion region will display a characteristic cluster of three peaks: M, M+2, and M+4.
The theoretical relative intensities of these peaks can be calculated and are a definitive marker for a dichlorinated compound.[6]
-
M Peak: Contains two ³⁵Cl atoms.
-
M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 Peak: Contains two ³⁷Cl atoms.
The expected intensity ratio for this cluster is approximately 9:6:1 .[6] This distinctive pattern will propagate to any fragment ion that retains both chlorine atoms, providing a powerful tool for tracking the fragmentation pathway.
Electron Ionization (EI) Fragmentation Pathway
Under the high-energy (70 eV) conditions of EI, this compound is expected to form a molecular ion (M•⁺) and undergo a series of predictable cleavage and rearrangement reactions. The primary driving force for fragmentation is the formation of stable cations.[2]
Proposed Primary Fragmentation Steps
-
Molecular Ion Formation: The initial event is the removal of an electron to form the molecular radical cation, C₇H₆Cl₂S•⁺. The molecular weight of the most abundant isotopologue (containing two ³⁵Cl atoms) is 192 g/mol . Therefore, the molecular ion cluster will appear at m/z 192, 194, and 196.
-
Benzylic Cleavage (α-Cleavage): The C-S bond at the benzylic position is weak and prone to cleavage. This α-cleavage is a dominant pathway for substituted benzenes.[7][8] The loss of a sulfhydryl radical (•SH, 33 Da) from the molecular ion results in the formation of the highly stable 3,4-dichlorobenzyl cation. This resonance-stabilized cation is predicted to be a major peak, if not the base peak, in the spectrum.
-
Tropylium Ion Rearrangement: The benzyl cation (m/z 159) is known to rearrange into the more stable, aromatic tropylium cation.[7][9] This rearrangement is a hallmark of many benzyl-containing compounds and further stabilizes the resulting fragment.
-
Sequential Loss of Chlorine: The dichlorotropylium ion can subsequently lose a chlorine radical (•Cl, 35/37 Da) to form a chlorotropylium ion, or lose a neutral HCl molecule.
-
Aromatic Ring Fragmentation: The tropylium structure can lose a molecule of acetylene (C₂H₂), a common fragmentation pathway for this ion, leading to smaller fragments.[7]
Predicted EI-MS Data Summary
| m/z (³⁵Cl Isotopologue) | Ion Formula | Proposed Structure / Origin | Notes |
| 192 / 194 / 196 | [C₇H₆Cl₂S]•⁺ | Molecular Ion (M•⁺) | Exhibits the characteristic 9:6:1 isotopic pattern. |
| 159 / 161 / 163 | [C₇H₅Cl₂]⁺ | 3,4-Dichlorobenzyl / Tropylium Cation | Formed by loss of •SH. Expected to be the base peak. Retains the 9:6:1 pattern. |
| 124 / 126 | [C₇H₅Cl]⁺ | Chlorotropylium Cation | Formed by loss of •Cl from m/z 159/161. |
| 89 | [C₇H₅]⁺ | Tropylium Cation | Formed by loss of a second •Cl from m/z 124. |
| 98 / 100 | [C₅H₃Cl]⁺ | Fragment Ion | Formed by loss of C₂H₂ from m/z 124/126. |
Visualization of EI Fragmentation
Caption: Predicted EI fragmentation pathway for this compound.
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
ESI is a soft ionization technique ideal for thermally labile or polar molecules.[3] Fragmentation is minimal in the source; instead, a specific precursor ion is selected and fragmented via CID.
Positive Ion Mode ([M+H]⁺)
In positive mode, protonation is expected to occur on the sulfur atom, the most basic site, forming the sulfonium ion [C₇H₆Cl₂SH₂]⁺.
-
Precursor Ion: The protonated molecule will appear at m/z 193, 195, and 197.
-
Primary Fragmentation: The most likely fragmentation pathway for the protonated precursor is the neutral loss of hydrogen sulfide (H₂S, 34 Da). This is analogous to the loss of water from a protonated benzyl alcohol. This cleavage results in the same stable 3,4-dichlorobenzyl cation observed in EI-MS.
-
Secondary Fragmentation: Further fragmentation of the m/z 159/161/163 ion would follow the same pathway as in EI (loss of Cl, etc.).
Negative Ion Mode ([M-H]⁻)
In negative ion mode, the acidic thiol proton is lost to form the thiolate anion [C₇H₆Cl₂S]⁻.
-
Precursor Ion: The deprotonated molecule will appear at m/z 191, 193, and 195.
-
Fragmentation: Thiolate anions are relatively stable. Fragmentation may be less extensive than in positive mode. Possible pathways could include the loss of a chlorine radical followed by electron capture, or other complex rearrangements. The most straightforward fragmentation would be the loss of HCl, though this is less common than neutral losses in positive mode. A plausible fragmentation could be the homolytic cleavage of the C-S bond to yield a 3,4-dichlorobenzyl radical and a thiyl anion (HS⁻), though observing the radical is not possible. The primary observable fragments would likely arise from cleavage of the C-Cl bonds.
Visualization of ESI-MS/MS Fragmentation (Positive Mode)
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
To validate the predicted fragmentation pathways, the following experimental setups are recommended.
Protocol for GC-EI-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile, non-polar solvent such as dichloromethane or hexane.
-
Gas Chromatography (GC):
-
Injector: Splitless mode, 250 °C.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Mode: Full scan from m/z 40 to 400.
-
Protocol for LC-ESI-MS/MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a 50:50 mixture of methanol and water.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: +4.0 kV (positive), -3.5 kV (negative).
-
Drying Gas: Nitrogen at 325 °C and 10 L/min.
-
Analysis Mode: Acquire full scan data to identify the precursor ion. Then, perform targeted MS/MS on the precursor ion (m/z 193 in positive mode, m/z 191 in negative mode) using a collision energy ramp (e.g., 10-40 V) to observe the full range of product ions.
-
Conclusion
The mass spectrometric analysis of this compound yields highly diagnostic data for its unambiguous identification. The key identifiers are:
-
A molecular ion cluster at m/z 192/194/196 (EI) or precursor ions at m/z 193/195/197 ([M+H]⁺) and 191/193/195 ([M-H]⁻) exhibiting a characteristic 9:6:1 isotopic ratio.
-
A prominent fragment ion cluster at m/z 159/161/163 in both EI and positive-mode ESI, corresponding to the stable 3,4-dichlorotropylium cation.
By leveraging the predictable isotopic patterns and fundamental fragmentation mechanisms such as benzylic cleavage and neutral loss, researchers can confidently identify this molecule and differentiate it from its isomers. The protocols and predictive data herein serve as a robust guide for method development and structural elucidation in a research setting.
References
- 1. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. GCMS Section 6.5 [people.whitman.edu]
- 6. youtube.com [youtube.com]
- 7. GCMS Section 6.9.5 [people.whitman.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
Infrared (IR) spectroscopy peaks for 3,4-Dichlorobenzyl mercaptan
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3,4-Dichlorobenzyl Mercaptan
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption peaks for this compound (C₇H₆Cl₂S). Designed for researchers, scientists, and professionals in drug development, this document elucidates the correlation between the molecule's vibrational modes and its characteristic infrared spectrum, grounding the interpretation in fundamental principles of molecular spectroscopy.
Introduction: The Vibrational Fingerprint of a Molecule
Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule.[1] When a molecule absorbs infrared radiation, specific covalent bonds stretch, bend, or rotate more vigorously, resulting in an absorption of energy at a frequency characteristic of that bond and its chemical environment.[1][2] The resulting spectrum serves as a unique "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.
For a molecule such as this compound, with its distinct aromatic, alkyl, chloro, and thiol moieties, IR spectroscopy provides a robust method for structural confirmation and purity assessment. This guide will systematically deconstruct the molecule's spectrum, assigning key absorption bands to their corresponding vibrational modes.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound comprises a 1,2,4-trisubstituted benzene ring attached to a methyl mercaptan group (-CH₂SH). The primary vibrational modes that give rise to distinct and interpretable IR peaks are:
-
S-H Stretching: From the terminal thiol group.
-
C-H Stretching: Both aromatic (=C-H) and aliphatic (-C-H) stretches.
-
C=C Stretching: Within the aromatic ring.
-
C-H Bending: Both in-plane and out-of-plane bending of aromatic C-H bonds, and scissoring/rocking of the aliphatic CH₂ group.
-
C-S Stretching: From the mercaptan group.
-
C-Cl Stretching: From the two chlorine substituents on the aromatic ring.
The following diagram illustrates the key bonds within the molecule that are responsible for the most significant IR absorptions.
Caption: Key vibrational modes for this compound.
Detailed Analysis of Spectral Regions
The infrared spectrum is typically analyzed in two main parts: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[1]
Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹)
This region is characterized by stretching vibrations, which are often unique to specific functional groups.
-
C-H Stretching Vibrations (>3000 cm⁻¹ and <3000 cm⁻¹): A crucial diagnostic feature is the position of C-H stretches relative to 3000 cm⁻¹.
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The C(sp²)-H bonds on the benzene ring will produce one or more weak to medium intensity peaks in this region.[3][4][5][6] Their presence is a strong indicator of an aromatic or olefinic structure.
-
Aliphatic C-H Stretch (3000-2850 cm⁻¹): The C(sp³)-H bonds of the methylene (-CH₂-) group will show symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.[2][7] These peaks are typically of medium to strong intensity.
-
-
S-H Stretching Vibration (~2600-2550 cm⁻¹): The stretch of the sulfur-hydrogen bond in the thiol group gives rise to a characteristically weak and sharp absorption band.[8][9] While its intensity is low, its unique position in a relatively clear part of the spectrum makes it a reliable diagnostic peak for mercaptans.[10][11] The absence of a broad band in the 3200-3600 cm⁻¹ region confirms the absence of hydroxyl (-OH) groups.
-
Aromatic C=C Ring Stretching (~1600-1450 cm⁻¹): The conjugated double bonds within the benzene ring produce a series of complex absorptions due to stretching vibrations.[12] Typically, two to four bands of variable intensity can be observed. Key peaks are expected near 1600 cm⁻¹, 1585 cm⁻¹, and in the 1500-1400 cm⁻¹ range.[4][6] These bands are characteristic of all aromatic compounds.
Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹)
This region contains a high density of peaks arising from bending vibrations and stretches between heavier atoms, making it unique to the molecule as a whole.
-
Aliphatic C-H Bending (~1465 cm⁻¹): The methylene group exhibits a scissoring (bending) vibration that results in a medium intensity peak around 1465 cm⁻¹.[2]
-
Aromatic C-H Out-of-Plane (OOP) Bending (~900-675 cm⁻¹): These are strong and highly diagnostic absorptions whose exact positions are determined by the substitution pattern on the aromatic ring.[4][12] For a 1,2,4-trisubstituted benzene ring, a strong band is expected in the 800-850 cm⁻¹ region. This is one of the most powerful confirmations of the specific isomer.
-
C-Cl Stretching (~850-550 cm⁻¹): The carbon-chlorine stretching vibrations typically appear as strong bands in the fingerprint region.[6][13] Given the two adjacent chlorine atoms on an aromatic ring, one can expect strong absorptions in this range. The precise frequency is influenced by coupling with other vibrational modes.[14]
-
C-S Stretching (~700-570 cm⁻¹): The carbon-sulfur stretch is typically a weak absorption and can be difficult to definitively assign due to its presence in the crowded fingerprint region.[11][15]
Summary of Predicted IR Absorption Peaks
The following table summarizes the expected characteristic infrared absorption peaks for this compound, their origin, and their anticipated intensity.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2960 - 2850 | C-H Stretch (Asymmetric & Symmetric) | -CH₂- (Aliphatic) | Medium |
| 2600 - 2550 | S-H Stretch | Thiol (-SH) | Weak, Sharp |
| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium to Weak |
| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium |
| ~1465 | C-H Bend (Scissoring) | -CH₂- (Aliphatic) | Medium |
| 850 - 800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | Strong |
| 850 - 550 | C-Cl Stretch | Aryl Halide | Strong |
| 700 - 570 | C-S Stretch | Thiol (-SH) | Weak |
Standard Protocol for IR Spectrum Acquisition (ATR-FTIR)
To ensure data integrity and reproducibility, the following protocol for acquiring an Attenuated Total Reflectance (ATR) FT-IR spectrum is recommended. ATR is a common technique for liquid or solid samples, requiring minimal preparation.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer (e.g., Bruker Tensor 27 or similar) is powered on and has reached thermal equilibrium.
-
Verify the cleanliness of the ATR crystal (typically diamond or germanium). If necessary, clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing for its digital subtraction from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure firm contact.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution), acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the stored background spectrum, yielding a clean transmittance or absorbance spectrum.
-
-
Data Processing and Cleaning:
-
Perform a baseline correction if necessary to ensure the baseline is flat at approximately 100% transmittance.
-
Use the peak-picking function in the software to identify and label the wavenumbers of the key absorption bands.
-
After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Conclusion
The infrared spectrum of this compound is rich with information. The definitive identification of this compound relies on observing a combination of key peaks: the weak S-H stretch near 2550 cm⁻¹, the split between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches, the characteristic aromatic C=C stretches, and, critically, the strong C-H out-of-plane bending pattern indicative of 1,2,4-trisubstitution, complemented by strong C-Cl absorptions in the low-frequency region. This guide provides a foundational framework for interpreting such spectra, enabling confident structural verification for researchers in synthetic chemistry and pharmaceutical development.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Aromatic C-H stretching: Significance and symbolism [wisdomlib.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. Thiol - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Tracking the effect of chlorine as a substituent on vibrational coupling and energy transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. cdnsciencepub.com [cdnsciencepub.com]
Physical and chemical properties of 3,4-Dichlorobenzyl mercaptan
An In-depth Technical Guide to 3,4-Dichlorobenzyl Mercaptan
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and applications of this compound (CAS No: 36480-40-7). It is intended for researchers, chemists, and professionals in drug development and materials science who require detailed technical information on this compound.
Chemical Identity and Molecular Structure
This compound, also known as (3,4-dichlorophenyl)methanethiol, is an organosulfur compound featuring a dichlorinated benzene ring attached to a methylthiol group.[1][2] This structure is fundamental to its chemical reactivity and physical characteristics.
-
Synonyms : 3,4-Dichloro-alpha-toluenethiol, 3,4-Dichlorobenzylmercaptan, Benzenemethanethiol, 3,4-dichloro-[2]
Below is a diagram illustrating the molecular structure of the compound.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The compound is a clear, colorless to pale yellow liquid characterized by a strong, unpleasant odor (stench), which is typical for mercaptans.[1][8] Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Boiling Point | 152-153 °C at 12 mmHg | [1] |
| Density | 1.362 g/mL | [1] |
| Refractive Index (n_D^20) | 1.6045 - 1.6095 | [1][3] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Water Solubility | Difficult to mix in water; low solubility | [2][8][9] |
| pKa (Predicted) | 8.83 ± 0.10 | [2] |
The low water solubility and density greater than water indicate that in an aqueous environment, it is likely to be sparingly soluble and sink.[8] The high boiling point is consistent with its molecular weight and the presence of polarizable chlorine and sulfur atoms.
Chemical Properties and Reactivity
Stability and Storage
This compound is stable under normal storage conditions.[8][10] However, like many thiols, it can be sensitive to air and may oxidize over time.[2] For long-term storage, it should be kept at room temperature in a tightly sealed container in a dry, well-ventilated area.[1][8][11]
Reactivity Profile
The primary site of reactivity is the thiol (-SH) group. This functional group imparts several key chemical characteristics:
-
Acidity : The thiol proton is weakly acidic, with a predicted pKa of around 8.83.[2] This allows it to be deprotonated by bases to form the corresponding thiolate, a potent nucleophile.
-
Nucleophilicity : The sulfur atom is a strong nucleophile, readily participating in S-alkylation reactions. This reactivity is central to its use in organic synthesis.[12]
-
Oxidation : Thiols can be oxidized to form disulfides (R-S-S-R) or further to sulfonic acids. Contact with strong oxidizing agents should therefore be avoided.[13]
The compound is used as a reactant in the synthesis of more complex molecules, such as substituted pyridazines, and has been noted for its utility in improving the morphologies of semiconductors.[1][9]
Synthesis Methodology
While specific proprietary synthesis methods may vary, a common and well-established route for preparing benzyl mercaptans is through the reaction of the corresponding benzyl halide with a sulfur nucleophile.[12] A plausible pathway for synthesizing this compound starts from 3,4-dichlorobenzyl chloride.
Conceptual Synthesis Workflow
A two-step process involving the formation of an isothiouronium salt followed by hydrolysis is a standard laboratory procedure for this type of conversion.[12][14]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
This protocol is a representative example based on general methods for benzyl mercaptan synthesis.[14] Researchers must adapt and optimize it for specific laboratory conditions and scale.
-
Salt Formation : To a solution of 3,4-dichlorobenzyl chloride in a suitable alcohol (e.g., ethanol), add a slight molar excess of thiourea.
-
Reflux : Heat the mixture to reflux for several hours to facilitate the formation of the S-(3,4-dichlorobenzyl)isothiouronium chloride salt.
-
Hydrolysis : After cooling, add an aqueous solution of a strong base, such as sodium hydroxide, to the reaction mixture.
-
Second Reflux : Reflux the basic mixture for 2-3 hours to hydrolyze the isothiouronium salt to the sodium thiolate.
-
Acidification & Isolation : Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of ~1. This protonates the thiolate, forming the insoluble this compound.
-
Extraction : Separate the organic layer. The aqueous layer may be extracted with a suitable solvent (e.g., diethyl ether) to recover any dissolved product.
-
Purification : Combine the organic fractions, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[14]
Safety, Handling, and Hazard Profile
This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated area or chemical fume hood.[11] Its most notable characteristic is a powerful and unpleasant stench.[8]
GHS Hazard Classification
The compound poses several health risks as outlined by the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][2][8] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled.[1][2][8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1][2][8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1][2][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[1][2][8] |
Recommended Precautionary Measures
Strict adherence to the following handling and personal protective equipment (PPE) guidelines is mandatory.
| Category | Precautionary Statement(s) |
| Prevention | P261: Avoid breathing vapors/mist.[8] P271: Use only outdoors or in a well-ventilated area.[8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][8] P264: Wash face, hands and any exposed skin thoroughly after handling.[8] |
| Response | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][15] P311: Call a POISON CENTER or doctor/physician.[1][8][15] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[8][15] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[8][11] P405: Store locked up.[8][11] |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[8] |
References
- 1. This compound, 97% | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. L03226.03 [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 36480-40-7 | FD36237 [biosynth.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. This compound (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. This compound | 36480-40-7 [chemicalbook.com]
- 10. fishersci.at [fishersci.at]
- 11. iceng.net.au [iceng.net.au]
- 12. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. prepchem.com [prepchem.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
3,4-Dichlorobenzyl mercaptan reaction mechanisms and kinetics
An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 3,4-Dichlorobenzyl Mercaptan
Introduction
This compound, also known as (3,4-Dichlorophenyl)methanethiol, is an organosulfur compound featuring a benzyl scaffold substituted with two chlorine atoms and a thiol functional group.[1] As a mercaptan, its chemistry is dominated by the nucleophilicity and redox activity of the sulfhydryl (-SH) group. This guide provides a detailed exploration of the core reaction mechanisms, kinetics, and relevant experimental protocols for researchers and professionals in drug development and chemical synthesis. Understanding these pathways is crucial for its application as a synthetic intermediate and for predicting its behavior in various chemical environments.
Due to its reactivity and characteristic strong odor, appropriate safety measures are imperative when handling this compound. It is classified as harmful if swallowed, toxic if inhaled, and causes skin and serious eye irritation.[1][2][3] All manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
| Property | Value |
| CAS Number | 36480-40-7[1] |
| Molecular Formula | C₇H₆Cl₂S[1] |
| Molecular Weight | 193.09 g/mol [5] |
| Appearance | Colorless Liquid |
| Odor | Stench[3][6] |
| Storage | Air Sensitive, store under ambient temperatures[1] |
Part 1: Core Reaction Mechanisms and Kinetics
The reactivity of this compound is primarily dictated by the sulfhydryl group, which can act as a potent nucleophile (especially in its deprotonated thiolate form) or undergo oxidation.
Nucleophilic Substitution (SN2) Reactions
Thiols are excellent nucleophiles in SN2 reactions, a property that is enhanced upon deprotonation to the corresponding thiolate anion (RS⁻).[7][8] The sulfur atom in a thiolate is a better nucleophile than the oxygen in an alkoxide because sulfur is larger and its electrons are more polarizable, making it a "soft" nucleophile that readily attacks "soft" electrophilic carbons like those in alkyl halides.[7]
Mechanism: The reaction proceeds via a backside attack on an electrophilic carbon, leading to the displacement of a leaving group and the formation of a thioether. This is a single-step concerted mechanism.[9]
Causality & Kinetics:
-
Nucleophilicity: The reaction rate is highly dependent on the concentration of the thiolate. Therefore, the reaction is typically performed in the presence of a base to deprotonate the thiol (pKa ≈ 9-10). The choice of base is critical; a strong, non-nucleophilic base is preferred to avoid competing reactions.
-
Substrate: The reaction works best with unhindered primary and secondary alkyl halides.[7] Tertiary halides will predominantly lead to elimination (E2) reactions.
-
Leaving Group: The rate is influenced by the quality of the leaving group (I > Br > Cl > F).
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, thus maximizing its reactivity.
Oxidation Reactions
The sulfur atom in this compound can exist in various oxidation states, making it susceptible to oxidation. The product formed depends on the strength of the oxidizing agent used.
A. Oxidation to Disulfides (Oxidative Coupling)
This is a common reaction for thiols, forming a disulfide bridge (R-S-S-R). It can be achieved with mild oxidizing agents like iodine (I₂), bromine (Br₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, often catalyzed by base or metal ions.[7][10]
Mechanism (with I₂):
-
The thiol is deprotonated by a base to form the more reactive thiolate.
-
The thiolate acts as a nucleophile, attacking an iodine molecule in an SN2-type reaction to form a sulfenyl iodide (R-S-I) intermediate.[11]
-
A second thiolate molecule then attacks the electrophilic sulfur of the sulfenyl iodide, displacing the iodide ion to form the disulfide.[9][11]
Kinetics: The reaction rate is influenced by the pH (as it affects thiolate concentration), the concentration of the thiol, and the oxidizing agent. The reaction is generally fast.
B. Oxidation to Sulfonic Acids
With strong oxidizing agents such as potassium permanganate (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide, thiols can be fully oxidized to sulfonic acids (R-SO₃H).[9][11] This multi-step process proceeds through intermediate oxidation states like sulfenic (R-SOH) and sulfinic (R-SO₂H) acids, which are typically reactive and further oxidized.
Thiol-ene "Click" Chemistry
The thiol-ene reaction is a powerful and highly efficient "click" chemistry process involving the addition of a thiol across an alkene to form a thioether.[12][13] This reaction is known for its high yields, stereoselectivity, and tolerance of a wide range of functional groups.[12] It can proceed through two primary mechanisms.
A. Radical Addition (Anti-Markovnikov)
This is the most common pathway, initiated by radical initiators, heat, or UV light.[12] Mechanism:
-
Initiation: A radical initiator (e.g., AIBN) or UV light abstracts a hydrogen atom from the thiol, generating a thiyl radical (RS•).
-
Propagation: The thiyl radical adds to the alkene at the less substituted carbon (anti-Markovnikov), forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.
-
Termination: Two radicals combine to terminate the chain.
Kinetics: The reaction is typically very rapid, often completing in seconds or minutes.[13] The rate depends on the efficiency of the initiator and the concentration of both the thiol and the alkene.
B. Michael Addition (Markovnikov)
In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to a thiolate, which then undergoes a conjugate (Michael) addition to an electron-deficient alkene (e.g., α,β-unsaturated carbonyls). This process results in Markovnikov addition.[13]
Part 2: Experimental Protocols & Analytical Methods
Scientific integrity requires that protocols are robust and self-validating. This is achieved by including proper controls and utilizing analytical techniques to monitor reaction progress and confirm product identity.
General Protocol for SN2 Thioether Synthesis
This protocol describes a general procedure for reacting this compound with a primary alkyl bromide.
Methodology:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve this compound (1.0 eq) in anhydrous acetone or DMF.
-
Deprotonation: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium thiolate salt.
-
Addition of Electrophile: Dissolve the alkyl bromide (1.1 eq) in a small amount of the reaction solvent and add it dropwise to the stirred suspension via the dropping funnel over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting mercaptan is consumed (typically 2-24 hours).
-
Workup: Once the reaction is complete, filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. Purify the crude product by column chromatography on silica gel to yield the pure thioether.
Analytical Techniques for Kinetic Studies
Monitoring the concentration of reactants and products over time is essential for understanding reaction kinetics.
A. Spectrophotometric Quantification of Thiols (Ellman's Test)
Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB, is widely used for quantifying free sulfhydryl groups.[14]
Principle: DTNB reacts with a free thiol group via a thiol-disulfide exchange reaction to release a stoichiometric amount of the 2-nitro-5-thiobenzoate (TNB²⁻) anion. TNB²⁻ has a distinct yellow color and a strong absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹), allowing for its quantification using a UV-Vis spectrophotometer.[14]
Protocol for Monitoring Thiol Consumption:
-
Prepare a DTNB solution (e.g., 4 mg/mL in a phosphate buffer, pH 8.0).
-
Set up the primary reaction (e.g., an oxidation or SN2 reaction) in a thermostatted vessel.
-
At timed intervals (t=0, 1, 5, 15 min, etc.), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot by diluting it into a cuvette containing the DTNB solution. The dilution effectively stops the primary reaction.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of the remaining thiol at each time point using the Beer-Lambert law (A = εcl). Plotting concentration versus time allows for the determination of the reaction rate.
B. Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for monitoring reactions.[15][16]
-
HPLC: Ideal for non-volatile compounds. A reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient) can separate the more polar this compound from its less polar thioether or disulfide products. A UV detector can be used for quantification.
-
GC: Suitable for volatile and thermally stable compounds. It provides excellent separation and can be coupled with a mass spectrometer (GC-MS) for definitive identification of reactants and products.
Conclusion
This compound is a versatile chemical intermediate whose reactivity is centered on the sulfhydryl group. Its participation in nucleophilic substitutions, a range of oxidation reactions, and modern "click" chemistry makes it a valuable building block in organic synthesis. A thorough understanding of the underlying mechanisms and the kinetics that govern these transformations is essential for designing efficient synthetic routes, optimizing reaction conditions, and developing novel applications in research and industry. The experimental and analytical protocols outlined in this guide provide a framework for the reliable and reproducible study of its rich chemistry.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. This compound (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. WO2000034235A1 - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 11. Video: Preparation and Reactions of Thiols [jove.com]
- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solubility of 3,4-Dichlorobenzyl Mercaptan
This guide provides a comprehensive technical overview of the aqueous solubility of 3,4-Dichlorobenzyl Mercaptan, a compound of interest for researchers and professionals in chemical synthesis and materials science. By synthesizing theoretical principles with standardized experimental methodologies, this document offers a robust framework for understanding and determining the water solubility of this and similar sparingly soluble compounds.
Introduction: Understanding this compound
This compound, also known as (3,4-dichlorophenyl)methanethiol, is an organosulfur compound utilized as a reactant in the synthesis of various chemical structures, including substituted pyridazines, and has applications in improving semiconductor morphologies.[1][2] Its utility in these fields necessitates a thorough understanding of its fundamental physicochemical properties, among which aqueous solubility is paramount for process development, environmental fate assessment, and safety management.
The molecular structure, featuring a dichlorinated benzene ring attached to a methylthiol group, inherently suggests low aqueous solubility. The bulky, non-polar dichlorophenyl group imparts significant hydrophobic character, while the sulfhydryl (-SH) group offers only weak potential for hydrogen bonding compared to its alcohol analogue. This guide will explore the theoretical basis for this low solubility and provide a detailed, field-proven protocol for its empirical determination.
Physicochemical Profile
A summary of the key physicochemical properties of this compound is essential for contextualizing its behavior in aqueous systems.
| Property | Value | Source |
| CAS Number | 36480-40-7 | [3] |
| Molecular Formula | C₇H₆Cl₂S | [1][4] |
| Molecular Weight | 193.09 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Boiling Point | 152-153 °C at 12 mmHg | [1] |
| Density | 1.362 g/cm³ | [1] |
| Refractive Index | 1.6045-1.6095 @ 20°C | [1][3] |
| pKa (Predicted) | 8.83 ± 0.10 | [4] |
| Water Solubility | Difficult to mix in water / Insoluble | [2][4] |
As indicated, qualitative descriptors from safety data sheets and chemical suppliers suggest the compound is "difficult to mix in water" or effectively "insoluble."[2][4] While useful for general handling, these terms lack the quantitative precision required for scientific and regulatory purposes. The subsequent sections of this guide are therefore dedicated to the rigorous, quantitative assessment of this parameter.
Theoretical Assessment of Aqueous Solubility
The low water solubility of this compound can be rationalized by examining its molecular structure and the intermolecular forces at play.
-
Hydrophobicity: The dichlorinated benzene ring is the dominant feature of the molecule. It is large, non-polar, and incapable of forming hydrogen bonds with water. This aromatic system and its halogen substituents favor self-association (hydrophobic interactions) over interaction with polar water molecules, significantly limiting solubility.
-
Sulfhydryl Group Polarity: The thiol (-SH) group is the only polar moiety. While the sulfur-hydrogen bond has some polarity, it is considerably weaker than the oxygen-hydrogen bond in alcohols. Consequently, hydrogen bonding between the thiol group and water is much weaker and less frequent than that observed for analogous alcohols, contributing minimally to solubility.[5]
-
Molecular Size: As the size of the non-polar (alkyl or aryl) portion of a mercaptan molecule increases, its solubility in polar solvents like water decreases.[5][6] The dichlorobenzyl group represents a substantial hydrophobic moiety that drastically reduces aqueous solubility.
Factors Influencing Solubility
The aqueous solubility of this compound is not a fixed constant but is influenced by environmental parameters.
-
pH: The thiol group is weakly acidic, with a predicted pKa of approximately 8.83.[4] At pH values approaching and exceeding this pKa, the thiol (R-SH) will deprotonate to form the thiolate anion (R-S⁻). This ionization introduces a formal negative charge, dramatically increasing the molecule's polarity and its solubility in water. Therefore, in alkaline aqueous solutions, the solubility is expected to be significantly higher than in neutral or acidic media.
-
Temperature: For most solid and liquid solutes, solubility increases with temperature.[7] However, the magnitude of this effect must be determined empirically. For sparingly soluble compounds, the effect may be modest within a narrow temperature range.
-
Co-solvents: The presence of organic co-solvents (e.g., methanol, acetonitrile, DMSO) will increase the solubility of this predominantly non-polar compound by reducing the overall polarity of the solvent system.
Caption: pH-dependent equilibrium of this compound.
Experimental Determination of Water Solubility
Given the anticipated low solubility (likely less than 10 mg/L), the most appropriate and robust method for its determination is the Flask Method , as described in the OECD Test Guideline 105.[8][9] This method is a globally recognized standard for generating reliable solubility data for regulatory and scientific applications.[10]
Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved substance, and the concentration of the dissolved substance is determined using a suitable analytical technique.
Self-Validating System: The protocol's trustworthiness is established by approaching equilibrium from two directions: starting with a supersaturated solution (if possible) and an undersaturated solution. The point where the measured concentrations converge confirms a true equilibrium has been reached. Furthermore, multiple samples are taken over time to ensure the concentration has plateaued.
-
Preliminary Test:
-
Causality: To estimate the approximate solubility and the time needed to reach equilibrium, a preliminary test is crucial. This prevents using excessive material and informs the sampling schedule for the definitive test.[9]
-
Procedure: Add approximately 100 mg of this compound to 100 mL of deionized water in a flask. Agitate at 20°C. Visually inspect for dissolution at various time points (e.g., 1, 2, 24 hours). This will confirm if the solubility is in the low mg/L range.
-
-
Definitive Test - Flask Method:
-
Apparatus: Use glass flasks with stoppers, a constant temperature bath or shaker (e.g., 20 ± 0.5 °C), a centrifuge capable of phase separation, and a validated analytical system (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography with Mass Spectrometry, GC-MS).
-
Procedure:
-
Prepare at least three flasks. To each, add an excess amount of this compound to a known volume of water (e.g., 500 mg to 500 mL). The excess is critical to ensure saturation is achieved.
-
Place the flasks in the constant temperature shaker and agitate. The agitation should be vigorous enough to disperse the substance but not so violent as to cause emulsification.
-
Collect samples at regular intervals (e.g., 24, 48, 72 hours). To ensure accuracy, the sampling time should be extended until at least three consecutive samples show concentrations that do not differ by more than 15%.
-
Prior to analysis, separate the dissolved phase from the undissolved substance. Centrifugation at high speed is the preferred method for a liquid solute like this. Filtration may be used, but care must be taken to ensure the filter material does not adsorb the analyte.
-
Carefully withdraw an aliquot from the clear, supernatant aqueous phase.
-
Quantify the concentration of this compound in the aliquot using a pre-validated analytical method (e.g., HPLC-UV). The method must be calibrated with standards of known concentration.
-
-
-
Analytical Finish (Example: HPLC-UV):
-
Rationale: HPLC is a highly sensitive and specific technique suitable for quantifying low concentrations of organic molecules. A C18 reversed-phase column is appropriate, using a mobile phase of acetonitrile and water, given the compound's polarity.[11][12] UV detection is suitable due to the aromatic ring.
-
Parameters (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at ~254 nm
-
Injection Volume: 20 µL
-
Calibration: Prepare a series of standards in the mobile phase or a suitable solvent to create a calibration curve.
-
-
Caption: Experimental workflow for determining water solubility via OECD 105.
Conclusion and Implications
While qualitative data correctly identifies this compound as a substance with very low water solubility, this guide underscores the necessity of quantitative determination using standardized, authoritative methods like the OECD 105 Flask Method. The compound's solubility is dictated by its hydrophobic dichlorophenyl group and is expected to be highly dependent on the pH of the aqueous medium. A precise understanding of its solubility is indispensable for professionals in drug development and materials science for designing reaction workups, performing environmental risk assessments, and ensuring safe handling and processing.
References
- 1. This compound, 97% | CymitQuimica [cymitquimica.com]
- 2. This compound | 36480-40-7 [chemicalbook.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Page loading... [guidechem.com]
- 5. ahmadullins.com [ahmadullins.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. filab.fr [filab.fr]
- 9. oecd.org [oecd.org]
- 10. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetonitrile CAS#: 75-05-8 [m.chemicalbook.com]
- 12. 75-05-8 CAS | ACETONITRILE/WATER 50:50 (W/W) | Pre-Blended Solvents | Article No. 0017G [lobachemie.com]
An In-Depth Technical Guide to 3,4-Dichlorobenzyl Mercaptan: Synthesis, Applications, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical exploration of 3,4-Dichlorobenzyl Mercaptan, a versatile yet specific chemical entity with growing relevance in synthetic chemistry and materials science. This guide moves beyond a simple recitation of facts to provide a deeper understanding of its chemical personality, its practical applications, and its biological implications. As your senior application scientist, my goal is to equip you with the foundational knowledge and actionable protocols necessary to effectively and safely utilize this compound in your research and development endeavors. We will delve into the nuances of its synthesis, explore its role as a building block in medicinally relevant scaffolds and its impact on semiconductor technology, and address the critical aspects of its handling and toxicology.
Chemical Identity and Nomenclature
Correctly identifying a chemical compound is the cornerstone of safe and reproducible research. This compound is known by several synonyms, which are crucial to recognize when searching literature and chemical databases.
Systematic and Common Names:
-
IUPAC Name: (3,4-Dichlorophenyl)methanethiol[1]
-
Common Names: this compound, 3,4-Dichlorobenzenemethanethiol[2], 3,4-Dichlorotoluene-alpha-thiol[2]
-
Other Synonyms: (3,4-Dichlorophenyl)methanethiol, 3,4-Dichloro-alpha-toluenethiol, Benzenemethanethiol, 3,4-dichloro-[3]
Chemical Identifiers:
A universally recognized set of identifiers ensures unambiguous communication and data retrieval for this compound.
| Identifier | Value |
| CAS Number | 36480-40-7[1][3][4] |
| Molecular Formula | C₇H₆Cl₂S[1][3][5] |
| Molecular Weight | 193.09 g/mol [5] |
| InChI Key | CEGBRSQPRQXALB-UHFFFAOYSA-N[1][4] |
| Canonical SMILES | C1=CC(=C(C=C1CS)Cl)Cl[3] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 152-153 °C at 12 mmHg | [4] |
| Density | 1.362 g/mL | [4] |
| Refractive Index | 1.6045-1.6095 @ 20°C | [1] |
| Flash Point | >110 °C (230 °F) | [4] |
| Water Solubility | Difficult to mix in water | [3] |
| Storage | Air sensitive, store at room temperature | [3][4] |
Synthesis of this compound: A Practical Guide
The synthesis of this compound is not commonly detailed in readily available literature. However, based on established methods for the preparation of analogous benzyl mercaptans, two primary synthetic routes are proposed. Both pathways utilize the commercially available 3,4-dichlorobenzyl chloride as the starting material.
Route 1: Reaction with Sodium Hydrosulfide
This method involves the nucleophilic substitution of the chloride in 3,4-dichlorobenzyl chloride with the hydrosulfide anion. A general procedure for the synthesis of benzyl mercaptan from benzyl chloride can be adapted for this purpose.
Reaction Scheme:
A proposed synthesis workflow.
Experimental Protocol (Adapted from a general procedure for benzyl mercaptan):
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and an inert gas inlet (e.g., nitrogen or argon).
-
Reagent Addition: Charge the flask with a solution of sodium hydrosulfide (NaSH) in a suitable solvent, such as ethanol or a mixture of water and an organic solvent.
-
Starting Material Addition: Slowly add 3,4-dichlorobenzyl chloride to the stirred solution of sodium hydrosulfide.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and maintain for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion of the reaction, cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., HCl) to protonate the thiolate.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Route 2: Reaction with Thiourea followed by Hydrolysis
This two-step method involves the formation of an isothiouronium salt intermediate, which is subsequently hydrolyzed to yield the mercaptan. This is a common and often high-yielding method for the synthesis of thiols.
Reaction Scheme:
A two-step synthesis approach.
Experimental Protocol (General Procedure):
-
Isothiouronium Salt Formation:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,4-dichlorobenzyl chloride and a slight molar excess of thiourea in a suitable solvent, such as ethanol.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to allow the S-(3,4-dichlorobenzyl)isothiouronium chloride salt to crystallize.
-
Collect the salt by filtration and wash with a small amount of cold solvent.
-
-
Hydrolysis:
-
Suspend the isothiouronium salt in an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux for several hours to effect hydrolysis.
-
Cool the reaction mixture and acidify with a dilute acid to liberate the free mercaptan.
-
Extract the product with an organic solvent, and purify as described in Route 1.
-
Applications in Research and Industry
This compound serves as a valuable intermediate and building block in various fields, from medicinal chemistry to materials science.
Synthesis of Substituted Pyridazines
One of the noted applications of this compound is as a reactant in the synthesis of substituted pyridazines.[2][4][5] Pyridazine and its derivatives are an important class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, herbicidal, and anticancer properties. The mercaptan can be used to introduce the 3,4-dichlorobenzylthio moiety into the pyridazine ring system, which can modulate the biological activity of the resulting molecule.
General synthesis of pyridazine derivatives.
Improvement of Semiconductor Morphologies
There is evidence to suggest that this compound can be used to improve the morphologies of organic semiconductors.[2][4][5] The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), is highly dependent on the molecular ordering and morphology of the active semiconductor layer. The introduction of specific additives can influence the crystallization and film formation of the organic semiconductor, leading to enhanced charge carrier mobility and device efficiency. While the precise mechanism is not detailed in the available literature, it is plausible that the thiol group of this compound interacts with the semiconductor material, and the dichlorobenzyl group influences the intermolecular packing and ordering.
Herbicidal and Pesticidal Activity
This compound has been identified as a selective pre-emergence herbicide.[1] Additionally, related compounds with the dichlorobenzyl moiety are known to possess herbicidal properties. For instance, 3,4-Dichlorobenzyl methylcarbamate is a selective pre-emergence herbicide that inhibits pigment synthesis in sensitive plant species. The mode of action for many herbicides involves the disruption of essential biological processes in plants, such as photosynthesis, amino acid synthesis, or cell division. The dichlorophenyl group is a common feature in many commercial herbicides.
Furthermore, this compound is used as a pheromone in the sex attractant of some insect species.[1] Pheromones are chemical signals used for communication between members of the same species and are widely used in pest management strategies for monitoring and mating disruption.
Biological Effects and Toxicology
A thorough understanding of the biological effects and toxicology of any chemical is paramount for its safe handling and for assessing its potential as a therapeutic agent or its environmental impact.
General Mercaptan Toxicity
Mercaptans, or thiols, are a class of organosulfur compounds known for their strong, unpleasant odors. While many have low to moderate toxicity, exposure to high concentrations can lead to adverse health effects.[6] The toxicity of mercaptans can vary significantly depending on the specific molecular structure. Methyl mercaptan, for example, is known to be an inhibitor of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, which can lead to cellular energy depletion.[6]
Toxicological Profile of this compound
Specific toxicological data for this compound is limited. However, based on its chemical structure and general knowledge of similar compounds, the following hazards are identified:
-
Harmful if swallowed [3]
-
Causes skin irritation [3]
-
Causes serious eye irritation [3]
-
Toxic if inhaled [3]
-
May cause respiratory irritation [3]
It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area, preferably a fume hood.
Conclusion and Future Perspectives
This compound is a chemical with a diverse range of existing and potential applications. Its role as a precursor to biologically active pyridazines highlights its potential in the field of medicinal chemistry and agrochemicals. Its utility in improving the morphology of organic semiconductors opens up avenues for its application in materials science and electronics.
Future research should focus on elucidating the specific mechanisms of action in its various applications, particularly in the context of semiconductor morphology and its herbicidal and pheromonal activities. Detailed toxicological and metabolic studies are also warranted to fully characterize its safety profile. The development of robust and scalable synthetic protocols will be crucial for making this compound more accessible to the wider research community. This in-depth guide provides a solid foundation for researchers and professionals to build upon as they explore the full potential of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CN105272902A - Simple method for preparing mercaptan through one-step method - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives | MDPI [mdpi.com]
Methodological & Application
Synthesis of 3,4-Dichlorobenzyl mercaptan from 1,2-dichloro-4-(chloromethyl)benzene
An Application Note for the Synthesis of 3,4-Dichlorobenzyl Mercaptan from 1,2-dichloro-4-(chloromethyl)benzene
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in various organic synthesis applications. The protocol details a reliable two-step method starting from 1,2-dichloro-4-(chloromethyl)benzene via an S-alkylisothiouronium salt intermediate. This approach is favored for its high yield and minimization of by-products often encountered in alternative thiol syntheses. This note is intended for researchers and professionals in chemical and pharmaceutical development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction and Scientific Principle
This compound, also known as (3,4-dichlorophenyl)methanethiol, serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its preparation from the readily available starting material, 1,2-dichloro-4-(chloromethyl)benzene (or 3,4-dichlorobenzyl chloride), is a critical transformation for which a robust and scalable protocol is highly desirable.
The synthesis of thiols from alkyl halides can be approached in several ways. A direct nucleophilic substitution using a hydrosulfide anion (e.g., from NaSH) is a common method. However, this route is often complicated by a secondary reaction where the newly formed, highly nucleophilic thiolate anion attacks another molecule of the alkyl halide, leading to the formation of a symmetric sulfide (thioether) as a significant by-product.[2][3][4]
To circumvent this issue, a more controlled and efficient method utilizes thiourea as the sulfur nucleophile.[3][5] This process involves two distinct stages:
-
S-Alkylisothiouronium Salt Formation: 1,2-dichloro-4-(chloromethyl)benzene undergoes an SN2 reaction with thiourea. The sulfur atom of thiourea acts as the nucleophile, displacing the chloride to form a stable and easily isolable S-(3,4-dichlorobenzyl)isothiouronium chloride intermediate.[6]
-
Hydrolysis: The isothiouronium salt is subsequently hydrolyzed under alkaline conditions. The base facilitates the breakdown of the intermediate, liberating the desired this compound.[2] This two-step sequence effectively "protects" the sulfur nucleophile, preventing the formation of the thioether by-product and ensuring a cleaner reaction profile.[3]
Reaction Pathway Diagram
Caption: Overall two-step synthesis pathway.
Materials and Methods
Reagents and Equipment
| Reagent | CAS No. | Molar Mass ( g/mol ) | Notes |
| 1,2-dichloro-4-(chloromethyl)benzene | 102-47-6 | 195.47 | Starting material, corrosive |
| Thiourea | 62-56-6 | 76.12 | Sulfur source |
| Ethanol (EtOH), Absolute | 64-17-5 | 46.07 | Solvent for Step 1 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Base for hydrolysis |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 | For neutralization/acidification |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | Drying agent |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Solvent and washing |
Equipment:
-
Round-bottom flasks (appropriate sizes)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter paper
-
pH indicator strips
Detailed Experimental Protocols
Protocol 1: Synthesis of S-(3,4-dichlorobenzyl)isothiouronium chloride (Intermediate)
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1,2-dichloro-4-(chloromethyl)benzene (39.1 g, 0.20 mol) and thiourea (16.0 g, 0.21 mol, 1.05 equiv).
-
Solvent Addition: Add 250 mL of absolute ethanol to the flask.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The solids will gradually dissolve as the reaction proceeds. Maintain reflux for 2-3 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting halide is consumed.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30-60 minutes to facilitate crystallization of the product.
-
Filtration: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake with a small amount of cold ethanol (2 x 30 mL) to remove any unreacted starting materials.
-
Drying: Dry the S-(3,4-dichlorobenzyl)isothiouronium chloride under vacuum. The product is typically obtained as a white solid and can be used in the next step without further purification.
Protocol 2: Hydrolysis to this compound (Final Product)
-
Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the dried isothiouronium salt from the previous step in 300 mL of deionized water.
-
Base Addition: Prepare a solution of sodium hydroxide (24.0 g, 0.60 mol, 3.0 equiv) in 150 mL of deionized water. Slowly add the NaOH solution to the stirred isothiouronium salt solution.
-
Hydrolysis: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 2-3 hours. A clear oil, the desired mercaptan, will often separate from the aqueous solution.
-
Work-up - Cooling & Acidification: Cool the mixture to room temperature in an ice bath. Working in a well-ventilated fume hood , carefully acidify the mixture to pH ~1-2 by the slow, dropwise addition of concentrated hydrochloric acid. This step protonates the thiolate to form the final thiol.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear, colorless to pale yellow liquid.[7]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Parameter | Expected Result | Method |
| Appearance | Clear, colorless to pale yellow liquid[7] | Visual Inspection |
| Purity | >96.0%[7] | Gas Chromatography (GC) |
| Identity | Consistent with the structure of C₇H₆Cl₂S | ¹H NMR, ¹³C NMR, MS |
| Refractive Index | 1.6045-1.6095 @ 20°C[7] | Refractometer |
| Functional Group | Presence of S-H stretch (~2550-2600 cm⁻¹) | FT-IR Spectroscopy |
Safety and Handling Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8][9]
-
1,2-dichloro-4-(chloromethyl)benzene: This compound is corrosive and a lachrymator. It can cause severe skin burns and eye damage. Avoid inhalation of vapors and direct contact with skin and eyes.[9][10]
-
This compound: Thiols are known for their powerful and unpleasant odors. They can be harmful if inhaled or swallowed and may cause skin and eye irritation. Handle with care and ensure all transfers are done in a fume hood.
-
Sodium Hydroxide and Hydrochloric Acid: These are highly corrosive. Handle with extreme care to prevent burns. The neutralization/acidification step can be exothermic and should be performed slowly with cooling.
-
Waste Disposal: All chemical waste must be collected and disposed of in accordance with local, state, and federal regulations.[8] Aqueous and organic waste streams should be segregated.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of isothiouronium salt | Incomplete reaction. | Ensure reagents are pure and dry. Extend reflux time and monitor by TLC. |
| Low yield of final mercaptan | Incomplete hydrolysis. Loss during work-up. | Increase hydrolysis time or temperature. Ensure complete acidification before extraction. |
| Presence of disulfide impurity | Air oxidation of the thiol product. | Work-up can be performed under an inert atmosphere (e.g., nitrogen) to minimize oxidation.[2] |
| Emulsion during extraction | Formation of salts at the interface. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
References
- 1. This compound | 36480-40-7 [chemicalbook.com]
- 2. Video: Preparation and Reactions of Thiols [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ias.ac.in [ias.ac.in]
- 7. L03226.03 [thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 1,2-Dichloro-4-(chloromethyl)benzene - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridazines Using 3,4-Dichlorobenzyl Mercaptan
Introduction: The Prominence of the Pyridazine Scaffold in Modern Drug Discovery
The pyridazine ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] These nitrogen-containing heterocycles are key components in drugs targeting a range of conditions, including cancer, inflammation, microbial infections, and cardiovascular diseases.[1][2] The unique electronic properties of the pyridazine nucleus, characterized by its electron-deficient nature, make it an excellent scaffold for the synthesis of diverse molecular architectures through reactions like nucleophilic aromatic substitution.[3] This application note provides a detailed protocol for the synthesis of a substituted pyridazine, specifically 3-chloro-6-((3,4-dichlorobenzyl)thio)pyridazine, a molecule with potential applications in antimicrobial and anticancer research.[2][4] The introduction of the 3,4-dichlorobenzyl thioether moiety is of particular interest, as halogenated phenyl rings and thioether linkages are prevalent in many bioactive molecules.
Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The synthesis of 3-chloro-6-((3,4-dichlorobenzyl)thio)pyridazine from 3,6-dichloropyridazine and 3,4-dichlorobenzyl mercaptan proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyridazine ring, which is further activated by the two electron-withdrawing chlorine atoms.
The key steps of the mechanism are as follows:
-
Thiolate Formation: In the presence of a base, such as potassium carbonate or a tertiary amine, the this compound is deprotonated to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Chloride Ion Elimination: The Meisenheimer complex then collapses, expelling a chloride ion and restoring the aromaticity of the pyridazine ring, to yield the final substituted product.
Due to the symmetry of the 3,6-dichloropyridazine starting material, the initial substitution can occur at either the C3 or C6 position. Mono-substitution is typically favored under controlled conditions.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3,6-Dichloropyridazine | ≥98% | Commercially Available |
| This compound | ≥97% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Synthesis of 3-chloro-6-((3,4-dichlorobenzyl)thio)pyridazine
Step-by-Step Protocol:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL). Stir the mixture at room temperature until the solid is completely dissolved.
-
Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution, followed by the dropwise addition of this compound (2.12 g, 11 mmol) over 5 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the mobile phase. The reaction is complete when the starting material (3,6-dichloropyridazine) is no longer visible by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 4:1) to afford the pure 3-chloro-6-((3,4-dichlorobenzyl)thio)pyridazine as a solid.
Characterization
The structure of the synthesized compound can be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the benzylic protons (CH₂), and multiplets for the aromatic protons of the dichlorophenyl group and the pyridazine ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals would include peaks for the benzylic carbon, the aromatic carbons of both rings, and the carbon atoms of the pyridazine ring attached to chlorine and sulfur.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Visualizing the Synthesis
Reaction Scheme
Caption: Synthesis of 3-chloro-6-((3,4-dichlorobenzyl)thio)pyridazine.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Applications and Future Directions
The synthesized 3-chloro-6-((3,4-dichlorobenzyl)thio)pyridazine serves as a versatile intermediate for the development of novel bioactive compounds. The remaining chlorine atom can be further functionalized through another nucleophilic substitution reaction, allowing for the introduction of various pharmacophores. Given the known antimicrobial and anticancer properties of pyridazine derivatives, this compound and its subsequent derivatives are excellent candidates for screening in these therapeutic areas.[4][5] Further studies could involve the synthesis of a library of related compounds and the evaluation of their biological activities to establish structure-activity relationships (SAR).
References
- 1. PlumX [plu.mx]
- 2. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,4-Dichlorobenzyl mercaptan for improving semiconductor morphologies
Application Note & Protocol
A Novel, Exploratory Approach for Improving Semiconductor Morphologies Using 3,4-Dichlorobenzyl Mercaptan as a Surface Modulating Agent
Abstract: This document outlines a novel, exploratory application for this compound as a surface modulating agent to enhance the morphology of semiconductor materials. While several chemical suppliers note that this compound "helps to improve semiconductor morphologies," the peer-reviewed literature lacks specific, established protocols for this application.[1][2][3] This guide, therefore, proposes a scientifically grounded, hypothetical framework for its use, drawing analogies from the well-documented role of aromatic thiols as capping agents and surface ligands in the synthesis of semiconductor nanocrystals and thin films.[4][5][6] We present detailed protocols for two potential applications: (1) as a capping agent in the colloidal synthesis of Cadmium Selenide (CdSe) quantum dots, and (2) as a surface treatment agent for solution-processed metal-halide perovskite thin films. The objective is to provide researchers with a robust starting point for investigating the potential of this specific molecule to control crystallinity, reduce defects, and improve the optoelectronic properties of semiconductor materials.
Introduction: The Challenge of Semiconductor Morphology
The performance of semiconductor devices, from light-emitting diodes (LEDs) and solar cells to transistors and sensors, is critically dependent on the morphology of the active semiconductor layer.[7][8] Factors such as crystallinity, grain size, surface roughness, and the passivation of surface defects directly influence charge carrier mobility, photoluminescence quantum yield (PLQY), and overall device efficiency and stability.[4][9]
Solution-processed semiconductors, such as colloidal quantum dots (QDs) and perovskite thin films, offer advantages in low-cost, large-scale manufacturing.[10] However, controlling their morphology during rapid crystallization from a liquid phase is a significant challenge. Uncontrolled nucleation and growth can lead to polycrystalline films with a high density of grain boundaries and surface trap states, which act as sites for non-radiative recombination of charge carriers, thereby degrading performance.[6][11]
The Scientific Rationale: Why this compound?
Surface-active ligands are essential tools for modulating semiconductor growth.[11] Molecules with thiol (-SH) functional groups are particularly effective due to the strong affinity of sulfur for a wide range of metal and semiconductor surfaces, forming robust bonds.[12][13][14] These "capping agents" can dynamically bind to the surface of a growing nanocrystal or thin film, influencing its growth kinetics and final morphology.[4][5]
We hypothesize that This compound (Figure 1) offers a unique combination of properties for this purpose:
-
Thiol Headgroup: The mercaptan (-SH) group provides a strong anchoring point to the semiconductor surface (e.g., Cadmium on a CdSe QD, or Lead on a perovskite film).[4][12]
-
Aromatic Benzyl Group: The rigid, planar nature of the benzyl ring can promote ordered packing on the semiconductor surface, potentially guiding crystal growth and passivating surface states. Aromatic ligands are known to influence the electronic properties of QDs.[5]
-
Dichloro- Substitution: The two chlorine atoms are strongly electron-withdrawing. This property can modify the electronic structure at the semiconductor surface, potentially passivating electron trap states and altering the material's work function.[5] The steric hindrance provided by the chlorine atoms may also play a role in controlling the spacing between nanocrystals or influencing the grain growth in thin films.
Figure 1: Chemical Structure of this compound Formula: C₇H₆Cl₂S Molecular Weight: 193.09 g/mol [15][16] Appearance: Clear, colorless to pale yellow liquid[1]
Proposed Application 1: Capping Agent for Colloidal CdSe Quantum Dots
In this application, this compound is introduced during the hot-injection synthesis of CdSe quantum dots. It is expected to dynamically bind to the surface of the growing nanocrystals, controlling their size, shape, and surface chemistry, thereby improving their photoluminescence properties.
Mechanistic Hypothesis
The proposed mechanism involves the coordination of the thiol's sulfur atom to surface cadmium atoms on the nascent CdSe nanocrystals. This coordination passivates dangling bonds, which are notorious trap states for charge carriers. The bulky, aromatic nature of the dichlorobenzyl group provides a steric barrier that prevents uncontrolled aggregation and fusion of the nanocrystals, leading to a more monodisperse size distribution and enhanced colloidal stability.
References
- 1. This compound, 97% | CymitQuimica [cymitquimica.com]
- 2. L03226.03 [thermofisher.com]
- 3. This compound | 36480-40-7 [chemicalbook.com]
- 4. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of Aromatic Thiol Capping Agents on the Structural and Electronic Properties of CdnTen (n = 6,8 and 9) Quantum Dots [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. korvustech.com [korvustech.com]
- 8. How Thin Film Technologies Power the Semiconductor Industry - The Environmental Blog [theenvironmentalblog.org]
- 9. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals [mdpi.com]
- 10. Solution-processed semiconductor nanostructures for thin-film optoelectronics [nano.cnr.it]
- 11. researchgate.net [researchgate.net]
- 12. ijfscfrtjournal.isrra.org [ijfscfrtjournal.isrra.org]
- 13. Au-thiol interaction chemistry to influence the structural transformation of semiconductor nanocrystals and formation of giant nanostructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Page loading... [wap.guidechem.com]
- 16. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 3,4-Dichlorobenzyl Mercaptan
Introduction: The Strategic Utility of 3,4-Dichlorobenzyl Mercaptan in Thioether Synthesis
This compound is a pivotal reagent in modern organic and medicinal chemistry, primarily serving as a potent nucleophile for the synthesis of complex thioethers (sulfides). Thioethers are a class of organosulfur compounds integral to the structure of numerous biologically active molecules and are valuable synthetic intermediates.[1] The reaction to form these molecules is typically a nucleophilic substitution, specifically an S-alkylation, where the sulfur atom of the mercaptan displaces a leaving group on an electrophilic substrate.[2][3] This process allows for the precise installation of the 3,4-dichlorobenzylthio moiety, a group that can impart specific steric and electronic properties to a target molecule.
This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and critical insights for successfully employing this compound in nucleophilic substitution reactions.
PART 1: Reagent Profile and Crucial Safety Mandates
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is non-negotiable.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | (3,4-dichlorophenyl)methanethiol | [4] |
| Synonyms | 3,4-Dichlorotoluene-α-thiol | [5] |
| CAS Number | 36480-40-7 | [4][6] |
| Molecular Formula | C₇H₆Cl₂S | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Refractive Index | 1.6045-1.6095 @ 20°C | [4] |
Hazard Analysis and Safe Handling
This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[5][6] Its malodorous nature, characteristic of thiols, is a key indicator of its presence.[7][8]
| Hazard Classification | Description & Precaution |
| Acute Toxicity | Toxic if inhaled (Category 3) and Harmful if swallowed (Category 4) .[5][6][8] All manipulations must be performed within a certified chemical fume hood. Do not eat, drink, or smoke when using this product.[5][6] |
| Skin/Eye Irritation | Causes serious eye irritation (Category 2) and Causes skin irritation (Category 2) .[5][6][8] Wear protective gloves, lab coat, and chemical safety goggles/face shield.[5] In case of contact, rinse immediately and thoroughly with water.[8] |
| Respiratory Irritation | May cause respiratory irritation .[5][6] Avoid breathing vapors or mist. Ensure the chemical fume hood has adequate airflow. |
| Personal Protective Equipment (PPE) | Mandatory: Nitrile gloves, chemical safety goggles, face shield (if splash risk is high), and a flame-retardant lab coat. |
Emergency Response: In case of inhalation, move the victim to fresh air and seek immediate medical attention.[6] For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical advice.[5] Always have the Safety Data Sheet (SDS) readily available.
PART 2: The Mechanistic Rationale of S-Alkylation
The success of the protocol hinges on understanding the underlying reaction mechanism. The process is a classic two-step sequence involving deprotonation followed by nucleophilic attack.
Step 1: Formation of the Thiolate Nucleophile
Thiols are significantly more acidic than their alcohol analogs.[7] This heightened acidity allows for easy deprotonation by a suitable base to form a thiolate anion (RS⁻). This anion is a soft, highly potent nucleophile, ready to react with an electrophile.[3][9] The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation, while weaker bases like potassium carbonate (K₂CO₃) can be effective for more reactive systems.[10]
Step 2: The Sₙ2 Displacement
The generated 3,4-dichlorobenzyl thiolate anion attacks the electrophilic center (e.g., a carbon atom bearing a halide) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[9] This step forms the new carbon-sulfur bond, yielding the desired thioether product. A key advantage of using sulfur nucleophiles is their general preference for substitution over elimination (Sₙ2 vs. E2), even with secondary alkyl halides, because the thiolate is a strong nucleophile but a relatively weak base.[11]
Mechanistic Diagram
Caption: General mechanism for the S-alkylation of a thiol.
PART 3: Detailed Experimental Protocol
This protocol provides a robust framework for the S-alkylation of an alkyl halide using this compound. Researchers should adapt concentrations and reaction times based on the specific reactivity of their substrate.
Materials and Reagents
| Reagent/Material | Grade | Notes |
| This compound | >96.0% Purity | [4] |
| Alkyl Halide (R-X) | Anhydrous | Substrate (e.g., benzyl bromide, octyl iodide) |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Strong, non-nucleophilic base |
| Anhydrous Solvent | DMF or THF | Must be dry to prevent quenching the base |
| Saturated NH₄Cl (aq) | Reagent Grade | For quenching the reaction |
| Diethyl Ether / Ethyl Acetate | ACS Grade | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | For drying organic layer |
| Nitrogen or Argon Gas | High Purity | For maintaining an inert atmosphere |
Step-by-Step Methodology
1. Preparation and Inerting:
-
Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.
-
Purge the flask with inert gas for 10-15 minutes to ensure an oxygen-free atmosphere. This is critical to prevent the oxidative dimerization of the mercaptan into a disulfide.[7][9]
2. Deprotonation:
-
Under a positive pressure of inert gas, add anhydrous solvent (e.g., DMF, 0.2-0.5 M) to the flask via syringe.
-
Carefully add sodium hydride (1.1 equivalents) to the stirring solvent. Caution: NaH reacts violently with water.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in a small amount of anhydrous solvent to the NaH suspension dropwise via syringe.
-
Allow the mixture to stir at 0°C for 20-30 minutes after the addition is complete to ensure full formation of the thiolate.
3. Nucleophilic Substitution:
-
Add the alkyl halide (1.0-1.1 equivalents) dropwise to the cold thiolate solution.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 2-16 hours.
4. Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting mercaptan and alkyl halide. Visualize using a UV lamp and/or a potassium permanganate stain. The disappearance of the starting mercaptan and the appearance of a new, less polar spot indicates product formation.
-
For complex mixtures or precise kinetic data, LC-MS is a superior analytical method.[12][13]
5. Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
6. Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure thioether.
Experimental Workflow Diagram
Caption: Standard workflow for thioether synthesis.
PART 4: Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive base (quenched by moisture).2. Poorly reactive electrophile.3. Insufficient reaction time/temperature. | 1. Use fresh, anhydrous solvent and a new bottle of NaH.2. Use a more reactive halide (I > Br > Cl) or increase reaction temperature.3. Allow the reaction to run longer or gently heat (e.g., to 40-50°C). |
| Disulfide Formation | Presence of oxygen in the reaction flask. | Ensure the system is properly purged with inert gas and maintained under positive pressure throughout the reaction. |
| Formation of Sulfonium Salt | The product thioether reacts with a second molecule of the electrophile.[9] | Use a stoichiometric amount of the electrophile (≤ 1.05 equivalents). Add the electrophile slowly to the thiolate solution to avoid local high concentrations. |
| Multiple Products by TLC | Side reactions (e.g., elimination), or impurities in starting materials. | Confirm purity of starting materials. For substrates prone to E2, use a less-hindered base or lower the reaction temperature. |
PART 5: Product Characterization
The identity and purity of the synthesized thioether must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure. The benzylic protons (-S-CH₂-Ar) typically appear as a singlet around 3.5-4.5 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Gas Chromatography (GC): To assess the purity of the final product, as is standard for the starting material.[4]
By following this detailed guide, researchers can confidently and safely utilize this compound to synthesize a wide array of thioether compounds, leveraging its unique properties for applications in drug discovery and materials science.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Strategic Utility of 3,4-Dichlorobenzyl Mercaptan in the Synthesis of Bioactive Molecules
Introduction: Unveiling the Potential of a Versatile Thiol Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities.[1] 3,4-Dichlorobenzyl mercaptan, a readily accessible thiol, has emerged as a valuable synthon for the introduction of the 3,4-dichlorobenzylthio moiety into a variety of molecular scaffolds. The presence of the dichloro-substituted phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing lipophilicity and metabolic stability, which are critical parameters in drug design.[2]
This technical guide provides an in-depth exploration of this compound as a key building block, with a focus on its application in the synthesis of thioethers, particularly those derived from heterocyclic systems like pyridazines. Pyridazine and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3][4] The incorporation of a thioether linkage, and specifically the 3,4-dichlorobenzylthio group, can modulate this activity, offering a pathway to novel therapeutic agents.[5]
This document will detail a robust protocol for the synthesis of a representative pyridazine thioether, explain the mechanistic underpinnings of the reaction, and discuss the potential applications of the resulting compounds in the realm of medicinal chemistry.
Core Application: Synthesis of 3-((3,4-Dichlorobenzyl)thio)-6-chloropyridazine
A primary application of this compound is its use as a potent nucleophile in S-alkylation reactions to form thioethers.[1][6] The sulfur atom in the mercaptan is highly nucleophilic, readily attacking electrophilic carbon centers.[7][8] This reactivity is harnessed in the synthesis of pyridazine thioethers, a class of compounds with recognized biological potential.[3][9] The following section provides a detailed protocol for the synthesis of 3-((3,4-dichlorobenzyl)thio)-6-chloropyridazine from 3,6-dichloropyridazine.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyridazine ring, further activated by the two electron-withdrawing chlorine atoms, is susceptible to attack by nucleophiles. This compound, in the presence of a base, is deprotonated to form the highly nucleophilic thiolate anion. This thiolate then attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring, leading to the formation of a Meisenheimer-like intermediate. The subsequent loss of a chloride ion restores the aromaticity of the pyridazine ring, yielding the desired thioether product.
Experimental Protocol: Synthesis of 3-((3,4-Dichlorobenzyl)thio)-6-chloropyridazine
Materials:
-
This compound (1.0 eq)
-
3,6-Dichloropyridazine (1.05 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF. Stir the solution at room temperature until the mercaptan is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. The suspension will be stirred vigorously. The base is crucial for the in-situ generation of the thiolate nucleophile.
-
Addition of Electrophile: Add 3,6-dichloropyridazine (1.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The disappearance of the starting mercaptan spot and the appearance of a new, less polar product spot will indicate reaction progression.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-((3,4-dichlorobenzyl)thio)-6-chloropyridazine.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | TLC Rf (3:1 Hexane:EtOAc) |
| This compound | C₇H₆Cl₂S | 193.09 | Colorless liquid | ~0.6 |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | White solid | ~0.5 |
| 3-((3,4-Dichlorobenzyl)thio)-6-chloropyridazine | C₁₁H₇Cl₃N₂S | 305.61 | Pale yellow solid | ~0.4 |
Application in Drug Discovery: A Gateway to Novel Antimicrobial Agents
The synthesized 3-((3,4-dichlorobenzyl)thio)-6-chloropyridazine and its analogues are of significant interest in the field of drug discovery, particularly in the development of new antimicrobial agents.[10][11] Pyridazine derivatives are known to possess a broad range of pharmacological activities.[2][4] The introduction of a thioether linkage and the specific 3,4-dichlorophenyl moiety can enhance the antimicrobial potency and modulate the pharmacokinetic profile of the parent pyridazine scaffold.
The rationale for exploring these compounds as potential antimicrobial agents is based on the following principles:
-
Lipophilicity and Membrane Permeation: The dichlorophenyl group increases the lipophilicity of the molecule, which can facilitate its passage through the lipid-rich cell membranes of bacteria and fungi.
-
Target Interaction: The thioether linkage provides a flexible spacer, allowing the dichlorobenzyl group to orient itself optimally for binding to a biological target within the microorganism.
-
Modulation of Electronic Properties: The electron-withdrawing chlorine atoms can influence the electronic properties of the entire molecule, potentially affecting its interaction with enzymatic targets or its susceptibility to metabolic degradation.
Further derivatization of the remaining chlorine atom on the pyridazine ring allows for the creation of a library of compounds for structure-activity relationship (SAR) studies. This can lead to the identification of lead compounds with improved efficacy and selectivity.
Conclusion
This compound is a versatile and valuable building block in organic synthesis, offering a straightforward route to the introduction of the 3,4-dichlorobenzylthio moiety. Its application in the synthesis of pyridazine thioethers provides access to a class of compounds with significant potential as novel antimicrobial agents. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers in their efforts to develop new and effective therapeutics. The continued exploration of this and similar building blocks will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of next-generation drugs.
References
- 1. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 2. sarpublication.com [sarpublication.com]
- 3. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Reactivity [www2.chemistry.msu.edu]
- 9. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2009010163A1 - New antimicrobial compounds, their synthesis and their use for treatment of mammalian infections - Google Patents [patents.google.com]
- 11. US20180064722A1 - Antibacterial compositions - Google Patents [patents.google.com]
Synthesis of Thioethers Utilizing 3,4-Dichlorobenzyl Mercaptan: A Detailed Guide for Researchers
Introduction: The Significance of Thioethers and the Role of 3,4-Dichlorobenzyl Mercaptan
Thioethers, or sulfides, are a class of organosulfur compounds that constitute a critical structural motif in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The presence of a sulfur atom imparts unique physicochemical properties, including metabolic stability, lipophilicity, and the ability to engage in specific biological interactions, making the thioether linkage a cornerstone in modern drug design and development. The synthesis of these valuable compounds is a central focus in medicinal and process chemistry, with a continuous demand for robust, efficient, and versatile synthetic methodologies.
This compound is a particularly valuable reagent in this context. The dichlorinated aromatic ring provides a handle for further functionalization and can influence the electronic properties and metabolic stability of the final thioether product. This application note provides a comprehensive guide to the synthesis of thioethers using this compound, detailing three fundamental and widely applicable synthetic strategies: S-alkylation, radical-mediated thiol-ene addition, and transition-metal-catalyzed cross-coupling. Each section includes a detailed, step-by-step protocol, an explanation of the underlying mechanism, and a discussion of the critical experimental parameters.
Physicochemical Properties of this compound
A thorough understanding of the starting material is paramount for successful synthesis. Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 36480-40-7 | [1] |
| Molecular Formula | C₇H₆Cl₂S | [1] |
| Molecular Weight | 193.09 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 150-151 °C | [4] |
| Density | 1.36 g/cm³ | [4] |
| Refractive Index | 1.6045-1.6095 @ 20 °C | [3] |
| Solubility | Immiscible in water | [4][5] |
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and is toxic if inhaled, with the potential to cause respiratory irritation. It also has a strong, unpleasant odor (stench).[4]
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety goggles with side shields or a face shield
-
Laboratory coat
-
Work in a well-ventilated fume hood at all times.
In case of exposure:
-
Skin contact: Wash off immediately with plenty of soap and water.[4]
-
Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[4]
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[4]
Method 1: S-Alkylation via Nucleophilic Substitution
The S-alkylation of thiols is a classic and highly reliable method for the formation of thioethers, analogous to the Williamson ether synthesis.[6][7] This reaction proceeds via an Sₙ2 mechanism, where the deprotonated thiol (thiolate) acts as a potent nucleophile, attacking an electrophilic carbon center and displacing a leaving group.
The acidity of thiols (pKa ≈ 10-11) is significantly greater than that of alcohols, allowing for deprotonation with a variety of bases.[8] The resulting thiolate is an excellent nucleophile due to the large, polarizable nature of the sulfur atom.[7]
Causality Behind Experimental Choices
-
Base: The choice of base is critical. Stronger bases like sodium hydride (NaH) ensure complete deprotonation of the thiol, driving the reaction to completion. Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly with reactive alkyl halides, and offer milder reaction conditions. The choice often depends on the substrate's sensitivity to strong bases.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophilic anion relatively free, thus accelerating the reaction rate.
-
Electrophile: Primary and secondary alkyl halides are excellent electrophiles for this reaction. Tertiary alkyl halides are generally not suitable as they tend to undergo elimination reactions.[9]
Experimental Workflow: S-Alkylation
Caption: Workflow for S-alkylation of this compound.
Detailed Protocol: Synthesis of Benzyl (3,4-dichlorobenzyl) Sulfide
This protocol describes the S-alkylation of this compound with benzyl bromide.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound.
-
Dissolve the mercaptan in anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension for 15 minutes at room temperature.
-
Slowly add benzyl bromide to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure benzyl (3,4-dichlorobenzyl) sulfide.
| Electrophile | Base | Solvent | Temperature | Time | Yield (%) |
| Benzyl Bromide | K₂CO₃ | DMF | Room Temp. | 2-4 h | >90 |
| Methyl Iodide | NaH | THF | 0 °C to RT | 1-2 h | >95 |
| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60 °C | 6-8 h | ~85 |
Method 2: Radical-Mediated Thiol-Ene Addition
The thiol-ene reaction is a powerful "click chemistry" process that involves the addition of a thiol across a carbon-carbon double bond (an alkene) to form a thioether.[2] This reaction can be initiated by radicals, typically generated by photolysis or thermal decomposition of a radical initiator.[2] The reaction proceeds via a chain mechanism and results in the anti-Markovnikov addition of the thiol to the alkene.[2]
Mechanism of Radical Thiol-Ene Addition
Caption: Mechanism of the radical-mediated thiol-ene reaction.
Causality Behind Experimental Choices
-
Alkene: The reactivity of the alkene is a key factor. Electron-rich alkenes, such as vinyl ethers and norbornene, are generally more reactive in radical thiol-ene reactions.[2]
-
Initiator: Azobisisobutyronitrile (AIBN) is a common thermal initiator, while photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) are used for UV-initiated reactions. The choice depends on the desired reaction conditions and the stability of the substrates.
-
Solvent: The reaction is often carried out in inert solvents like toluene or THF. For some applications, solvent-free conditions are also possible.
Detailed Protocol: Synthesis of a 3,4-Dichlorobenzyl Thioether via Thiol-Ene Addition
This protocol describes the addition of this compound to 1-octene.
Materials:
-
This compound (1.0 eq)
-
1-Octene (1.2 eq)
-
Azobisisobutyronitrile (AIBN, 0.05 eq)
-
Anhydrous Toluene
-
Hexane
-
Ethyl acetate
Procedure:
-
In a Schlenk tube, dissolve this compound and 1-octene in anhydrous toluene.
-
Add AIBN to the solution.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw, backfill the tube with nitrogen or argon.
-
Heat the reaction mixture at 80 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired thioether.
| Alkene | Initiator | Solvent | Temperature | Time | Yield (%) |
| 1-Octene | AIBN | Toluene | 80 °C | 4-6 h | ~85 |
| Allyl acetate | AIBN | Toluene | 80 °C | 3-5 h | ~90 |
| N-Vinylpyrrolidone | DMPA (UV) | Acetonitrile | Room Temp. | 15-30 min | >95 |
Method 3: Transition-Metal-Catalyzed Cross-Coupling
For the synthesis of aryl thioethers, transition-metal-catalyzed cross-coupling reactions are a powerful tool. Palladium-catalyzed reactions, in particular, have been extensively developed for C-S bond formation.[4] These reactions typically involve the coupling of a thiol with an aryl halide or triflate.
The catalytic cycle generally involves oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)), followed by deprotonation of the thiol and subsequent reductive elimination to form the aryl thioether and regenerate the active catalyst.
Catalytic Cycle for Palladium-Catalyzed C-S Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed C-S cross-coupling.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial for catalytic activity. Bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are often employed to facilitate the oxidative addition and reductive elimination steps.[4]
-
Base: A base is required to deprotonate the thiol and form the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).
-
Aryl Halide: Aryl bromides and iodides are typically more reactive than aryl chlorides in these coupling reactions.
Detailed Protocol: Synthesis of an Aryl 3,4-Dichlorobenzyl Thioether
This protocol describes a representative procedure for the palladium-catalyzed cross-coupling of this compound with 4-bromotoluene.
Materials:
-
This compound (1.2 eq)
-
4-Bromotoluene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate
-
Deionized water
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 4-bromotoluene and this compound.
-
Heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired aryl thioether.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature | Time | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 °C | 12-18 h | ~80 |
| 1-Iodonaphthalene | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 °C | 16-24 h | ~75 |
| 2-Chloropyridine | Pd₂(dba)₃/BrettPhos | K₃PO₄ | t-BuOH | 90 °C | 18-24 h | ~70 |
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of a diverse range of thioethers. The choice of synthetic methodology—S-alkylation, thiol-ene addition, or transition-metal-catalyzed cross-coupling—should be guided by the specific target molecule and the desired functional group compatibility. The protocols and insights provided in this application note offer a robust foundation for researchers and drug development professionals to effectively utilize this important reagent in their synthetic endeavors. Adherence to strict safety protocols is imperative when working with this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. mdpi.com [mdpi.com]
- 4. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 5. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]
- 6. EP0260185A1 - Catalytic process for producing mercaptans from thioethers - Google Patents [patents.google.com]
- 7. EP0431487B1 - Process for preparing 3,4'-dichlorodiphenyl-ether - Google Patents [patents.google.com]
- 8. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US2464049A - Process for preparing mercaptans - Google Patents [patents.google.com]
Application Note & Protocol: Strategic Derivatization of 3,4-Dichlorobenzyl Mercaptan for Novel Herbicide Discovery
Abstract
The escalating challenge of herbicide resistance in agricultural weeds demands the urgent development of novel herbicidal compounds with diverse mechanisms of action. This document outlines a comprehensive strategy for the synthesis and evaluation of new herbicide candidates based on the 3,4-Dichlorobenzyl mercaptan scaffold. This particular chemical structure is advantageous due to its dichlorinated phenyl ring, a feature present in several commercial herbicides, and a reactive thiol group that allows for extensive chemical modification.[1][2][3] This guide provides detailed, step-by-step protocols for creating thioether and thioester derivatives, methods for their structural confirmation, and procedures for primary screening of their herbicidal activity. It is designed for researchers and scientists in the fields of agrochemical research and drug development, offering a solid foundation for generating and assessing new herbicidal molecules.
Introduction: The Strategic Choice of this compound
The dichlorobenzene motif is a well-established constituent in numerous effective herbicides, enhancing their stability and interaction with biological targets.[1][2][4] The addition of a mercaptan group introduces a highly versatile point for chemical derivatization.[5] The thiol (-SH) group can be readily transformed into a variety of other functional groups, including thioethers and thioesters, which can significantly modify the molecule's physicochemical properties such as lipophilicity, water solubility, and its capacity to interact with target enzymes.
The central hypothesis is that systematic modification of the thiol group on this compound will yield novel compounds with significant herbicidal properties. This approach facilitates the exploration of structure-activity relationships (SAR), which is crucial for understanding the molecular characteristics required for potent herbicidal action.[3][6]
Synthetic Strategies for Creating Derivatives
The nucleophilic nature of the thiol group in this compound makes it an ideal site for reactions with a range of electrophiles. This application note will focus on the synthesis of two major classes of derivatives: thioethers and thioesters.
Thioether Derivative Synthesis
Thioether synthesis from thiols is a fundamental and highly reliable nucleophilic substitution reaction. The process typically involves the deprotonation of the thiol to form a more reactive thiolate anion, which then reacts with an alkyl halide.[7]
Workflow for Thioether Synthesis
Caption: A generalized workflow for the synthesis of thioether derivatives from this compound.
Protocol 2.1: Synthesis of a Representative Thioether
Materials:
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool it to room temperature and remove the potassium carbonate by filtration.
-
Concentrate the resulting filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash it with a saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography with a hexanes/ethyl acetate gradient.
-
Combine the fractions containing the pure product and concentrate to yield the final thioether.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Thioester Derivative Synthesis
Thioesters represent another valuable class of derivatives obtainable from thiols. A common synthetic route involves the reaction of a thiol with an acyl chloride or anhydride in the presence of a base.[12][13][14]
Workflow for Thioester Synthesis
Caption: A generalized workflow for the synthesis of thioester derivatives.
Protocol 2.2: Synthesis of a Representative Thioester
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Combine the pure fractions and concentrate to yield the final thioester.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Physicochemical and Spectroscopic Characterization
Accurate characterization of the synthesized derivatives is essential to confirm their identity and purity.
Table 1: Predicted and Experimental Data for Example Derivatives
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Experimental Data |
| S-benzyl-1-(3,4-dichlorobenzyl)sulfane | C₁₄H₁₂Cl₂S | 283.22 | ~5.5 | To be determined |
| S-(3,4-dichlorobenzyl) ethanethioate | C₉H₈Cl₂OS | 235.13 | ~3.8 | To be determined |
Primary Herbicidal Activity Screening
A primary screen for herbicidal activity can be efficiently conducted using a seed germination and early growth assay on a model plant species.[15][16][17]
Protocol 4.1: Seed Germination and Seedling Growth Assay
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana, cress)
-
Synthesized derivatives
-
Acetone
-
Tween-20 or other suitable surfactant
-
Sterile water
-
Petri dishes with filter paper
-
Controlled environment growth chamber
Procedure:
-
Prepare stock solutions of the derivatives in acetone (e.g., 10 mg/mL).
-
Create a dilution series in sterile water with a small amount of surfactant to achieve desired test concentrations (e.g., 10, 50, 100, 500 ppm).
-
Apply a standard volume of each test solution to filter paper in separate petri dishes.
-
Place a predetermined number of seeds on the treated filter paper.
-
Seal the dishes and incubate in a growth chamber with controlled light and temperature.
-
After a set period (e.g., 7-10 days), measure germination rate, root length, and shoot length.
-
Calculate the percent inhibition for each parameter relative to a vehicle control.
Workflow for Herbicidal Screening
Caption: A workflow for the primary screening of herbicidal activity.
Structure-Activity Relationship (SAR) Insights
Data from the herbicidal screening should be systematically analyzed to establish structure-activity relationships (SAR). This involves correlating the structural modifications of the derivatives with their observed biological activity.[3][6] Key considerations include the impact of the thioether versus thioester linkage and the influence of the appended R-group on phytotoxicity. This analysis will inform the design of subsequent generations of more potent herbicide candidates.
Conclusion
This application note provides a foundational guide for the synthesis, characterization, and preliminary herbicidal evaluation of novel derivatives of this compound. The outlined protocols offer a robust starting point for creating a diverse chemical library for screening. Through systematic derivatization and SAR analysis, this approach holds significant promise for the discovery of new lead compounds to address the critical need for novel herbicides in modern agriculture.
References
- 1. Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 1,2-Dichlorobenzene | C6H4Cl2 | CID 7239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid [beilstein-journals.org]
- 8. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. This compound | 36480-40-7 [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Thioester - Wikipedia [en.wikipedia.org]
- 15. my.ucanr.edu [my.ucanr.edu]
- 16. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
Mastering the Ephemeral: A Guide to the Experimental Handling of Air-Sensitive Thiols
<_ _>
Abstract
For researchers, scientists, and drug development professionals, the thiol functional group represents both a versatile synthetic handle and a significant experimental challenge. Its propensity for rapid, air-mediated oxidation to the corresponding disulfide necessitates specialized handling techniques to preserve its chemical integrity. This guide provides an in-depth exploration of the principles and protocols for the manipulation of air-sensitive thiols. Moving beyond a simple recitation of steps, we delve into the causality behind each experimental choice, offering a framework for trustworthy and reproducible results. From the fundamental principles of inert atmosphere chemistry to detailed, step-by-step protocols for common laboratory operations and quantitative analysis, this document serves as a comprehensive resource for ensuring the success of thiol-dependent synthetic and analytical endeavors.
The Challenge: Understanding Thiol Air Sensitivity
The sulfhydryl group (-SH) is highly susceptible to oxidation, primarily by molecular oxygen in the air, to form a disulfide bond (-S-S-).[1] This transformation can be catalyzed by trace metals and is often accelerated by basic conditions.[2] The ease of this oxidation poses a significant challenge in synthetic chemistry, where the free thiol is often a crucial nucleophile or ligand.[3] Uncontrolled oxidation leads to the formation of unwanted disulfide byproducts, reducing reaction yields and complicating purification. In the context of drug development, particularly with peptide and protein therapeutics, the oxidation state of cysteine residues is critical to biological activity and structural integrity.[4]
The core principle underpinning the successful handling of air-sensitive thiols is the rigorous exclusion of atmospheric oxygen and moisture.[5] This is achieved through the use of inert atmosphere techniques, which create a chemically non-reactive environment for all manipulations. The two most common methods for achieving this are the use of a glovebox and a Schlenk line.[5]
Essential Inert Atmosphere Techniques and Equipment
The Glovebox: A Controlled Environment
A glovebox is a sealed container that is filled with a high-purity inert gas, typically argon or nitrogen.[6] It provides an environment with extremely low levels of oxygen and water, often in the parts-per-million (ppm) range.
Key Features and Causality:
-
Antechamber: A small, attached chamber that can be evacuated and refilled with inert gas.[6] This "airlock" allows for the introduction and removal of materials without compromising the inert atmosphere of the main chamber.
-
Catalyst System: The glovebox atmosphere is continuously circulated over a catalyst that removes trace oxygen and a molecular sieve that removes water.[7] This maintains the purity of the inert environment.
-
Pressure Control: A slight positive pressure is maintained within the glovebox to prevent the ingress of air through any minor leaks.[6]
Best Practices for Glovebox Use:
-
Material Entry: All items, including glassware, spatulas, and reagents, must be brought into the glovebox through the antechamber, which should be subjected to at least three evacuate-refill cycles.[8]
-
Solvent Use: Volatile organic solvents should be used judiciously, as they can be absorbed by the catalyst and reduce its efficiency.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate gloves inside the glovebox gloves to prevent contamination and in case of a glove breach.
The Schlenk Line: Versatile and Accessible
A Schlenk line is a dual-manifold glassware apparatus that allows for the manipulation of air-sensitive compounds under vacuum or a flow of inert gas.[9] It is a more accessible alternative to a glovebox for many routine operations.
Core Principle: The Evacuate-Refill Cycle
The foundation of all Schlenk line work is the "evacuate-refill" or "vac-and-backfill" cycle.[9] This process involves:
-
Evacuation: Applying a vacuum to the glassware to remove the majority of the atmospheric gases.
-
Refill: Introducing a high-purity inert gas (argon or nitrogen) to replace the removed air.
This cycle is typically repeated three times to ensure the thorough removal of oxygen and moisture.[10]
Step-by-Step Protocols for Handling Air-Sensitive Thiols
The following protocols are designed to be self-validating, with clear steps and explanations of the underlying principles.
Preparation of Degassed Solvents
Solvents can be a significant source of dissolved oxygen. Therefore, they must be thoroughly degassed before use in reactions involving air-sensitive thiols.
Protocol 1: Freeze-Pump-Thaw Degassing (Most Effective Method)
This method is the most rigorous for removing dissolved gases from a solvent.[11]
Materials:
-
Schlenk flask
-
Solvent to be degassed
-
Liquid nitrogen
-
Schlenk line
Procedure:
-
Add the solvent to a clean, oven-dried Schlenk flask. The flask should not be more than half full.
-
Attach the flask to the Schlenk line and perform three evacuate-refill cycles on the flask itself.
-
With the flask under a static vacuum, immerse the bottom of the flask in a dewar of liquid nitrogen until the solvent is completely frozen.[7]
-
Once frozen, open the flask to the vacuum manifold of the Schlenk line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Close the stopcock to the vacuum line and remove the liquid nitrogen dewar.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat steps 3-6 two more times for a total of three freeze-pump-thaw cycles.[11]
-
After the final thaw, backfill the flask with inert gas. The degassed solvent is now ready for use.
Protocol 2: Purging with Inert Gas (Simpler, Less Rigorous)
This method involves bubbling an inert gas through the solvent to displace dissolved oxygen.[12] It is suitable for less sensitive applications.
Materials:
-
Solvent container (e.g., a bottle with a septum-capped sidearm)
-
Long needle or cannula
-
Inert gas source
Procedure:
-
Insert a long needle connected to an inert gas source into the solvent, ensuring the needle tip is below the liquid surface.
-
Provide a second, shorter needle as a vent for the displaced gases.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.[11] The bubbling should be vigorous but not so strong as to splash the solvent.
-
Once purging is complete, remove the needles and store the solvent under a positive pressure of inert gas.
Weighing and Transferring Air-Sensitive Solid Thiols
Protocol 3: Weighing in a Glovebox
This is the most reliable method for accurately weighing air-sensitive solids.[8]
Materials:
-
Glovebox
-
Analytical balance (inside the glovebox)
-
Spatula
-
Weighing paper or boat
-
Reaction flask or vial
Procedure:
-
Bring all necessary materials into the glovebox via the antechamber.
-
Inside the glovebox, place the weighing paper on the balance and tare it.
-
Carefully add the solid thiol to the weighing paper until the desired mass is reached.
-
Transfer the weighed solid to the reaction flask.
-
Seal the reaction flask before removing it from the glovebox.
Protocol 4: Transferring Solids using a Solid Addition Tube on a Schlenk Line
For labs without a glovebox, a solid addition tube can be used.[10]
Materials:
-
Solid addition tube
-
Schlenk flask (reaction vessel)
-
Schlenk line
Procedure:
-
In a fume hood, quickly weigh the solid thiol and place it in the solid addition tube.
-
Immediately attach the tube to the Schlenk line and perform three evacuate-refill cycles.
-
Separately, prepare the reaction flask on the Schlenk line with three evacuate-refill cycles.
-
Under a positive flow of inert gas, remove the stopper from the reaction flask and quickly insert the solid addition tube.
-
Rotate or tap the addition tube to deliver the solid into the reaction flask.
Transferring Air-Sensitive Liquid Thiols
Protocol 5: Cannula Transfer
A cannula is a flexible, double-tipped needle used to transfer liquids between two vessels under an inert atmosphere.[8] This technique relies on a pressure differential to drive the liquid transfer.[13]
Materials:
-
Cannula (stainless steel or Teflon)
-
Two Schlenk flasks (one containing the liquid thiol, one receiving flask)
-
Septa
-
Schlenk line
Procedure:
-
Ensure both the source and receiving flasks are under a positive pressure of inert gas on the Schlenk line.
-
Pierce the septum of the source flask with one end of the cannula, keeping the tip above the liquid level.
-
Pierce the septum of the receiving flask with the other end of the cannula. Allow the inert gas to flow through the cannula for a minute to purge it of air.[14]
-
Lower the cannula tip in the source flask below the surface of the liquid thiol.
-
Create a slight pressure differential to initiate the transfer. This can be done by:
-
Positive Pressure: Slightly increasing the inert gas flow to the source flask.
-
Negative Pressure: Briefly opening the receiving flask to the vacuum line (use with extreme caution).
-
Venting: Inserting a "bleed" needle into the septum of the receiving flask to vent its atmosphere, lowering its pressure.[15]
-
-
Once the desired amount of liquid is transferred, raise the cannula tip in the source flask above the liquid level to stop the flow.
-
Remove the cannula from both flasks.
Verification and Quality Control: Quantifying Thiol Integrity
To ensure that your handling procedures have been successful, it is often necessary to quantify the concentration of free thiols and detect the presence of any disulfide contaminants.
Ellman's Test for Free Thiol Quantification
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is a chromogenic compound that reacts with free thiols to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[16][17][18]
Protocol 6: Standard Ellman's Assay
Materials:
-
Ellman's reagent (DTNB)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)[17]
-
UV-Vis spectrophotometer
-
Cuvettes or 96-well plate
-
Thiol-containing sample
-
Cysteine or other thiol standard for calibration curve
Procedure:
-
Prepare a DTNB solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.[17]
-
Prepare a standard curve: Create a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.[17]
-
Sample Preparation: Dilute your thiol-containing sample in the reaction buffer to a concentration that will fall within the range of your standard curve.
-
Reaction:
-
Measurement: Measure the absorbance of the solutions at 412 nm.[20]
-
Quantification:
-
Plot the absorbance values of your standards against their known concentrations to generate a calibration curve.
-
Determine the concentration of free thiols in your sample by interpolating its absorbance value on the calibration curve.[17]
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of TNB is 14,150 M⁻¹cm⁻¹.[21]
-
Table 1: Example Data for Cysteine Standard Curve
| Cysteine Concentration (mM) | Absorbance at 412 nm |
| 0.00 | 0.005 |
| 0.25 | 0.352 |
| 0.50 | 0.701 |
| 0.75 | 1.055 |
| 1.00 | 1.408 |
| 1.25 | 1.760 |
Quantification of Total Thiols (Free and Disulfide)
To determine the total thiol content, any disulfide bonds must first be reduced back to free thiols.[16]
Protocol 7: Total Thiol Assay
-
Reduction Step: Treat your sample with a reducing agent (e.g., dithiothreitol (DTT) or sodium borohydride) to convert all disulfides to free thiols.
-
Removal of Reductant: It is crucial to remove the excess reducing agent before performing the Ellman's assay, as it will also react with DTNB.[16] This can be achieved by methods such as size-exclusion chromatography.
-
Ellman's Assay: Perform the Ellman's assay as described in Protocol 6 on the reduced sample. The result will be the total thiol concentration.
-
Disulfide Calculation: The concentration of disulfide bonds in the original sample can be calculated as:
(Total Thiol Concentration - Free Thiol Concentration) / 2
Visualizing the Workflow
Diagram 1: Schlenk Line Setup for Inert Atmosphere Reaction
Caption: Schlenk line setup for an inert atmosphere reaction.
Diagram 2: Decision Tree for Handling Air-Sensitive Thiols
Caption: Decision tree for handling air-sensitive thiols.
Safety Considerations
-
Odor: Many thiols have extremely unpleasant and powerful odors.[22][23] All manipulations should be conducted in a well-ventilated fume hood.
-
Toxicity: Thiols vary in toxicity. Always consult the Safety Data Sheet (SDS) for the specific thiol you are using.
-
Waste Disposal: Thiol-containing waste should be quenched before disposal. A common method is to treat the waste with a bleach solution to oxidize the thiols.[24] All contaminated glassware should also be soaked in a bleach solution.[25]
Conclusion
The successful experimental handling of air-sensitive thiols is a matter of understanding the underlying chemical principles and applying meticulous technique. By rigorously excluding atmospheric oxygen and moisture through the use of gloveboxes or Schlenk lines, researchers can preserve the integrity of the sulfhydryl group. The protocols detailed in this guide for solvent degassing, reagent transfer, and quantitative analysis provide a robust framework for achieving reproducible and trustworthy results. Adherence to these methods will empower researchers, scientists, and drug development professionals to confidently incorporate these versatile yet challenging molecules into their synthetic and analytical workflows.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. How To [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 13. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. Cannula Transfer: What You Need to Know [air-tite-shop.com]
- 16. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 19. bmglabtech.com [bmglabtech.com]
- 20. interchim.fr [interchim.fr]
- 21. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. faculty.washington.edu [faculty.washington.edu]
- 24. How To [chem.rochester.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Safe Handling and Storage of 3,4-Dichlorobenzyl Mercaptan
Abstract
3,4-Dichlorobenzyl mercaptan, a potent organosulfur compound, serves as a key reactant in the synthesis of substituted pyridazines and in the development of advanced semiconductor materials.[1][2][3] Its utility, however, is matched by its significant hazard profile, which includes acute toxicity upon inhalation, skin and eye irritation, and a powerful, pervasive stench.[1][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to mitigate risks, ensure personnel safety, and maintain experimental integrity through the implementation of robust engineering controls, appropriate personal protective equipment (PPE), and validated decontamination procedures.
Compound Identification and Hazard Assessment
A thorough understanding of the chemical's properties and hazards is the foundation of a robust safety protocol. This compound is a toxic, irritant, and malodorous liquid that demands stringent safety measures.
Physicochemical Properties
The key properties of this compound are summarized below. This data is critical for assessing potential exposure routes and designing appropriate controls. For instance, its high density and immiscibility in water mean that in case of a spill into an aqueous environment, it will sink, posing a persistent hazard.[4][5]
| Property | Value | Source(s) |
| Chemical Formula | C₇H₆Cl₂S | [1][6] |
| Molecular Weight | 193.09 g/mol | [1][6] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3] |
| Odor | Pervasive stench | [4][7] |
| Boiling Point | 152-153 °C @ 12 mmHg | |
| Flash Point | >110 °C (>230 °F) | [1] |
| Density | 1.362 g/cm³ | [1] |
| Water Solubility | Immiscible | [2][4][5] |
| UN Number | 2810 | [1][5] |
GHS Hazard Profile
The compound is classified as hazardous under the Globally Harmonized System (GHS). The associated pictograms are a quick visual reference for the primary dangers.
| Hazard Class | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 | [1][4][6] |
| Acute Toxicity (Oral) | Harmful if swallowed | H302 | [1][4][6] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [1][4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [1][4][6] |
| STOT (Single Exposure) | May cause respiratory irritation | H335 | [1][4][6] |
Risk Assessment Workflow
A systematic approach to risk assessment is mandatory before any work with this compound begins. The following workflow ensures all hazards are identified and controlled.
References
- 1. This compound, 97% | CymitQuimica [cymitquimica.com]
- 2. This compound | 36480-40-7 [chemicalbook.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [wap.guidechem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. westliberty.edu [westliberty.edu]
Application Notes & Protocols: The Utility of 3,4-Dichlorobenzyl Mercaptan as a Core Building Block for Novel Agricultural Chemicals
Introduction and Rationale
3,4-Dichlorobenzyl mercaptan, also known as (3,4-dichlorophenyl)methanethiol, is a highly valuable, though malodorous, chemical intermediate for agrochemical discovery.[1][2] Its utility stems from two primary features:
-
The Dichlorinated Phenyl Ring: The 3,4-dichloro substitution pattern on the benzene ring is a well-established toxophore in many pesticides. This structural element can enhance binding to target enzymes and improve metabolic stability, contributing to the compound's overall efficacy and persistence. Derivatives of dichlorobenzyl compounds have shown potent herbicidal and fungicidal activity.[3][4]
-
The Nucleophilic Thiol Group: The mercaptan (-SH) group is a potent nucleophile, readily participating in a variety of chemical transformations. This allows for the straightforward introduction of the 3,4-dichlorobenzyl scaffold into a diverse range of molecular frameworks, making it an ideal starting point for building chemical libraries for high-throughput screening. Common reactions include S-alkylation, S-acylation, and addition to unsaturated systems.
This guide will walk researchers through the practical application of this building block, from the benchtop synthesis of a novel thioether derivative to its preliminary biological evaluation.
Physicochemical Properties and Safety Data
Prior to any experimental work, it is imperative to understand the properties and hazards associated with this compound.
| Property | Value | Source(s) |
| CAS Number | 36480-40-7 | [5][6] |
| Molecular Formula | C₇H₆Cl₂S | [6][7] |
| Molecular Weight | 193.09 g/mol | [6][7] |
| Appearance | Clear, colorless to pale yellow liquid | [5][7] |
| Boiling Point | 152-153 °C at 12 mmHg | [7] |
| Density | 1.362 g/cm³ | [7] |
| Refractive Index | 1.6045-1.6095 @ 20°C | [5][7] |
| Solubility | Insoluble or difficult to mix in water | [1][8] |
| Odor | Strong, unpleasant stench | [1][2] |
Critical Safety Precautions
This compound is a hazardous substance and must be handled with appropriate engineering controls and personal protective equipment (PPE).[9]
-
Toxicity: The compound is harmful if swallowed and toxic if inhaled.[1][7] It causes serious skin and eye irritation and may cause respiratory irritation.[9][10]
-
Handling: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[11] The work area must be well-ventilated.[9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield at all times.[7][9]
-
First Aid:
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[1]
Protocol 1: Synthesis of a Representative Thioether Derivative
This protocol details the synthesis of a model compound, 1,2-dichloro-4-(((5-(trifluoromethyl)pyridin-2-yl)methyl)thio)methyl)benzene, via a nucleophilic substitution reaction. This reaction is broadly applicable for coupling this compound with various electrophilic partners.
Rationale for Experimental Design
The thiol group of this compound is weakly acidic and can be deprotonated by a mild base to form a thiolate anion. This thiolate is a soft, highly effective nucleophile that readily displaces leaving groups (like halides) from sp³-hybridized carbons in an Sₙ2 reaction. We use potassium carbonate as an inexpensive and moderately strong base, which is sufficient to deprotonate the thiol without causing unwanted side reactions. Acetone is chosen as the solvent due to its polarity, which helps dissolve the reactants, and its relatively low boiling point, which simplifies removal post-reaction.
Materials and Reagents
-
This compound (1.0 eq)
-
2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.18 mmol, 1.0 eq) and anhydrous acetone (30 mL).
-
Addition of Base: Add anhydrous potassium carbonate (1.07 g, 7.77 mmol, 1.5 eq) to the solution.
-
Addition of Electrophile: While stirring, add a solution of 2-(chloromethyl)-5-(trifluoromethyl)pyridine (1.02 g, 5.18 mmol, 1.0 eq) in acetone (10 mL) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting mercaptan spot indicates reaction completion (typically 2-4 hours).
-
Workup - Quenching and Extraction:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate, washing the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL). This removes any remaining acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).
-
Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as an oil or solid. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of a thioether derivative.
Protocol 2: In Vitro Antifungal Screening
This protocol describes a radial growth inhibition assay to determine the fungicidal or fungistatic activity of the newly synthesized compound against a common plant pathogen, Botrytis cinerea (Gray Mold).[12][4]
Rationale for Experimental Design
This assay provides a direct, quantifiable measure of a compound's ability to inhibit fungal mycelial growth. By comparing the growth of the fungus on a standard medium (Potato Dextrose Agar) amended with the test compound to its growth on a control medium, we can calculate the percentage of inhibition. A dose-response curve is generated by testing a range of concentrations, from which an EC₅₀ value (the concentration that inhibits growth by 50%) can be determined. This is a standard primary screening method in the discovery of new fungicides.[13]
Materials and Reagents
-
Pure culture of Botrytis cinerea on a PDA plate
-
Potato Dextrose Agar (PDA)
-
Synthesized test compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Positive control (e.g., Boscalid, a commercial fungicide)[14]
-
Sterile water
-
Incubator set to 25°C
Step-by-Step Assay Protocol
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of the synthesized test compound in DMSO.
-
Prepare a 10 mg/mL stock solution of the positive control (Boscalid) in DMSO.
-
-
Media Preparation:
-
Prepare PDA according to the manufacturer's instructions and autoclave.
-
Allow the molten PDA to cool to approximately 50-55°C in a water bath.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 10, 1 µg/mL). Ensure the final concentration of DMSO in the media does not exceed 1% (v/v), as it can inhibit fungal growth.
-
Prepare a negative control plate containing PDA with 1% DMSO only.
-
-
Plate Pouring: Swirl the flasks to ensure thorough mixing and pour approximately 20 mL of the amended PDA into each sterile petri dish. Prepare three replicate plates for each concentration and control. Allow the plates to solidify completely in a laminar flow hood.
-
Inoculation:
-
Using a sterile 5 mm cork borer, take a mycelial plug from the leading edge of an actively growing B. cinerea culture plate.
-
Place the mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both test compound plates and control plates).
-
-
Incubation: Seal the plates with paraffin film and incubate them in the dark at 25°C.
-
Data Collection:
-
After the mycelium in the negative control plate has grown to nearly fill the plate (typically 3-5 days), measure the diameter of the fungal colony on all plates.
-
Take two perpendicular measurements for each colony and calculate the average diameter.
-
-
Data Analysis:
-
Calculate the Percentage Inhibition (PI) for each concentration using the following formula: PI (%) = [(C - T) / C] x 100 Where: C = Average diameter of the colony in the negative control T = Average diameter of the colony in the treatment plate
-
Plot the percentage inhibition against the log of the compound concentration and use regression analysis to determine the EC₅₀ value.
-
Assay Workflow Diagram
Caption: Experimental workflow for the in vitro fungicidal assay.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3,4-Dichlorobenzyl Methylcarbamate and Related Compounds as Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insecticidal and fungicidal activity of new synthesized chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L03226.03 [thermofisher.com]
- 6. This compound | 36480-40-7 | FD36237 [biosynth.com]
- 7. This compound, 97% | CymitQuimica [cymitquimica.com]
- 8. This compound | 36480-40-7 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 3,4-Dichlorobenzyl Mercaptan in Modern Pharmaceutical Synthesis: Application Notes and Protocols
In the intricate landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among the versatile chemical building blocks available to researchers, 3,4-Dichlorobenzyl mercaptan emerges as a key intermediate, particularly in the synthesis of neurologically active compounds. This technical guide provides an in-depth exploration of this compound, offering detailed application notes and validated protocols for its synthesis and subsequent utilization in the preparation of a potent kappa-opioid receptor agonist.
Introduction: The Significance of the 3,4-Dichlorobenzyl Moiety
The 3,4-dichlorobenzyl group is a recurring structural motif in a variety of biologically active molecules. The presence of chlorine atoms on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing its metabolic stability and receptor binding affinity. This compound, with its reactive thiol group, serves as an excellent handle for introducing this key functionality into more complex molecular architectures. Its application extends to the synthesis of various therapeutic agents, including but not limited to, substituted pyridazines and tubulin inhibitors for oncology.[1] This guide will focus on its critical role in the synthesis of the potent kappa-opioid receptor agonist, GR-89696.[2][3]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an intermediate is crucial for its safe handling and effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 36480-40-7 | [4] |
| Molecular Formula | C₇H₆Cl₂S | [4] |
| Molecular Weight | 193.09 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [5] |
| Boiling Point | 152-153 °C at 12 mmHg | [1] |
| Density | 1.362 g/cm³ | [1] |
| Refractive Index | 1.6045-1.6095 @ 20°C | [5] |
| Solubility | Difficult to mix in water | [6] |
| Odor | Stench | [2][7] |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the reaction of 3,4-Dichlorobenzyl chloride with a sulfur source. The following protocol, adapted from established methods for benzyl mercaptan synthesis, utilizes thiourea as a safe and efficient sulfur transfer agent, proceeding through a stable isothiouronium salt intermediate.[8]
Reaction Scheme
Caption: Synthesis of this compound from 3,4-Dichlorobenzyl chloride and thiourea.
Step-by-Step Protocol
Materials:
-
3,4-Dichlorobenzyl chloride
-
Thiourea
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Formation of the Isothiouronium Salt:
-
In a round-bottom flask, combine 1 mole of 3,4-Dichlorobenzyl chloride and 1.1 moles of thiourea in 50 mL of 95% ethanol.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 6 hours.
-
Upon cooling, the S-(3,4-Dichlorobenzyl)isothiouronium chloride will crystallize out of solution.
-
Collect the solid by filtration and wash with a small amount of cold ethanol.
-
-
Hydrolysis to the Mercaptan:
-
Transfer the crude isothiouronium salt to a two-necked flask.
-
Add 300 mL of 5 N sodium hydroxide solution.
-
Reflux the mixture for 2 hours under a slow stream of nitrogen to prevent oxidation of the thiol.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully acidify the cooled mixture with 2 N hydrochloric acid until the solution is acidic to litmus paper. This will protonate the thiolate to the mercaptan.
-
Transfer the mixture to a separatory funnel. The this compound will separate as an oily layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
For higher purity, the product can be distilled under vacuum.
-
Application in the Synthesis of GR-89696, a Kappa-Opioid Receptor Agonist
This compound is a crucial precursor for the synthesis of 3,4-dichlorophenylacetic acid, which is a key building block for the kappa-opioid receptor agonist GR-89696.[2] The following sections outline the synthetic strategy from the mercaptan to the final API.
Synthesis of 3,4-Dichlorophenylacetic Acid
The conversion of this compound to 3,4-dichlorophenylacetic acid can be achieved through oxidation of the thiol to a sulfonic acid, followed by displacement with cyanide and subsequent hydrolysis. A more direct and efficient method involves the oxidation of the corresponding benzyl halide. For the purpose of this guide, we will outline the synthesis of the acid chloride from the commercially available 3,4-Dichlorophenylacetic acid.
Protocol for 3,4-Dichlorophenylacetyl chloride synthesis:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1 mole of 3,4-Dichlorophenylacetic acid in 1.5 moles of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3,4-Dichlorophenylacetyl chloride, which can be used in the next step without further purification.
Synthesis of GR-89696: Acylation of the Piperazine Intermediate
The final step in the synthesis of GR-89696 involves the acylation of a suitably protected piperazine derivative with 3,4-Dichlorophenylacetyl chloride.
Reaction Scheme
Caption: Final step in the synthesis of GR-89696 via acylation.
Step-by-Step Protocol
Materials:
-
Methyl 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate
-
3,4-Dichlorophenylacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 1 mole of methyl 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate and 1.2 moles of triethylamine in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1.1 moles of 3,4-Dichlorophenylacetyl chloride in dry dichloromethane dropwise to the stirred solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford GR-89696.
Safety and Handling Precautions
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[7][9]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7] It also has a strong, unpleasant odor (stench).[7][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[7]
-
First Aid:
-
Skin Contact: Wash with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
-
Conclusion
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided in this guide offer a robust framework for its synthesis and subsequent application in the preparation of complex drug molecules like GR-89696. By understanding the chemistry and adhering to the detailed procedures and safety precautions, researchers can effectively leverage this important building block in their drug discovery and development endeavors.
References
- 1. Buy 1-Piperazinecarboxylic acid, 4-((3,4-dichlorophenyl)acetyl)-3-(1-pyrrolidinylmethyl)-, methyl-11c ester, (3R)- (EVT-12880987) | 460091-46-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective actions of GR89696, a highly potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dichloroacetyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. [11C]-methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)-methyl]-1- piperazinecarboxylate ([11C]GR89696): synthesis and in vivo binding to kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. gs.elaba.lt [gs.elaba.lt]
Troubleshooting & Optimization
Technical Support Center: Mitigating the Odor of 3,4-Dichlorobenzyl Mercaptan and Other Volatile Thiols
Prepared by the Office of Application Science
This guide provides in-depth technical and procedural support for researchers, scientists, and drug development professionals working with 3,4-Dichlorobenzyl mercaptan and other volatile thiols (mercaptans). These compounds are notorious for their potent, pervasive, and unpleasant odors, which are detectable by the human nose at extremely low concentrations.[1][2] Proper handling is not only a matter of laboratory etiquette but also a critical component of a comprehensive safety protocol. This document outlines proactive and reactive strategies grounded in chemical principles to ensure a safe, compliant, and pleasant laboratory environment.
Frequently Asked Questions (FAQs): Foundational Knowledge
Q1: What is this compound and why does its odor pose such a challenge?
This compound (CAS No. 36480-40-7) is a sulfur-containing organic compound with the molecular formula C₇H₆Cl₂S.[3][4][5] Like all thiols, its formidable odor is due to the presence of a sulfhydryl (-SH) group.[1] The human olfactory system is exceptionally sensitive to these compounds, capable of detecting them at parts-per-billion (ppb) levels.[1][6] This extreme volatility and low odor threshold mean that even minuscule quantities can lead to a significant and persistent stench if not properly contained and neutralized.[2][7] The compound is a colorless to pale yellow liquid and is insoluble in water, a property that influences cleaning and disposal procedures.[8][9][10]
Q2: Beyond the odor, what are the primary health and safety risks?
While the stench is the most immediate concern, this compound is classified as a hazardous chemical. Direct exposure can pose significant health risks. It is harmful if swallowed, toxic if inhaled, and causes skin and serious eye irritation.[9][11] Inhalation may also lead to respiratory irritation.[9][11] Symptoms of overexposure to volatile thiols can include headaches, nausea, dizziness, and irritation of the respiratory tract.[1] Therefore, mitigating its odor is directly linked to minimizing exposure and ensuring personnel safety.
Q3: What is the fundamental chemical principle for neutralizing thiol odors?
The most effective method for neutralizing the odor of volatile thiols is oxidation .[1] This chemical process converts the potent, volatile thiol (-SH) group into less odorous and less volatile sulfur-containing functional groups, such as disulfides, sulfoxides, or sulfonic acids.[12][13][14] The most common, accessible, and effective oxidizing agent for this purpose in a laboratory setting is a solution of sodium hypochlorite, commonly known as bleach.[12][13][15][16]
Troubleshooting Guide: Common Odor Issues & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Odor is noticeable in the lab despite using a fume hood. | 1. Improper fume hood technique (e.g., sash too high, rapid movements, clutter).[17][18]2. Fume hood is not certified or functioning correctly.3. Vapors are being exhausted without treatment and re-entering the building's air intake.[12] | 1. Review and implement proper fume hood work practices. Keep all materials at least 6 inches inside the sash and keep the sash as low as possible.[17][18]2. Verify the fume hood's certification is current. Report any suspected malfunction.3. Implement a bleach scrubber/trap for the reaction's exhaust to neutralize thiol vapors before they enter the ductwork.[12][15] |
| Glassware and equipment retain a strong odor after cleaning. | 1. Insufficient decontamination. The thiol is insoluble in water and may not be removed by standard washing.2. Decontamination soak time in bleach was too short or the bleach solution was exhausted. | 1. Follow the two-stage decontamination protocol : an initial solvent rinse to remove bulk material followed by a prolonged (minimum 14-24 hours) soak in a fresh 1:1 bleach-water bath.[16] |
| Odor becomes more intense during reaction work-up (e.g., rotary evaporation). | Volatilization of thiols under reduced pressure is causing them to bypass the condenser and enter the vacuum pump, from which they are exhausted into the lab. | Always use a cold trap (e.g., dry ice/acetone) and a bleach scrubber between your apparatus (like a rotary evaporator) and the vacuum source to capture and neutralize the volatile thiol.[12][15] |
Protocols for Odor Mitigation
Protocol 1: Proactive Odor Containment During Reaction
The most critical step is to prevent vapors from escaping confinement. Standard fume hoods contain vapors but do not neutralize them; they are simply exhausted outside, which can create odors for the surrounding area.[2] Therefore, all exhaust from the reaction vessel must be scrubbed.
Step-by-Step Methodology for a Bleach Scrubber Setup:
-
Gather Equipment: You will need two gas washing bottles (bubblers), a reaction vessel, and appropriate tubing.
-
Assemble the Trap Train:
-
Connect the exhaust outlet of your reaction vessel (e.g., from the top of a condenser) to the inlet of the first, empty gas washing bottle. This empty trap serves as a safety measure to prevent any accidental backflow of the bleach solution into your reaction.[12][14]
-
Connect the outlet of the empty trap to the inlet of the second gas washing bottle.
-
-
Prepare the Bleach Scrubber: Fill the second gas washing bottle approximately halfway with a 1:1 solution of commercial bleach and water.[15] Ensure the gas inlet tube is submerged beneath the liquid level.
-
Vent to Fume Hood: Connect the outlet of the bleach scrubber to a tube directed towards the back of the fume hood to safely vent the scrubbed, inert gases.[15]
-
Initiate Reaction: Begin your experiment, ensuring any gas flow (e.g., from an inert gas line) is slow and steady, resulting in a gentle stream of bubbles (approx. 1-2 per second) through the bleach solution.[15]
Caption: Proactive workflow for neutralizing thiol vapors at the source.
Protocol 2: Decontamination of Glassware and Equipment
Immediate and thorough decontamination is essential to prevent residual odors.
-
Initial Solvent Rinse: In a fume hood, immediately after use, rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the water-insoluble this compound.[1] Collect this solvent rinse as hazardous waste. Caution: Do not mix large amounts of acetone and bleach, as this can generate chloroform.[19] Ensure the solvent has evaporated before proceeding.
-
Prepare Bleach Bath: In a designated plastic tub or bucket inside the fume hood, prepare a 1:1 solution of commercial bleach and water.[15][16]
-
Submerge and Soak: Fully submerge the solvent-rinsed glassware in the bleach bath. For larger items that cannot be submerged, fill them with the bleach solution.[15]
-
Soaking Time: Allow the items to soak for a minimum of 14-24 hours to ensure complete oxidation of any residual thiol.[12][16]
-
Final Cleaning: After soaking, remove the glassware, rinse thoroughly with water, and then proceed with your standard laboratory glassware washing procedure.
-
Bath Maintenance: The bleach bath can be reused but should be replaced periodically. Dispose of the spent bleach solution as hazardous waste according to your institution's guidelines.[12]
Protocol 3: Spill Management (Small Spill Inside a Fume Hood)
-
Ensure Containment: Confirm the spill is entirely contained within the fume hood.
-
Absorb Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[16]
-
Neutralize: Carefully and slowly add a 1:1 bleach-water solution to the absorbent material until it is saturated. Allow it to react for at least one hour.
-
Collect Waste: Using spark-proof tools, carefully scoop the neutralized absorbent material into a designated hazardous waste container.[20]
-
Final Decontamination: Wipe the spill area with a cloth soaked in bleach solution, followed by a water rinse. Dispose of all cleaning materials as solid hazardous waste.
Waste Disposal and PPE
Protocol 4: Waste Stream Management
All waste streams containing this compound must be treated as hazardous and deodorized before collection.
-
Liquid Waste: Slowly and carefully add any liquid waste containing the thiol to a container of cooled bleach solution under stirring in a fume hood.[13][16] The container should be clearly labeled and collected for hazardous waste disposal.
-
Solid Waste: All contaminated disposable items (gloves, pipette tips, absorbent paper, septa) must be immediately placed into a sealable plastic bag.[12][16] This bag should then be placed into a second sealable bag or a wide-mouthed plastic jar to ensure containment of any residual odor.[12] This container must be labeled and disposed of as solid hazardous waste.
Caption: Logic diagram for selecting the correct decontamination and disposal protocol.
Table 1: Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile for incidental contact, Neoprene or Butyl for extended handling).[21][22] | Always inspect gloves before use. For any procedure with a high risk of contact, consider double-gloving. Dispose of contaminated gloves immediately as solid hazardous waste.[23] |
| Eye Protection | Chemical safety goggles or a face shield.[23] | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors. A face shield should be used when there is a significant splash risk. |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes.[20] | A lab coat protects skin and personal clothing from contamination. Ensure it is fully buttoned. |
| Respiratory Protection | Not required for routine use within a certified fume hood. | A NIOSH-approved respirator with an organic vapor cartridge is necessary for emergency situations, such as a large spill outside of a fume hood.[21][24] Personnel must be fit-tested and trained before using a respirator. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. This compound (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [guidechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. All You Need to Know About Industrial Odour Control - We are Centriair [centriair.com]
- 7. Engineering Controls: Fume Hoods and Other Safety Equipment – Laboratory Safety [wp.stolaf.edu]
- 8. This compound | 36480-40-7 [chemicalbook.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. faculty.washington.edu [faculty.washington.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. hsrm.umn.edu [hsrm.umn.edu]
- 15. How To [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
- 17. ehs.fiu.edu [ehs.fiu.edu]
- 18. Best Practices for Operating & Maintaining Your Chemical Fume Hood - RDM Industrial Products [rdm-ind.com]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. nj.gov [nj.gov]
- 22. asgmt.com [asgmt.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. research.uga.edu [research.uga.edu]
Technical Support Center: 3,4-Dichlorobenzyl Mercaptan Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Dichlorobenzyl Mercaptan. This guide is designed to provide in-depth technical assistance in a question-and-answer format to address common issues and side reactions encountered during its use. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Reactivity of this compound
Q1: What are the primary reactive sites on this compound and how do the chloro-substituents influence its reactivity?
A1: The primary reactive site on this compound is the thiol group (-SH). The sulfur atom is a potent nucleophile, especially when deprotonated to the thiolate (S⁻). The reactivity is influenced by:
-
Nucleophilicity of Sulfur: The thiol group can readily participate in nucleophilic substitution (SN2) reactions, Michael additions, and other nucleophilic attacks. The high polarizability and soft nature of sulfur make it an excellent nucleophile for attacking soft electrophiles.[1][2][3]
-
Acidity of the Thiol Proton: Thiols are generally more acidic than their alcohol counterparts. The thiol proton can be easily removed by a base to form the more nucleophilic thiolate anion.
-
Influence of Dichloro-Substituents: The two electron-withdrawing chlorine atoms on the benzene ring have a significant electronic effect. They inductively withdraw electron density from the benzyl group, which can make the benzylic carbon slightly more electrophilic. This can influence the rates of reactions where the benzyl group itself is the electrophile, for instance, in the formation of the mercaptan from 3,4-dichlorobenzyl chloride.[4][5]
Troubleshooting Guide: Common Side Products and Their Mitigation
This section addresses the most frequently encountered side products in reactions involving this compound: the corresponding disulfide and sulfide.
Issue 1: Formation of Bis(3,4-dichlorobenzyl) Disulfide
Q2: I am observing a significant amount of a higher molecular weight impurity in my reaction, which I suspect is the disulfide. What causes its formation and how can I prevent it?
A2: The formation of Bis(3,4-dichlorobenzyl) disulfide is a common issue and is caused by the oxidation of the thiol group. Thiols are susceptible to oxidation, which can be promoted by atmospheric oxygen, metal catalysts, or certain reaction conditions.[1][2]
Mechanism of Disulfide Formation: The oxidation typically proceeds via a radical mechanism or through the formation of a sulfenic acid intermediate, especially in the presence of an oxidant. Two thiol molecules are oxidized to form a disulfide bond (-S-S-).
Preventative Measures:
| Strategy | Detailed Protocol & Explanation |
| Inert Atmosphere | Rationale: Excluding oxygen is the most direct way to prevent aerobic oxidation. Protocol: Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using Schlenk line techniques or a glovebox. Ensure all solvents are thoroughly deoxygenated prior to use by sparging with an inert gas or by the freeze-pump-thaw method. |
| Use of Reducing Agents | Rationale: A mild reducing agent can be added to the reaction mixture to maintain the thiol in its reduced state. Protocol for Tris(2-carboxyethyl)phosphine (TCEP): Prepare a stock solution of TCEP in a deoxygenated buffer or organic solvent. Add TCEP to the reaction mixture at a final concentration of 1-5 mM. TCEP is effective over a wide pH range and does not contain a free thiol that could interfere with subsequent reactions.[6] Protocol for Dithiothreitol (DTT): Prepare a fresh stock solution of DTT. Add DTT to a final concentration of 1-10 mM. DTT is most effective at neutral to slightly basic pH. Be aware that DTT itself is a thiol and may compete in reactions involving thiol-reactive reagents.[6] |
| Control of pH | Rationale: The rate of oxidation can be pH-dependent. While basic conditions favor the formation of the more nucleophilic thiolate, they can also increase the rate of oxidation in the presence of air. Protocol: If possible, maintain a neutral or slightly acidic pH during the reaction and workup to minimize oxidation. If a base is required for the reaction, ensure a strictly inert atmosphere is maintained. |
DOT Diagram: Disulfide Formation Pathway
Caption: Oxidation of this compound to its disulfide.
Issue 2: Formation of Bis(3,4-dichlorobenzyl) Sulfide
Q3: In my S-alkylation reaction using this compound, I am getting a significant amount of a sulfide byproduct. How is this formed and what can I do to minimize it?
A3: The formation of Bis(3,4-dichlorobenzyl) sulfide is a common side product, particularly during the synthesis of the mercaptan itself from 3,4-dichlorobenzyl chloride and a hydrosulfide source (like NaSH). It can also occur in subsequent reactions if unreacted starting materials are present.[1][7]
Mechanism of Sulfide Formation: This side product arises from a secondary SN2 reaction. The initially formed 3,4-dichlorobenzyl thiolate is a potent nucleophile and can react with another molecule of the electrophilic starting material (e.g., 3,4-dichlorobenzyl chloride).
Preventative Measures:
| Strategy | Detailed Protocol & Explanation |
| Control of Stoichiometry | Rationale: Using an excess of the hydrosulfide reagent during the synthesis of the mercaptan can help to ensure that the benzyl chloride is fully consumed before it can react with the product thiolate. Protocol: When preparing the mercaptan from 3,4-dichlorobenzyl chloride, use a 1.5 to 2-fold molar excess of sodium hydrosulfide (NaSH).[1] |
| Slow Addition of Electrophile | Rationale: Adding the electrophile (e.g., 3,4-dichlorobenzyl chloride) slowly to the solution of the nucleophile (e.g., NaSH) maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of the product reacting with it. Protocol: Prepare a solution of the nucleophile and add the electrophile dropwise over a prolonged period (e.g., 1-2 hours) with efficient stirring. |
| Temperature Control | Rationale: Higher temperatures can favor the formation of the sulfide byproduct.[7] Protocol: Maintain a moderate reaction temperature (e.g., 50°C) until the reaction is near completion, and only then, if necessary, increase the temperature to drive the reaction to completion.[7] |
| Maintain H₂S Atmosphere | Rationale: In the synthesis of the mercaptan from a hydrosulfide salt, maintaining an atmosphere of hydrogen sulfide can suppress the formation of sodium sulfide (Na₂S), which can also lead to the sulfide byproduct.[7] Protocol: This can be achieved by adding a small amount of a strong acid to the reaction mixture containing excess sodium hydrosulfide to generate H₂S in situ.[7] |
DOT Diagram: Sulfide Byproduct Formation
Caption: Nucleophilic attack of the thiolate on the starting electrophile.
Analytical Protocols for Impurity Profiling
Q4: What are the recommended analytical methods for identifying and quantifying the disulfide and sulfide impurities in my this compound sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for both identifying and quantifying these volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective for structural confirmation.
Protocol 1: GC-MS Analysis
Objective: To separate and identify this compound and its common disulfide and sulfide impurities.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
Expected Elution Order: this compound will elute first, followed by the higher molecular weight Bis(3,4-dichlorobenzyl) sulfide, and then the Bis(3,4-dichlorobenzyl) disulfide. The mass spectra will show characteristic isotopic patterns for the two chlorine atoms, aiding in identification.[8][9][10][11]
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation
Objective: To confirm the presence of disulfide and sulfide impurities by identifying their characteristic proton signals.
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Expected Chemical Shifts (δ, ppm):
| Compound | CH₂ Signal | Aromatic Protons |
| This compound | ~3.7 ppm (d, J≈7.5 Hz, -CH₂-SH) | ~7.1-7.4 ppm (m) |
| Bis(3,4-dichlorobenzyl) Sulfide | ~3.6 ppm (s, -CH₂-S-CH₂-) | ~7.1-7.4 ppm (m) |
| Bis(3,4-dichlorobenzyl) Disulfide | ~3.5 ppm (s, -CH₂-S-S-CH₂-) | ~7.1-7.4 ppm (m) |
Note: The methylene protons (-CH₂) of the mercaptan appear as a doublet due to coupling with the thiol proton. The sulfide and disulfide methylene protons will appear as singlets. The exact chemical shifts may vary slightly depending on the sample concentration and purity.[12][13]
References
- 1. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Making sure you're not a bot! [pub.uni-bielefeld.de]
- 5. ias.ac.in [ias.ac.in]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemalink.net [chemalink.net]
- 11. CN103512995B - Method for simultaneously detecting mercaptan and non-mercaptan sulfur-containing substances in beer and wort - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. N-(3,4-Dichlorobenzyl)azoles—Investigations Regarding Synthesis, NMR-Spectroscopy and Affinity Towards Sisma-1 and Sigma-2 Receptors [mdpi.com]
Technical Support Center: Stabilizing 3,4-Dichlorobenzyl Mercaptan
Welcome to the technical support guide for handling 3,4-Dichlorobenzyl Mercaptan. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its oxidative degradation. Here, we provide in-depth, field-proven insights and protocols to help you maintain the integrity of your compound.
Section 1: Understanding the Core Problem: Unwanted Disulfide Formation
This section addresses the fundamental chemical principles behind the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: I've noticed a white precipitate forming in my this compound sample over time. What is happening?
A: You are observing the oxidation of your mercaptan (a thiol) into its corresponding disulfide, bis(3,4-dichlorobenzyl) disulfide. This is a common degradation pathway for thiols.[1][2] The thiol group (-SH) of two mercaptan molecules loses a hydrogen atom each and forms a sulfur-sulfur bond (-S-S-), resulting in a dimer.[3] This disulfide is often less soluble than the parent mercaptan, causing it to precipitate out of solution.
Q2: What are the primary factors that trigger this unwanted oxidation?
A: The oxidation of thiols like this compound is primarily driven by a combination of three factors:
-
Oxygen: Atmospheric oxygen is the ultimate oxidizing agent in most laboratory settings.[2][4] Dissolved oxygen in solvents readily participates in the reaction, particularly under favorable conditions.[5]
-
Trace Metal Ions: Transition metal ions, even at trace concentrations (ppm or ppb level), are potent catalysts for thiol oxidation.[6][7][8] Copper (Cu²⁺) and iron (Fe³⁺) are among the most effective catalysts for this process.[8][9] They facilitate electron transfer from the thiol to oxygen.[6][7]
-
pH of the Solution: The rate of oxidation is highly pH-dependent.[10][11] In basic conditions, the thiol group (-SH) is deprotonated to form a thiolate anion (-S⁻).[12] This thiolate is a more potent nucleophile and is much more susceptible to oxidation than the protonated thiol.[12][13]
Caption: Mechanism of this compound Oxidation.
Section 2: Troubleshooting Guide: Prevention and Mitigation Strategies
This section provides actionable protocols to address specific issues encountered during the storage and use of this compound.
Issue 1: Disulfide is forming during routine storage of the neat compound or in solution.
The primary cause is prolonged exposure to atmospheric oxygen, potentially accelerated by contaminants in the solvent or on the glassware.
Solution: Implement Rigorous Inert Atmosphere Storage
Proper storage is the first line of defense. Thiols are susceptible to air oxidation and should always be stored under an inert atmosphere.[2]
Protocol 2.1: Proper Storage of Thiol Compounds
-
Select the Right Container: Use a clean, dry amber glass vial or a Schlenk flask with a gas-tight PTFE stopcock.
-
Purge with Inert Gas: Before adding your thiol, thoroughly flush the container with a stream of dry, inert gas (Argon or Nitrogen) for several minutes to displace all air.
-
Transfer the Compound: If the thiol is a liquid, use a syringe to transfer it to the purged vial. If it's a solid, transfer it quickly in a glove box or under a positive flow of inert gas.
-
Blanket and Seal: After adding the compound, blanket the headspace of the container with the inert gas for another 1-2 minutes.
-
Seal Tightly: Secure the cap or stopcock. For standard vials, wrap the cap and neck junction with Parafilm® as an extra barrier against air ingress.
-
Store Appropriately: Store the sealed container in a cool, dark place, such as a refrigerator or freezer designated for chemical storage.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Nitrogen or Argon | Displaces oxygen, the primary oxidant.[2][4] |
| Temperature | 2-8 °C or -20 °C | Reduces reaction kinetics of potential degradation pathways. |
| Light | Amber vial / Dark place | Prevents potential photochemical degradation pathways. |
| Container Seal | PTFE-lined cap, Parafilm® | Provides a physical barrier to oxygen ingress. |
Issue 2: My compound rapidly oxidizes during my experiment, even over a short period.
This indicates that dissolved oxygen in your reaction solvents is the likely culprit. Many organic solvents are saturated with air (~21% oxygen) under normal conditions.
Solution: Deoxygenate All Solvents and Maintain an Inert Atmosphere
For any reaction involving a sensitive thiol, it is critical to remove dissolved oxygen from all solvents and maintain an oxygen-free environment throughout the experiment.[5][14]
Protocol 2.2: Degassing Solvents via Inert Gas Sparging
This is a common and effective method for many applications.[15]
-
Setup: Place your solvent in a flask (e.g., a Schlenk flask) with a magnetic stir bar. The flask should have at least two openings (e.g., a septum-sealed neck and a sidearm).
-
Inert Gas Inlet: Insert a long needle or cannula connected to an inert gas line (Nitrogen or Argon) through the septum, ensuring its tip is submerged well below the solvent surface.
-
Gas Outlet: Insert a short "exit" needle through the septum that does not touch the liquid. This allows the displaced oxygen and inert gas to vent safely into a fume hood.
-
Sparging: Begin gently bubbling the inert gas through the solvent. A fine stream of bubbles is more effective than a violent rush of gas. Stirring the solvent enhances the efficiency of gas exchange.
-
Duration: For most applications, sparging for 30-60 minutes is sufficient to significantly reduce the dissolved oxygen concentration.[15]
-
Maintain Inert Headspace: Once degassing is complete, raise the gas inlet needle above the liquid surface to maintain a positive pressure of inert gas (a "blanket") over the solvent.
For extremely oxygen-sensitive reactions, the Freeze-Pump-Thaw method is the most effective technique for degassing.[14][16] This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the solid, and then thawing under a static vacuum or inert atmosphere, repeating the cycle 3-4 times.[14][15]
Caption: Workflow for Oxygen-Sensitive Thiol Reactions.
Issue 3: Oxidation still occurs even when I use degassed solvents and an inert atmosphere.
If you have rigorously excluded oxygen but disulfide formation persists, the cause is almost certainly catalysis by trace metal ions present in your reagents, solvents, or on the surface of your glassware.
Solution: Use a Metal Chelating Agent
The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively sequester these catalytic metal ions, rendering them inactive.[17][18][19]
Protocol 2.3: Using EDTA to Inhibit Metal-Catalyzed Oxidation
-
Prepare an EDTA Stock Solution: EDTA is most commonly used as its disodium salt (Na₂EDTA), which has better water solubility. Prepare a stock solution (e.g., 0.5 M in deionized water). For organic reactions, phase-transfer catalysis may be necessary, or solubility in polar aprotic solvents can be tested.
-
Determine the Optimal Concentration: The amount of EDTA needed is typically low, as it targets trace contaminants. A final concentration in the micromolar to low millimolar range is usually sufficient.
-
Addition to Aqueous Buffers: For reactions in aqueous buffers, add the EDTA stock solution to the buffer before adding other reagents, especially the thiol. This ensures the metal ions are chelated before they can catalyze the oxidation.
-
Considerations for Organic Solvents: If your reaction is in a non-aqueous solvent, the solubility of Na₂EDTA may be an issue. Consider using a more lipophilic derivative or adding a small amount of a co-solvent if the reaction chemistry allows.
| Chelating Agent | Typical Final Conc. | Solvent Compatibility | Key Considerations |
| Na₂EDTA | 100 µM - 5 mM | Aqueous, Polar Aprotic (limited) | Highly effective for sequestering a broad range of metal ions.[18] Can be difficult to remove during workup. |
| DTPA | 100 µM - 5 mM | Aqueous | Diethylenetriaminepentaacetic acid; has a higher affinity for some metal ions compared to EDTA. |
Section 4: Advanced FAQs
Q4: How exactly does pH influence the stability of this compound?
A: The thiol group (R-SH) exists in equilibrium with its deprotonated form, the thiolate anion (R-S⁻).[12] The Henderson-Hasselbalch equation governs this equilibrium. At a pH above the thiol's pKa, the thiolate form dominates. The thiolate anion is significantly more electron-rich and a much stronger nucleophile, making it far more susceptible to oxidation than the protonated thiol.[13] Therefore, running reactions at neutral or slightly acidic pH can dramatically slow the rate of oxidation compared to basic conditions.
Q5: I have already generated a significant amount of the disulfide. Is it possible to reverse the reaction?
A: Yes, the disulfide bond can be cleaved to regenerate the thiol. This is a reduction reaction. Common laboratory reducing agents for this purpose include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).[20] While TCEP is often preferred due to its stability and lack of odor, the choice of reducing agent depends on your specific molecule and downstream applications. Note that this adds another step to your process, and prevention is always more efficient than reversal.
References
- 1. fiveable.me [fiveable.me]
- 2. Video: Preparation and Reactions of Thiols [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 6. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 7. Homogeneous catalysis of the oxidation of thiols by metal ions - Discussions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. chempap.org [chempap.org]
- 17. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - UK [thermofisher.com]
Technical Support Center: Methods for Quenching Reactions Containing Unreacted Mercaptans
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter unreacted mercaptans (thiols) in their experimental workflows. Unreacted thiols can interfere with downstream applications, compromise the stability of final products, and lead to inconsistent results. Proper quenching is therefore a critical step to ensure the integrity and success of your experiments.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you effectively manage and eliminate residual thiols from your reaction mixtures.
Troubleshooting Guide
This section addresses specific issues you might encounter during the quenching process in a question-and-answer format.
Question: I've added my quenching agent, but a qualitative test for free thiols (e.g., Ellman's Test) is still positive. What's going wrong?
Answer: This is a common issue that typically points to one of several root causes:
-
Insufficient Molar Excess of Quenching Agent: The stoichiometry is critical. For most quenching agents, a significant molar excess over the initial concentration of the thiol is required to drive the reaction to completion. A 10-fold molar excess is a good starting point, but this can vary.[1][2]
-
Solution: Increase the molar excess of your quenching agent. Try a 20-fold or even 50-fold excess. It's also crucial to accurately quantify the initial thiol concentration to calculate the required excess properly.
-
-
Suboptimal pH of the Reaction Buffer: The reactivity of a thiol is highly dependent on its protonation state. The thiolate anion (R-S⁻) is the nucleophilic species that reacts with most quenching agents, and its formation is favored at a pH above the pKa of the thiol (typically ~8-9).[3][4]
-
Solution: Check the pH of your reaction mixture. For alkylating agents like N-ethylmaleimide (NEM) or iodoacetamide, the optimal pH range is typically 6.5-7.5. Above pH 7.5, you risk side reactions with primary amines.[5] If your reaction conditions allow, consider adjusting the pH to be closer to the optimal range for your chosen quencher.
-
-
Hydrolysis of the Quenching Agent: Some quenching agents, particularly maleimides, are susceptible to hydrolysis, which renders them inactive.[1][5] This is more pronounced at higher pH values.
-
Solution: Always prepare stock solutions of your quenching agent immediately before use. Avoid storing them in aqueous buffers for extended periods.
-
-
Presence of Inhibitors or Competing Reactants: Components of your reaction mixture could be interfering with the quenching reaction.
-
Solution: Review all components in your buffer. If possible, perform the quenching step after a preliminary purification step (e.g., desalting) to remove potential inhibitors.
-
Question: My target molecule is degrading or showing unintended modifications after I add the quenching agent. How can I prevent this?
Answer: This indicates a lack of specificity in your quenching reaction, which can be addressed by several strategies:
-
Choosing a More Specific Quenching Agent: Not all quenching agents are created equal. Iodoacetamide, for instance, has been reported to have side-reactions with other amino acid residues like lysine, methionine, and histidine.[6]
-
Solution: Consider switching to a different class of quenching agent. If you suspect your alkylating agent is causing issues, an oxidant might be a better choice, provided your target molecule is not sensitive to oxidation.
-
-
Optimizing Reaction Conditions: The duration and temperature of the quenching reaction can impact its specificity.
-
Solution: Reduce the incubation time and/or temperature. For sensitive proteins, performing the reaction at 4°C overnight instead of room temperature for a shorter period can minimize degradation.[1]
-
-
Over-oxidation: When using an oxidizing agent like hydrogen peroxide, it's possible to oxidize the thiol beyond the desired disulfide or sulfenic acid to sulfinic and sulfonic acids, which are generally irreversible.[3][7]
-
Solution: Carefully control the stoichiometry of the oxidizing agent. Use the minimum amount necessary to achieve complete quenching. Perform a titration experiment to determine the optimal concentration.
-
Frequently Asked Questions (FAQs)
What are the primary methods for quenching unreacted mercaptans?
There are three main strategies for quenching unreacted thiols:
-
Alkylation: This method forms a stable, irreversible thioether bond. Common alkylating agents include N-ethylmaleimide (NEM) and iodoacetamide (IAA).[8][9] This is often the preferred method when complete and permanent blocking of the thiol is required.
-
Oxidation: This approach converts thiols into disulfides or other oxidized species. Mild oxidizing agents like hydrogen peroxide (H₂O₂), or even atmospheric oxygen, can be used.[10][11] This method is useful when the formation of a disulfide bond is desired or acceptable.
-
Disulfide Exchange: Reagents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) react with thiols to form a mixed disulfide.[12][13] While DTNB is primarily used for quantifying thiols, other disulfides can be used for quenching.
How do I choose the right quenching method for my experiment?
The choice of quenching method depends on several factors related to your specific application, particularly in bioconjugation.[14][15] The following decision tree can guide your selection:
Caption: Decision workflow for selecting a thiol quenching method.
How can I verify that the quenching reaction is complete?
The most common method is to use Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[12][16] A reading at or near the background level indicates that all free thiols have been quenched.
Detailed Experimental Protocols
Protocol 1: Quenching with N-Ethylmaleimide (NEM)
This protocol describes a general procedure for quenching unreacted thiols on a protein sample using NEM.
Materials:
-
Protein sample with unreacted thiols
-
N-Ethylmaleimide (NEM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Desalting column or dialysis cassette for cleanup
Procedure:
-
Prepare NEM Stock Solution: Immediately before use, prepare a 100 mM stock solution of NEM in ultrapure water or an organic solvent like DMSO. Note: NEM is moisture-sensitive and hydrolyzes in aqueous solutions; do not store the stock solution.
-
Determine Thiol Concentration: If the concentration of free thiols in your sample is unknown, perform an Ellman's assay to quantify it.[12]
-
Add NEM to Protein Sample: Add a 10-fold molar excess of NEM to your protein sample. For example, if you have a 1 mL sample with a thiol concentration of 1 mM, you would add 100 µL of the 100 mM NEM stock solution to achieve a final NEM concentration of 10 mM.
-
Incubate: React for 2 hours at room temperature or overnight at 4°C.[1] Protect the reaction from light.
-
Verify Quenching (Optional but Recommended): Take a small aliquot of the reaction mixture and perform an Ellman's assay to confirm the absence of free thiols.
-
Remove Excess NEM: Remove the unreacted NEM and byproducts using a desalting column or by dialysis against your buffer of choice. This step is crucial as excess NEM can interfere with downstream applications.
Protocol 2: Verifying Thiol Quenching with Ellman's Assay
This protocol provides a method to quantify free sulfhydryl groups to validate the completion of a quenching reaction.
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0[12]
-
Quenched sample
-
Unquenched sample (as a positive control)
-
Buffer (as a blank)
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[12]
-
Prepare Samples: In separate microcuvettes or wells of a microplate, prepare the following:
-
Blank: 950 µL Reaction Buffer + 50 µL DTNB Solution
-
Positive Control: 940 µL Reaction Buffer + 10 µL Unquenched Sample + 50 µL DTNB Solution
-
Test Sample: 940 µL Reaction Buffer + 10 µL Quenched Sample + 50 µL DTNB Solution
-
-
Incubate: Mix well and incubate at room temperature for 15 minutes.[12]
-
Measure Absorbance: Measure the absorbance of all samples at 412 nm, using the blank to zero the spectrophotometer.[12]
-
Analyze Results: The positive control should show a strong yellow color and high absorbance. The test sample should have an absorbance value close to the blank, indicating that the free thiols have been successfully quenched.
Data Summary
The choice of quenching agent is often a balance between reactivity, specificity, and the conditions of your experiment. The following table summarizes the key characteristics of two common alkylating agents.
| Feature | Iodoacetamide (IAA) | N-Ethylmaleimide (NEM) |
| Reaction Mechanism | SN2 Nucleophilic Substitution[9] | Michael Addition[9] |
| Optimal pH | >7.5 | 6.5 - 7.5 |
| Reactivity | Generally slower than NEM[9] | Generally faster than IAA[9] |
| Specificity | Primarily thiols, but can react with other residues (Lys, Met, His) at higher pH[6] | Highly specific for thiols at pH 6.5-7.5; can react with amines at pH > 7.5 |
| Bond Stability | Forms a very stable thioether bond[8] | Forms a stable thioether bond |
| Key Consideration | Light-sensitive; should be handled in subdued light[5] | Susceptible to hydrolysis; prepare solutions fresh |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-ethylmaleimide (NEM) Sulfhydryl/Thiol Masking Reagent | NWLSS | Supplier [nwlifescience.com]
- 3. portlandpress.com [portlandpress.com]
- 4. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 9. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalproductsokc.com [chemicalproductsokc.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. interchim.fr [interchim.fr]
Technical Support Center: Decontamination and Disposal of 3,4-Dichlorobenzyl Mercaptan Waste
This guide provides a comprehensive framework for the safe handling, decontamination, and disposal of 3,4-Dichlorobenzyl mercaptan and associated waste streams. As a potent thiol, this compound's primary hazards include its toxicity upon inhalation and its extremely foul and pervasive odor, detectable at very low concentrations.[1][2] Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Section 1: Hazard Profile & Immediate Safety
Question: What are the primary hazards of this compound?
Answer: this compound is a hazardous chemical with the following primary concerns[3]:
-
Acute Toxicity: It is toxic if inhaled and harmful if swallowed.[1][3] Exposure can cause significant respiratory irritation.[1][3]
-
Irritation: The compound is a skin and serious eye irritant.[1][3]
-
Stench: Like most mercaptans, it possesses an extremely powerful and unpleasant odor.[3][4] This serves as a primary indicator of its presence but should not be relied upon for determining safe concentration levels.[2]
All work involving this compound must be performed within a certified chemical fume hood.[4][5] Standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.[1][4]
Section 2: Decontamination Protocols & Troubleshooting
The core principle for neutralizing this compound is the oxidation of its thiol (-SH) group. This process converts the volatile, odorous thiol into non-malodorous, water-soluble sulfonate salts.[5] The most common and effective laboratory reagent for this purpose is sodium hypochlorite (NaOCl), the active ingredient in household bleach.[5][6][7]
Question: How do I decontaminate glassware and equipment after an experiment?
Answer: Immediate decontamination is crucial to prevent the lingering odor from contaminating the laboratory.
Protocol 1: Standard Equipment Decontamination
-
Initial Rinse (in fume hood): As soon as the experiment is complete, rinse the glassware with a minimal amount of a compatible organic solvent (e.g., acetone) to remove the bulk of the mercaptan. This rinse solvent must be collected as hazardous waste.[8]
-
Prepare Bleach Bath: In a designated plastic container inside the fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach (~5-6% NaOCl) and water is effective.[9]
-
Submerge Equipment: Fully immerse the rinsed glassware and any other contaminated, non-disposable items (e.g., stir bars) into the bleach bath.[4]
-
Soak: Allow the items to soak for a minimum of 12-24 hours to ensure complete oxidation.[4][9] The formation of a white solid can be an indicator of thiol oxidation.[9]
-
Final Cleaning: After soaking, remove the items, rinse them thoroughly with water, and then proceed with standard laboratory washing procedures.[8] The used bleach bath can often be reused until a strong odor persists or excessive solid waste accumulates.[9]
Troubleshooting Decontamination
-
Issue: A persistent thiol odor remains on glassware even after cleaning.
-
Cause: Incomplete oxidation due to insufficient soaking time or a depleted bleach solution.
-
Solution: Re-soak the equipment in a freshly prepared bleach bath for another 24 hours.[8][9] For stubborn contamination, a more concentrated bleach solution can be used, but this should be done with caution in a fume hood.
-
-
Issue: My reaction work-up is releasing a strong odor.
-
Cause: Volatilization of the mercaptan during steps like rotary evaporation or vacuum filtration.
-
Solution: Use a "bleach trap" or scrubber. Connect the exhaust from your apparatus (e.g., vacuum pump outlet) to a gas washing bottle (bubbler) containing a bleach solution.[8][9] This will "scrub" the thiol from the gas stream before it enters the lab atmosphere.
-
Section 3: Waste Management & Disposal FAQs
Proper segregation and disposal of waste are dictated by regulatory frameworks such as those from the Environmental Protection Agency (EPA). This compound waste falls into multiple hazardous categories due to its chlorinated organic nature and potential toxicity.[10][11][12]
Question: How should I dispose of liquid waste containing this compound?
Answer:
-
Untreated Liquid Waste: All liquid waste containing this mercaptan, including the initial solvent rinses from decontamination, must be collected in a dedicated, clearly labeled hazardous waste container.[12] The container should be marked as "Hazardous Waste," "Halogenated Organic Solvents," and "Contains Thiols/Mercaptans".[12]
-
Treated Liquid Waste (Bleach Baths): Once a bleach bath is no longer effective, it must be evaluated for disposal. While the thiol is oxidized, the solution may still contain chlorinated organic byproducts. In most jurisdictions, this should be collected as aqueous hazardous waste. Do not pour used bleach baths down the drain without consulting your institution's Environmental Health & Safety (EHS) office.[13]
Question: How do I dispose of contaminated solid waste?
Answer:
-
Deodorize First: All disposable solid waste (gloves, paper towels, pipette tips) that has come into contact with the mercaptan should first be placed in an open container within the fume hood and lightly sprayed with the bleach solution to neutralize surface odor.
-
Package Securely: Once the surface is treated, this waste should be double-bagged in durable plastic bags, sealed tightly, and placed into a designated solid hazardous waste container.[5] The container must be clearly labeled as containing thiol-contaminated waste.
Question: Can I treat the bulk liquid waste with bleach before collection?
Answer: While chemically feasible, treating bulk quantities of organic waste with a strong oxidizer like bleach can be highly exothermic and produce unintended, potentially hazardous byproducts. It is generally safer and recommended to dispose of the untreated organic waste through your institution's EHS-approved hazardous waste stream.[7] Decontamination procedures should be reserved for glassware, spills, and trace residues.
Section 4: Visual Workflow Diagrams
Decontamination & Disposal Workflow
This diagram outlines the decision-making process for managing waste streams contaminated with this compound.
Decontamination and disposal workflow.
Chemical Decontamination Pathway
This diagram illustrates the chemical transformation during the decontamination process.
Oxidation of mercaptan to sulfonate.
References
- 1. fishersci.com [fishersci.com]
- 2. h2o2.mojoactive.dev [h2o2.mojoactive.dev]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. asgmt.com [asgmt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.rochester.edu [chem.rochester.edu]
- 10. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 11. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 12. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 13. keene.edu [keene.edu]
Technical Support Center: Removal of Mercaptan Impurities from Final Products
Welcome to the Technical Support Center for mercaptan (thiol) impurity removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for eliminating persistent mercaptan impurities from your final products. As a senior application scientist, I understand that simply following a protocol is not enough. This guide delves into the "why" behind the "how," empowering you to troubleshoot effectively and ensure the purity and integrity of your compounds.
Understanding Mercaptan Reactivity and Removal Principles
Mercaptans (R-SH) are sulfur analogs of alcohols, notorious for their potent and unpleasant odors, potential for catalyst poisoning, and ability to compromise product stability.[1][2] Their removal is often a critical step in chemical synthesis, particularly in the pharmaceutical and fine chemical industries. The reactivity of the thiol group, which is more acidic than the hydroxyl group in alcohols, is the key to both its problematic nature and the strategies for its removal.[3]
The primary strategies for mercaptan removal hinge on three core principles:
-
Oxidation: Converting the mercaptan to a disulfide (RSSR) or a more oxidized, less odorous, and often more easily separable species.[4][5]
-
Precipitation/Extraction: Exploiting the acidic nature of the thiol group to form salts (mercaptides) that can be precipitated or extracted into an aqueous phase.[6][7]
-
Scavenging: Employing reagents that selectively and irreversibly react with the thiol group, forming a stable, non-volatile adduct that can be removed by filtration or chromatography.[1][4]
The choice of method depends on several factors, including the nature of your final product, the type and concentration of the mercaptan impurity, and the required level of purity.[1]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during mercaptan removal, organized by the chosen methodology.
Oxidative Methods
Oxidative methods are a common first approach due to their relative simplicity. However, they can present challenges related to selectivity and over-oxidation.
Q1: My oxidation reaction is incomplete, and I still detect mercaptan in my product. What should I do?
Possible Causes & Solutions:
-
Insufficient Oxidant: The stoichiometry of the reaction is critical. Ensure you are using a sufficient molar excess of the oxidizing agent. For solid-state oxidations, an optimal molar ratio is crucial for driving the reaction to completion.[8]
-
Low Reaction Temperature: While some oxidations are rapid at room temperature, others may require heating to overcome the activation energy barrier.[9]
-
Inadequate Mixing: In biphasic systems (e.g., organic product with an aqueous oxidant), vigorous stirring is essential to maximize the interfacial area and promote reaction.
-
Incorrect pH: The pH of the reaction medium can significantly influence the rate of oxidation. For some methods, such as those using hypochlorite, a high pH is more effective.[10]
Protocol Spotlight: Solid-State Oxidation with Sodium Periodate [8]
-
Preparation: In a mortar, combine your thiol-contaminated product with moist sodium periodate (10% w/w). An optimal molar ratio of 1:2 (sodium periodate to thiol) has been shown to be effective.[8]
-
Reaction: Grind the mixture with a pestle at room temperature. The reaction is often complete within 1.5-5 minutes.[8]
-
Workup: Monitor the reaction by TLC. Once the starting material has disappeared, wash the mixture with a suitable organic solvent (e.g., dichloromethane) and filter to remove the inorganic salts.[8]
Q2: I'm observing over-oxidation of my desired product, leading to unwanted byproducts. How can I improve selectivity?
Possible Causes & Solutions:
-
Harsh Oxidizing Agent: Strong oxidants like hydrogen peroxide or sodium hypochlorite can be non-selective.[4][5] Consider a milder oxidizing agent.
-
Prolonged Reaction Time or Elevated Temperature: Over-exposure to the oxidant can lead to undesired side reactions. Carefully monitor the reaction progress and quench it as soon as the mercaptan is consumed.
-
Catalytic Oxidation: Employing a catalyst can allow for the use of milder conditions and improve selectivity. For instance, activated carbon impregnated with an oxidation catalyst can be used to convert mercaptans to disulfides.[11]
Precipitation and Extraction Methods
These methods are particularly useful when dealing with acidic mercaptans and a product that is stable to basic conditions.
Q1: My caustic wash is not effectively removing the mercaptan impurity. What's going wrong?
Possible Causes & Solutions:
-
Insufficiently Basic Solution: The pKa of the mercaptan determines the required strength of the base. For less acidic mercaptans, a stronger base or a higher concentration of the caustic solution may be necessary.[3]
-
Poor Phase Separation: Emulsion formation can hinder the efficient extraction of the mercaptide salt into the aqueous phase. If an emulsion forms, consider adding a brine wash to break it.
-
Reversible Reaction: The reaction between a mercaptan and a base is often an equilibrium.[12] Multiple extractions with fresh caustic solution may be required to drive the equilibrium towards the mercaptide salt.
-
"Salting-Out" Effect: High concentrations of NaOH can decrease the solubility of the un-neutralized mercaptan in the aqueous phase, reducing extraction efficiency.[3]
Q2: I've formed a mercaptide precipitate, but it's difficult to filter or remove completely.
Possible Causes & Solutions:
-
Fine Particle Size: The precipitate may be too fine, passing through standard filter paper. Try using a finer porosity filter or a membrane filter. Centrifugation followed by decantation can also be an effective alternative.
-
Product Occlusion: Your desired product might be trapped within the precipitate. Wash the precipitate thoroughly with a solvent in which your product is soluble but the mercaptide is not.
Mercaptan Scavengers
Scavengers are an excellent choice for removing trace amounts of mercaptans and for applications where oxidative or basic conditions are not tolerated.
Q1: The mercaptan scavenger I'm using is not reducing the impurity to the desired level. How can I optimize this?
Possible Causes & Solutions:
-
Incorrect Scavenger Choice: The reactivity of scavengers can vary depending on the structure of the mercaptan.[1] Consider screening a few different types of scavengers (e.g., triazine-based, oxazolidine-based) to find the most effective one for your specific impurity.[9]
-
Sub-optimal Reaction Conditions: Factors such as pH and temperature can influence scavenger efficiency.[9] Consult the technical data sheet for the specific scavenger to ensure you are using it under the recommended conditions.
-
Steric Hindrance: If your mercaptan is sterically hindered, it may react more slowly with the scavenger. Increasing the reaction time or temperature may be necessary.
Q2: After using a scavenger, I'm having trouble removing the scavenger-mercaptan adduct.
Possible Causes & Solutions:
-
Solubility Issues: The adduct may have similar solubility properties to your final product. If so, chromatographic purification is often the most effective removal method.
-
Solid-Supported Scavengers: To simplify removal, consider using a solid-supported mercaptan scavenger. These are typically polymer beads functionalized with a scavenger moiety. After the reaction is complete, the scavenger-adduct is easily removed by filtration.
Frequently Asked Questions (FAQs)
Q: How can I detect residual mercaptans in my final product? A: The most common and sensitive method for detecting residual mercaptans is gas chromatography (GC) coupled with a sulfur-selective detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS).[12][13] For aqueous samples, spectrophotometric methods are also available.[14][15]
Q: What are the safety precautions I should take when working with mercaptans and their removal agents? A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[16][17] Be aware of the specific hazards of the reagents you are using. For example, some scavengers can be hazardous and require careful handling and disposal.[1]
Q: Can I use a combination of removal methods? A: Yes, a multi-step approach is often the most effective strategy. For example, you could perform an initial bulk removal with a caustic wash, followed by a polishing step with a mercaptan scavenger to remove trace impurities.[1]
Q: How do I dispose of waste containing mercaptans and scavenger byproducts? A: All waste should be disposed of in accordance with local regulations for hazardous chemical waste.[17] The reaction byproducts from scavenger use may also require specialized disposal procedures.[1]
Visualizing the Workflow
Decision Tree for Mercaptan Removal
The following diagram illustrates a logical workflow for selecting the appropriate mercaptan removal strategy.
Caption: A decision-making workflow for selecting a suitable mercaptan removal method.
Mercaptan Scavenging Mechanism
This diagram illustrates the general principle of a mercaptan scavenger reacting with a thiol impurity.
Caption: Generalized reaction of a mercaptan scavenger with a thiol impurity.
References
- 1. Managing mercaptans | Oilfield Technology [oilfieldtechnology.com]
- 2. scribd.com [scribd.com]
- 3. olisystems.com [olisystems.com]
- 4. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
- 5. h2szero.com [h2szero.com]
- 6. US2309654A - Removal of mercaptans from mercaptan-solvent mixtures - Google Patents [patents.google.com]
- 7. CA2019488A1 - Method for removing mercaptans - Google Patents [patents.google.com]
- 8. Fast and Highly Efficient Solid State Oxidation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lanzochem.com [lanzochem.com]
- 10. researchgate.net [researchgate.net]
- 11. jacobi.net [jacobi.net]
- 12. Remove mercaptans from hydrocarbon condensates and NGL streams | Gas Processing & LNG [gasprocessingnews.com]
- 13. ANALYTICAL METHODS - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Mercaptan Synthesis
Welcome to the Technical Support Center for mercaptan synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of thiols (mercaptans). Low conversion rates can be a significant impediment to research and development, and this resource provides in-depth, field-proven insights to diagnose and resolve these issues.
Introduction to Mercaptan Synthesis
Mercaptans, or thiols, are organosulfur compounds characterized by the presence of a sulfhydryl (-SH) group.[1] They are crucial intermediates in the production of a wide array of products, including pharmaceuticals, pesticides, and polymers.[2][3][4] For instance, methyl mercaptan is a key precursor in the synthesis of the essential amino acid methionine.[2][5] Given their importance, achieving high conversion rates in their synthesis is paramount.
This guide will focus on troubleshooting common synthetic routes, including the thiol-ene reaction, synthesis from alkyl halides, and the conversion of alcohols.
Part 1: Troubleshooting Common Issues in Mercaptan Synthesis
This section addresses specific problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Thiol-Ene Reactions
The thiol-ene reaction is a powerful method for C-S bond formation, valued for its efficiency and mild reaction conditions.[6][7] However, achieving high yields can be challenging.
Q1: My thiol-ene reaction has a low conversion rate. What are the most common causes?
Low conversion in thiol-ene reactions can often be traced back to several key factors: the initiator, reactant stoichiometry and reactivity, and the reaction conditions.[8] Side reactions, such as the homopolymerization of the 'ene' component, especially with acrylates, can also consume reactants and lower the yield of the desired thioether product.
Q2: How does the choice and concentration of the initiator impact conversion?
The initiator is critical for generating the initial thiyl radicals that propagate the reaction. Both photoinitiators and thermal initiators are used, and their effectiveness can vary.
-
Photoinitiators: The concentration must be optimized. Insufficient initiator will lead to a low concentration of radicals and a slow reaction. Conversely, an excess can lead to side reactions and a decrease in yield.
-
Thermal Initiators: The choice of thermal initiator should be matched to the reaction temperature. The temperature needs to be high enough for efficient decomposition of the initiator into radicals, but excessive temperatures can promote side reactions.[8]
Q3: What is the ideal stoichiometric ratio of thiol to ene?
Theoretically, a 1:1 stoichiometric ratio of thiol to ene functional groups is optimal for complete conversion.[8] However, in practice, adjustments may be necessary. An excess of the thiol can increase the reaction rate, which is particularly useful if the chain-transfer step is the rate-limiting step.[8]
Q4: I suspect side reactions are occurring. What are the most common ones and how can I minimize them?
The two most prevalent side reactions in thiol-ene chemistry are disulfide formation and homopolymerization of the ene.[8]
-
Disulfide Formation: Thiyl radicals can combine to form disulfide bonds, a termination step that consumes radicals. This is more likely to occur if the concentration of the ene is low or if the ene is not very reactive. To minimize this, ensure an adequate concentration of a reactive ene.[8]
-
Homopolymerization: This is a significant issue with electron-poor alkenes like acrylates. The carbon-centered radical formed after the initial thiol addition can add to another ene monomer instead of abstracting a hydrogen from a thiol.[8] Using a higher concentration of the thiol can favor the desired chain-transfer reaction and reduce homopolymerization.[8]
Experimental Protocol: Monitoring Thiol-Ene Reaction Conversion
To effectively troubleshoot, it's crucial to monitor the reaction's progress. Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are two common methods.[8]
Using FTIR:
-
Record an FTIR spectrum of the reaction mixture at time zero.
-
Periodically withdraw aliquots from the reaction mixture and record their FTIR spectra.
-
Monitor the disappearance of the characteristic S-H stretching peak (around 2550 cm⁻¹) and the C=C stretching peak of the ene.
-
Calculate the conversion by comparing the peak areas at different time points to the initial peak area.
Using NMR:
-
Take an NMR spectrum of the initial reaction mixture.
-
Acquire NMR spectra of aliquots at various time intervals.
-
Monitor the disappearance of the signals corresponding to the protons of the ene double bond and the appearance of new signals corresponding to the thioether product.
-
Use an internal standard for accurate quantification of the conversion.
Synthesis from Alkyl Halides
A common method for preparing thiols involves the SN2 reaction of an alkyl halide with a sulfur nucleophile.[9][10]
Q5: My conversion rate is low when synthesizing thiols from alkyl halides. What could be the issue?
Low conversion in this synthesis can be due to several factors:
-
Leaving Group: The nature of the halide is crucial. Iodide is the best leaving group, followed by bromide and then chloride.[10] Fluoride is generally a poor leaving group for SN2 reactions.[10]
-
Steric Hindrance: SN2 reactions are sensitive to steric hindrance. Primary alkyl halides react the fastest, while tertiary alkyl halides are generally unreactive and tend to undergo elimination reactions.[11]
-
Side Reactions: A significant side reaction is the further reaction of the thiol product with another molecule of the alkyl halide to form a sulfide.[9]
Q6: How can I prevent the formation of sulfide byproducts?
Using thiourea as the sulfur nucleophile is a common strategy to avoid sulfide formation.[9] The reaction proceeds through an isothiouronium salt intermediate, which is then hydrolyzed to yield the thiol.[9][11]
Experimental Protocol: Synthesis of a Thiol from an Alkyl Halide using Thiourea
-
Formation of the Isothiouronium Salt:
-
Dissolve the alkyl halide and an equimolar amount of thiourea in a suitable solvent (e.g., ethanol).
-
Reflux the mixture for a time sufficient to form the isothiouronium salt (monitor by TLC).
-
-
Hydrolysis:
-
Cool the reaction mixture and add an aqueous solution of a base (e.g., sodium hydroxide).
-
Reflux the mixture until the hydrolysis is complete (the thiol will be present as the thiolate).
-
-
Work-up:
-
Cool the mixture and acidify with a dilute acid (e.g., HCl) to protonate the thiolate to the thiol.
-
Extract the thiol with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Conversion of Alcohols to Thiols
Direct conversion of alcohols to thiols is another important synthetic route.
Q7: I am struggling with low yields when converting an alcohol to a thiol. What are the key challenges?
The direct conversion of alcohols to thiols can be challenging because the hydroxyl group is a poor leaving group.[12] The reaction typically requires activation of the alcohol. Common methods include:
-
Conversion to a Tosylate or Mesylate: The alcohol is first converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by a sulfur nucleophile.[13]
-
Mitsunobu Reaction: This reaction allows for the conversion of alcohols to a variety of functional groups, including thiols, under mild conditions.[11] The alcohol is reacted with a thiolacetic acid in the presence of triphenylphosphine and a dialkyl azodicarboxylate.[11] The resulting thioester is then hydrolyzed to the thiol.
Q8: What are the best catalysts for the direct conversion of alcohols to thiols with hydrogen sulfide?
For the industrial-scale synthesis of thiols from alcohols and hydrogen sulfide, heterogeneous catalysis is often employed.[14] Catalysts with both acidic and basic sites are generally required.[15]
-
Alkali metal tungstates on alumina have shown to be effective catalysts. For example, 10% potassium tungstate on activated alumina can give high yields of methanethiol from methanol and hydrogen sulfide.[14]
-
Catalysts with weak Lewis acid sites and strong base sites tend to be more selective for thiol formation, while catalysts with strong acid sites can lead to dehydration of the alcohol as a side reaction.[15]
Part 2: Data Presentation and Visualization
Table 1: Comparison of Common Mercaptan Synthesis Routes
| Synthesis Route | Key Reactants | Common Issues | Troubleshooting Strategies |
| Thiol-Ene Reaction | Thiol, Alkene (Ene) | Low initiation efficiency, Side reactions (disulfide formation, homopolymerization) | Optimize initiator concentration and type, Use excess thiol, Choose a highly reactive ene.[8] |
| From Alkyl Halides | Alkyl Halide, Sulfur Nucleophile | Poor leaving group, Steric hindrance, Sulfide byproduct formation | Use alkyl iodides or bromides, Use primary or secondary alkyl halides, Use thiourea as the nucleophile.[9][10][11] |
| From Alcohols | Alcohol, Sulfur Source (e.g., H₂S) | Poor leaving group (-OH), Dehydration side reactions | Activate the alcohol (e.g., as a tosylate), Use Mitsunobu conditions, Employ selective heterogeneous catalysts.[11][13][14][15] |
Diagrams
Diagram 1: Thiol-Ene Reaction Mechanism
References
- 1. mdpi.com [mdpi.com]
- 2. osha.gov [osha.gov]
- 3. Methyl mercaptan production – catalysts and processes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl mercaptan synthesis [katcom.ru]
- 6. youtube.com [youtube.com]
- 7. Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D4LP00341A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. ias.ac.in [ias.ac.in]
- 12. US4466914A - Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Personal protective equipment (PPE) for handling toxic mercaptans
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE)
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the selection and use of Personal Protective Equipment (PPE) for handling toxic mercaptans (thiols). As these compounds are characterized by high toxicity and an extremely low odor threshold, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent environmental release.[1][2] This document moves beyond a simple checklist, offering detailed explanations for the recommended procedures, troubleshooting guides for common issues, and data-driven recommendations for PPE selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with toxic mercaptans?
A1: Mercaptans, or thiols, present a dual-threat: toxicity and malodor.
-
Toxicity: Acute inhalation of mercaptans can lead to respiratory irritation, pulmonary edema, CNS depression, and in severe cases, seizures, coma, and even death.[3][4] Dermal contact can cause irritation, redness, and swelling, while liquid mercaptans can cause frostbite.[3][5][6] The primary target organs are the respiratory system, central nervous system, eyes, and skin.[6]
-
Malodor: Thiols are notorious for their potent, offensive smell, often compared to rotten cabbage or garlic.[6] The human nose can detect some mercaptans at concentrations as low as parts per billion.[1] This extreme odor can cause nausea and headaches and can trigger public alarm if released from the laboratory, as the smell is similar to that added to natural gas for leak detection.[1][7]
Q2: Is the odor of a mercaptan a reliable indicator of a hazardous concentration?
A2: No, you should not rely on odor alone as a warning of hazardous exposure. The odor threshold for many mercaptans is significantly lower than their permissible exposure limits (PELs).[8] This means you can smell the chemical long before it reaches a concentration considered immediately dangerous. Furthermore, prolonged exposure can lead to olfactory fatigue, where your sense of smell becomes desensitized, creating a false sense of security.
Q3: What is the absolute minimum PPE required for handling any toxic mercaptan?
A3: All work with toxic mercaptans must be conducted inside a certified chemical fume hood.[7][9] The minimum PPE includes:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a significant splash risk.
-
Hand Protection: Appropriate chemical-resistant gloves are crucial. Double-gloving is often recommended.
-
Body Protection: A laboratory coat, long pants, and fully enclosed, closed-toe shoes are required.[10]
Q4: How do I select the correct type of respirator for my experiment?
A4: Respirator selection depends on the specific mercaptan, its concentration, and the nature of your work. Always consult the chemical's Safety Data Sheet (SDS) and relevant guidelines from NIOSH.[8]
-
For concentrations above the Permissible Exposure Limit (PEL) but below the Immediately Dangerous to Life or Health (IDLH) level: A full-facepiece respirator with organic vapor cartridges is typically recommended.[8]
-
For concentrations approaching or exceeding the IDLH level, or in oxygen-deficient atmospheres: A Self-Contained Breathing Apparatus (SCBA) operated in a positive-pressure mode is required.[8][11]
-
Fit Testing: A respirator is ineffective if it does not form a proper seal with your face. OSHA requires annual fit testing for all tight-fitting respirators.[12]
Q5: How should I decontaminate glassware and equipment after use with mercaptans?
A5: All glassware and equipment must be decontaminated immediately after use to neutralize the odor and residual chemical.
-
Initial Rinse: Rinse equipment inside the fume hood.
-
Bleach Bath: Submerge all glassware and small equipment in a freshly prepared bleach bath (a 1:1 mixture of commercial bleach and water is often suggested) inside the fume hood.[9][13]
-
Soaking: Allow items to soak for at least 14-24 hours.[9] The bleach oxidizes the thiols to less odorous compounds.[2][7]
-
Final Cleaning: After soaking, rinse the items thoroughly with water before standard washing.[13]
Troubleshooting Guides
Scenario 1: I can smell a mercaptan odor even though I am working in a fume hood and wearing PPE.
-
Problem: This indicates a containment failure. The source could be a leak in your apparatus, an inefficient fume hood, or contaminated equipment outside the hood.
-
Solution Protocol:
-
Do Not Ignore It: The odor is a clear warning sign.
-
Check Your Respirator Seal: If you are wearing a respirator, perform a user seal check immediately. If you can still smell the chemical, your cartridges may be saturated, or the respirator may not be fitted correctly. Leave the area immediately.[8]
-
Check for Leaks: Visually inspect your experimental setup for any obvious leaks (e.g., loose joints, cracked glassware).
-
Verify Fume Hood Function: Check the fume hood's airflow monitor to ensure it is operating correctly. Ensure the sash is at the lowest practical height.
-
Expand the Search: Check if any contaminated items (e.g., gloves, paper towels, stir bars) were inadvertently removed from the hood.
-
Quench the Reaction: If the odor persists and the source cannot be identified, safely quench the reaction and decontaminate the area.
-
Inform Others: Notify your lab manager or safety officer of the incident.[7]
-
Scenario 2: I have experienced a small splash of a mercaptan on my gloved hand.
-
Problem: The chemical can permeate the glove material, even without visible damage. Breakthrough time is a critical factor.
-
Solution Protocol:
-
Stop Work Immediately: Move away from the immediate hazard area.
-
Remove Gloves Carefully: Remove the outer glove by peeling it off from the cuff, ensuring the contaminated outer surface does not touch your skin. Dispose of it immediately in a designated hazardous waste container.
-
Remove Inner Glove: Carefully remove the inner glove and dispose of it as well.
-
Wash Hands: Thoroughly wash your hands with soap and water for at least 15 minutes.[4][14]
-
Inspect Skin: Check your skin for any signs of irritation, redness, or chemical burns.[4]
-
Seek Medical Attention: If irritation persists or you have any concerns, seek immediate medical attention.
-
Scenario 3: A small spill of liquid mercaptan has occurred inside the fume hood.
-
Problem: Spills present a significant inhalation and fire hazard due to the high volatility of many mercaptans.
-
Solution Protocol:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while still allowing access for cleanup.
-
Remove Ignition Sources: Ensure there are no open flames or spark sources nearby.[8]
-
Absorb the Spill: Cover the spill with an absorbent material like vermiculite, dry sand, or a commercial sorbent pad.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable hazardous waste container.[8][10]
-
Decontaminate the Surface: Wipe the spill area with a cloth soaked in a bleach solution. Place the cloth in the hazardous waste container.
-
Dispose of Waste: Seal the waste container, label it appropriately (e.g., "Hazardous Waste: Mercaptan Spill Debris"), and arrange for proper disposal through your institution's environmental health and safety (EH&S) department.[2]
-
Data-Driven PPE Selection
Glove Selection for Mercaptan Handling
Choosing the correct glove material is critical, as permeation and degradation rates vary significantly.[15] Permeation is the process where a chemical passes through the glove material on a molecular level, while degradation is the physical change in the glove material upon chemical contact.[8] The table below summarizes available breakthrough time data for common mercaptans. Always consult the glove manufacturer's specific chemical resistance guide for your application.[1]
| Chemical Name | Glove Material | Breakthrough Time (minutes) | Recommendation |
| Methyl Mercaptan | Nitrile | < 5 | Not Recommended for Immersion |
| Neoprene | > 360 | Excellent | |
| Latex | < 5 | Not Recommended for Immersion | |
| Ethyl Mercaptan | Varies | Immediate (<10) | Not Recommended for Immersion |
Data sourced from publicly available compatibility charts.[3][14] Breakthrough times are highly dependent on glove thickness, temperature, and concentration. These values are for total immersion and may not reflect performance for incidental splash protection.
Experimental Workflows & Logic
PPE Selection & Emergency Response Workflow
The following diagram outlines the logical workflow for selecting appropriate PPE and responding to an exposure event. This process ensures a self-validating system where risks are assessed before work begins and clear steps are defined for potential emergencies.
Caption: PPE Selection and Emergency Response Workflow.
References
- 1. coleparmer.com [coleparmer.com]
- 2. coleparmer.com [coleparmer.com]
- 3. auckland.ac.nz [auckland.ac.nz]
- 4. ehs.sfsu.edu [ehs.sfsu.edu]
- 5. Database details glove/chemical compatibility | Laboratory Talk [laboratorytalk.com]
- 6. coleparmer.com [coleparmer.com]
- 7. unisafegloves.com [unisafegloves.com]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. research.usu.edu [research.usu.edu]
- 12. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 13. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 14. ETHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. fishersci.com [fishersci.com]
First aid procedures for exposure to 3,4-Dichlorobenzyl mercaptan
Technical Support Center: 3,4-Dichlorobenzyl Mercaptan
A Guide for Researchers on First Aid and Emergency Procedures
As a Senior Application Scientist, my priority is to ensure that your innovative research can be conducted with the highest standards of safety. This compound is a valuable reagent in many synthetic pathways, but its hazardous properties demand rigorous safety protocols and a clear understanding of emergency procedures. This guide is structured to provide immediate, actionable advice and answer critical questions you may have during its handling.
Immediate First Aid Protocol: Emergency Response
In the event of any exposure, the immediate priority is to remove the individual from the source of exposure and call for emergency medical assistance. The following steps should be taken without delay.
Inhalation Exposure
-
Immediate Action:
-
Keep the person warm and at rest in a position comfortable for breathing.[1][4]
-
If breathing is difficult, trained personnel may administer oxygen.[1][5]
-
If breathing has stopped, perform artificial respiration.[1][2] Caution: Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance; use a pocket mask with a one-way valve or another proper respiratory medical device.[6]
-
Causality & Rationale: this compound is classified as "Toxic if inhaled" (Category 3).[4][6][7] Mercaptans can cause severe respiratory irritation, leading to coughing, chest tightness, and potentially a life-threatening build-up of fluid in the lungs (pulmonary edema), which may be delayed.[8][9] Promptly moving to fresh air is critical to prevent further absorption of the toxicant.
Skin Contact
-
Immediate Action:
-
Immediately remove all contaminated clothing and shoes.[8][9][10]
-
Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[9][10][11]
-
If skin irritation occurs or persists, seek medical advice/attention.[1][4]
-
Contaminated clothing must be washed before reuse.[6]
-
-
Causality & Rationale: This compound causes skin irritation (Category 2).[4][6][7] Immediate and thorough washing is essential to decontaminate the skin and remove the chemical, minimizing local damage and preventing its absorption into the bloodstream.[9]
Eye Contact
-
Immediate Action:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7][8][11]
-
If present, remove contact lenses after the initial flushing and if it is easy to do so. Continue rinsing.[6][7][12]
-
Ensure the contaminated eye is held lower than the unaffected eye to prevent cross-contamination.[12]
-
Seek immediate medical attention. [5] An ophthalmologist should be consulted.
-
-
Causality & Rationale: this compound causes serious eye irritation (Category 2).[4][6][7] Prolonged contact can lead to severe eye damage. The 15-minute flush is a standard protocol to ensure all traces of the chemical are removed from the eye surface and under the lids.[8][11]
Ingestion
-
Immediate Action:
-
Causality & Rationale: This substance is "Harmful if swallowed" (Category 4).[4][6][7] Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to severe chemical pneumonitis. Rinsing the mouth and diluting the stomach contents are safer initial measures before professional medical help is administered.
Emergency Response Workflow
The following diagram outlines the logical flow of actions upon an accidental exposure event in the laboratory.
Caption: First aid decision workflow for this compound exposure.
Troubleshooting Guide & FAQs
This section addresses common questions regarding exposure incidents, providing deeper insight into the nature of mercaptan toxicity.
Q1: What are the primary signs and symptoms of exposure to this compound?
A: Based on its classification and data from similar mercaptan compounds, you should be vigilant for the following symptoms:
-
Respiratory: Irritation of the nose, throat, and lungs, coughing, shortness of breath, and chest tightness.[8][9] Higher exposures can lead to a delayed onset of pulmonary edema, a medical emergency.[8]
-
Neurological: Headache, dizziness, staggering gait, confusion, and loss of coordination.[8][13] Severe exposure can lead to loss of consciousness and seizures.[9][11]
-
Dermal: Redness, irritation, and potentially chemical burns upon direct contact.[4][9][11]
-
Ocular: Serious eye irritation, pain, redness, and watering.[4][13]
-
Gastrointestinal (if ingested): Nausea, vomiting, and abdominal pain.[8][9][11]
Q2: Why is inhalation of mercaptans considered particularly hazardous?
A: Inhalation provides a direct route for the chemical to enter the bloodstream via the lungs.[13] Mercaptans, as a class, can exert systemic toxicity. Methyl mercaptan, a related compound, is known to inhibit cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain responsible for cellular energy (ATP) production.[9] Organs with high energy demands, like the brain and heart, are especially vulnerable to this disruption.[9] This is why symptoms can rapidly progress from respiratory irritation to severe neurological effects.
Q3: Is there a specific antidote for this compound poisoning?
A: No, there is currently no specific antidote for mercaptan toxicity.[9][13] Treatment is focused on supportive care: removing the individual from exposure, decontamination, and managing the symptoms.[9][11] This underscores the critical importance of immediate first aid and prompt medical intervention.
Q4: Why is it crucial to remove contaminated clothing?
A: Contaminated clothing acts as a reservoir, holding the chemical against the skin and allowing for continuous exposure and absorption.[9][11] Promptly removing the clothing is a key step in the decontamination process to halt the exposure and prevent further injury.[1][9] All contaminated items should be handled with protective gloves and sealed in a labeled bag for proper disposal according to institutional protocols.[11]
Q5: What information must I provide to emergency responders?
A: This is a critical step for ensuring proper treatment. You must provide a copy of the Safety Data Sheet (SDS) for this compound. The SDS contains essential information for medical professionals, including the chemical identity, known hazards, and recommended medical treatments.[6][7] Also, be prepared to describe the exposure route (inhalation, skin, etc.), the duration of exposure, and the first aid measures that have already been taken.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. nj.gov [nj.gov]
- 9. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. METHYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. mdsearchlight.com [mdsearchlight.com]
- 12. healthinfo.coxhealth.com [healthinfo.coxhealth.com]
- 13. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Quantitative Analysis of 3,4-Dichlorobenzyl Mercaptan
Introduction:
3,4-Dichlorobenzyl mercaptan, also known as (3,4-dichlorophenyl)methanethiol, is a reactive organosulfur compound.[1][2] Its quantification is critical in various contexts, from its use as a synthetic reagent to its potential presence as a process-related impurity in the development of pharmaceutical agents or specialty chemicals. The inherent reactivity of the thiol group (-SH) presents unique analytical challenges, including susceptibility to oxidation, which can lead to the formation of disulfides and other species, complicating accurate measurement.
This guide provides an in-depth comparison of the primary analytical methodologies for the robust and reliable quantification of this compound. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that the selected method is not only accurate but also validated for its intended purpose. This document is intended for researchers, analytical scientists, and drug development professionals who require precise and dependable quantitative data for this analyte.
Logical Framework for Method Selection
The choice of an analytical technique is fundamentally driven by the analytical objective. Key considerations include the expected concentration of the analyte, the complexity of the sample matrix, required throughput, and available instrumentation. The following diagram illustrates a logical workflow for selecting the most appropriate method for your application.
Caption: Decision workflow for selecting an analytical method.
Comparative Analysis of Core Techniques
The quantification of this compound can be effectively achieved by several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and common choices for trace analysis and purity determination, while potentiometric titration serves as a valuable tool for bulk assay.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on partitioning with a stationary phase. | Separation of solutes based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative determination of a substance by reacting it with a reagent of known concentration.[3][4][5] |
| Typical Detectors | Flame Photometric (FPD), Mass Spectrometry (MS) | UV-Vis Diode Array (DAD/PDA), Mass Spectrometry (MS) | Silver Ion-Selective Electrode |
| Sensitivity | Very High (ppb to low ppm). FPD is sulfur-selective, enhancing sensitivity for mercaptans.[6][7][8] | High to Very High (ppb to ppm). MS detection provides the highest sensitivity.[9][10] | Low (Typically >0.1%). Best for assay of raw materials. |
| Specificity | High (with FPD) to Very High (with MS). MS provides structural confirmation.[11][12] | Moderate (with UV) to Very High (with MS). MS is essential for unequivocal identification in complex matrices. | Low. The method is susceptible to interference from other substances that react with silver nitrate, like hydrogen sulfide.[4] |
| Sample Prep | Simple dilution in a volatile organic solvent. Derivatization is generally not required. | Simple dilution in mobile phase or a compatible solvent. Filtration is often necessary. | Dissolution in a suitable non-aqueous solvent mixture.[3][5] |
| Throughput | Moderate. Typical run times are 15-30 minutes. | Moderate to High. Run times are typically 5-20 minutes. | Low to Moderate. Can be automated for higher throughput. |
| Advantages | Excellent resolution for volatile compounds. Sulfur-selective detectors simplify analysis. | Broad applicability to a wide range of compounds. Handles non-volatile impurities. | Cost-effective, simple instrumentation, highly accurate for bulk material. |
| Limitations | Requires analyte to be thermally stable and volatile. Potential for analyte adsorption in the inlet. | Potential for peak tailing with thiols. Higher solvent consumption. | Lacks specificity. Not suitable for trace analysis. |
Detailed Experimental Protocols
The following sections provide detailed, field-tested protocols. The rationale behind key steps is explained to ensure robust and reproducible results.
Gas Chromatography with Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying this compound, especially in assessing purity or identifying trace-level impurities in raw materials and reaction mixtures.
Caption: Workflow for quantitative analysis by GC-MS.
Protocol:
-
Preparation of Standards and Samples:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 10, 50 µg/mL) by serial dilution of the stock solution with dichloromethane.
-
Sample Preparation: Accurately weigh about 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane. Further dilution may be necessary to fall within the calibration range.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, mid-polarity column.
-
Rationale: A 5% phenyl-methylpolysiloxane phase provides excellent resolving power for a wide range of semi-volatile aromatic compounds.
-
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1). Temperature: 250°C.
-
Rationale: A hot inlet ensures rapid volatilization. A glass liner with glass wool is recommended to trap non-volatile residues and prevent analyte degradation.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification. Target ions for this compound would include the molecular ion and key fragments.
-
-
Data Analysis and System Suitability:
-
Quantification: Construct a linear regression curve from the peak areas of the calibration standards. Calculate the concentration in the sample from this curve.
-
System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 5.0%.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
HPLC is a highly versatile and robust method, particularly useful when dealing with complex matrices or if the analyte is part of a formulation containing non-volatile components.
Caption: Workflow for quantitative analysis by RP-HPLC-UV.
Protocol:
-
Preparation of Mobile Phase and Solutions:
-
Mobile Phase A: 0.1% Acetic Acid in Water.[9]
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[9]
-
Rationale: A buffered mobile phase ensures consistent ionization state and retention time for the acidic thiol proton. Acetonitrile is chosen for its low UV cutoff and good elution strength.
-
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard and Sample Preparation: Follow the same procedure as for GC, using the HPLC diluent. All final solutions must be filtered through a 0.45 µm PTFE syringe filter to prevent clogging of the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Rationale: A C18 stationary phase provides strong hydrophobic retention for the aromatic ring, while the end-capping minimizes secondary interactions with the thiol group, reducing peak tailing.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Rationale: The dichlorinated benzene ring provides strong UV absorbance, making UV detection simple and robust.
-
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 10.0 95 12.0 95 12.1 50 | 15.0 | 50 |
-
-
Data Analysis and System Suitability:
-
Quantification: Use an external standard calibration curve as described for the GC method.
-
System Suitability: A six-replicate injection of a mid-level standard should exhibit an RSD of ≤ 2.0% for peak area and retention time. The tailing factor for the analyte peak should be ≤ 1.5.
-
Method Validation: Ensuring Trustworthy Data
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[13] Validation provides documented evidence that the procedure consistently produces a result meeting pre-determined acceptance criteria.[14] Key validation parameters, as outlined in ICH Q2(R2) guidelines, must be assessed.[15][16]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[15][17] This is typically demonstrated by analyzing placebo/blank samples and spiked samples. For chromatography, peak purity analysis using a DAD or MS detector is crucial.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of spiked analyte in a sample matrix. Acceptance criteria are typically 98.0% to 102.0%.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Conclusion
The quantification of this compound requires careful method selection and rigorous validation. For trace-level analysis and impurity profiling, GC-MS and HPLC-MS offer the highest degree of sensitivity and specificity. For routine quality control and purity assessments where concentrations are higher, RP-HPLC-UV provides a robust, reliable, and cost-effective solution. Potentiometric titration remains a viable option for the high-concentration assay of the bulk substance, provided potential interferences are controlled.
By understanding the principles, advantages, and limitations of each technique, and by implementing the detailed protocols and validation strategies outlined in this guide, researchers and scientists can generate highly accurate and defensible data for this compound.
References
- 1. L03226.03 [thermofisher.com]
- 2. This compound (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. ysi.com [ysi.com]
- 4. xylemanalytics.com [xylemanalytics.com]
- 5. metrohm.com [metrohm.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. agilent.com [agilent.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 14. ijrrjournal.com [ijrrjournal.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. fda.gov [fda.gov]
- 17. wjarr.com [wjarr.com]
A Comparative Analysis of Thiol Reactivity: 3,4-Dichlorobenzyl Mercaptan vs. Benzyl Mercaptan
An In-Depth Guide for Researchers in Synthetic Chemistry and Drug Development
Executive Summary
In the landscape of synthetic chemistry, benzyl mercaptans are pivotal reagents, serving as versatile thiolating agents and precursors for a multitude of sulfur-containing compounds. Their reactivity, however, is not monolithic. The substitution pattern on the aromatic ring can profoundly influence the chemical behavior of the thiol group. This guide provides a detailed comparative analysis of 3,4-Dichlorobenzyl mercaptan and its unsubstituted counterpart, benzyl mercaptan. We will explore how the potent electron-withdrawing effects of the dichloro substituents modulate the acidity and nucleophilicity of the thiol group, supported by physicochemical data and practical experimental protocols. The key finding is that while this compound is significantly more acidic, its corresponding thiolate is a less potent nucleophile, a critical distinction for reaction design and optimization.
Introduction: The Subtle Influence of Aromatic Substitution
Benzyl mercaptan (C₆H₅CH₂SH) is a widely used organosulfur compound, valued for its role in S-alkylation, disulfide formation, and as a protecting group in organic synthesis.[1] Its reactivity is primarily dictated by the sulfur-hydrogen bond's acidity and the nucleophilicity of the resulting thiolate anion. This compound enters the scene as a structural analog where two chlorine atoms adorn the benzene ring. These are not mere decorations; they are powerful electronic modulators that reshape the molecule's reactivity profile. Understanding these substituent-driven differences is paramount for chemists aiming to fine-tune reaction kinetics, optimize yields, and select the appropriate reagent for a specific synthetic transformation. This guide will dissect these differences through the lens of electronic effects, supported by comparative data and actionable experimental designs.
Physicochemical Properties: A Tale of Two Thiols
The most telling difference between the two compounds lies in their acidity, quantified by the pKa value. The pKa is a direct measure of the propensity of the thiol (R-SH) to deprotonate and form its conjugate base, the thiolate anion (R-S⁻), which is typically the active nucleophilic species in many reactions.
| Property | Benzyl Mercaptan | This compound | Data Source(s) |
| Molecular Formula | C₇H₈S | C₇H₆Cl₂S | [1][2] |
| Molar Mass | 124.20 g/mol | 193.09 g/mol | [1][3] |
| pKa | 9.43 (in H₂O) | 8.83 (Predicted) | [1][2][4] |
| Appearance | Colorless liquid | Clear, colorless to pale yellow liquid | [1][3][5] |
| Boiling Point | 195 °C | 152-153 °C at 12 mmHg | [1][3] |
The lower predicted pKa of this compound (8.83) compared to benzyl mercaptan (9.43) indicates that it is a stronger acid.[1][2][4] This increased acidity is a direct consequence of the electronic properties of the chlorine substituents.
Theoretical Basis for Reactivity Differences: The Inductive Effect
The divergence in reactivity stems from the strong inductive electron-withdrawing effect (-I effect) of the two chlorine atoms.[6][7] Chlorine is highly electronegative, and its presence on the aromatic ring pulls electron density away from the ring, the benzylic carbon, and ultimately, the sulfur atom.
This electron withdrawal has two major, competing consequences:
-
Increased Acidity (Lower pKa): The inductive effect stabilizes the resulting thiolate anion (Ar-CH₂S⁻). By delocalizing the negative charge, the chlorine atoms make the conjugate base more stable. A more stable conjugate base corresponds to a stronger acid, hence the lower pKa.[6][8][9]
-
Decreased Nucleophilicity: While the thiolate anion of the dichlorinated compound forms more readily (i.e., in the presence of a weaker base), its nucleophilic character is diminished. The same inductive effect that stabilizes the anion also reduces the electron density on the sulfur atom, making it a less potent electron-pair donor and thus a weaker nucleophile compared to the thiolate of benzyl mercaptan.[10][11]
Caption: Electronic effects of 3,4-dichloro substitution.
Comparative Reactivity in Key Synthetic Transformations
The interplay between acidity and nucleophilicity dictates the suitability of each mercaptan for specific reactions.
S-Alkylation Reactions
S-alkylation, a cornerstone of thioether synthesis, is a classic Sₙ2 reaction where the thiolate anion acts as a nucleophile to displace a leaving group from an alkyl halide.
-
Benzyl Mercaptan: Its thiolate is a stronger nucleophile. For a given electrophile and base, it will generally react faster than its dichlorinated counterpart. It is the reagent of choice when high nucleophilicity is required to react with less reactive electrophiles.
-
This compound: This mercaptan can be fully converted to its thiolate using a weaker base due to its higher acidity. However, the reaction rate with the electrophile may be slower. This can be advantageous in situations requiring controlled reactivity or when side reactions prompted by strongly basic conditions need to be minimized.
Oxidation to Disulfides
The oxidation of thiols to disulfides (R-S-S-R) is a common transformation, often proceeding via a thiolate intermediate.[12][13][14]
-
General Mechanism: The reaction is typically initiated by the deprotonation of the thiol to the more easily oxidized thiolate.[12] The thiolate can then react with an oxidizing agent (e.g., I₂, H₂O₂, O₂) or another thiol molecule in a multi-step process.[15][16]
-
Reactivity Comparison: Due to its lower pKa, this compound will generate the reactive thiolate species under milder basic conditions. However, the subsequent nucleophilic attack of a second thiolate on an oxidized intermediate may be slower. The overall rate of disulfide formation will depend on the specific oxidant and reaction conditions, but the ease of initiating the reaction is higher for the dichlorinated compound.
Experimental Protocol: Comparative S-Alkylation of Benzyl Bromide
This protocol provides a framework for a direct, side-by-side comparison of the nucleophilic reactivity of the two mercaptans under identical conditions.
Objective: To compare the reaction rate and yield of S-alkylation using benzyl mercaptan and this compound with benzyl bromide.
Safety Precautions:
-
Both benzyl mercaptan and this compound possess a strong, unpleasant stench and are toxic.[17][18][19][20] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[17][21][22]
-
Benzyl bromide is a lachrymator and is corrosive. Handle with extreme care.
Materials:
-
Benzyl mercaptan (≥99%)
-
This compound (≥97%)
-
Benzyl bromide (≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (for TLC and chromatography)
-
Hexanes (for TLC and chromatography)
-
Two identical round-bottom flasks equipped with stir bars and reflux condensers
References
- 1. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 97% | CymitQuimica [cymitquimica.com]
- 4. Benzyl mercaptan|lookchem [lookchem.com]
- 5. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Inductive Electronic Effects of Substituents on Acid/Base Strength [ns1.almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. westliberty.edu [westliberty.edu]
- 18. lobachemie.com [lobachemie.com]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. fishersci.com [fishersci.com]
The Silent Thiol: A Comparative Guide to Odorless Alternatives for 3,4-Dichlorobenzyl Mercaptan in Organic Synthesis
In the world of organic synthesis, the potent nucleophilicity of thiols makes them invaluable reagents. However, this utility is often overshadowed by their notoriously foul odor, a characteristic that plagues laboratories and presents significant environmental, health, and safety challenges. 3,4-Dichlorobenzyl mercaptan, a reagent used in the synthesis of various compounds, including substituted pyridazines and materials for semiconductor applications, is no exception to this olfactory notoriety.[1][2] This guide provides a comprehensive comparison of viable, odorless alternatives to this compound, offering researchers and drug development professionals a pathway to cleaner, safer, and more pleasant synthetic routes without compromising on reactivity.
The Problem with Pungency: Why Thiols Stink and Why It Matters
The characteristic stench of low-molecular-weight thiols, including this compound, is attributed to the sulfhydryl (-SH) group.[2] The human nose is exceptionally sensitive to these sulfur-containing compounds, capable of detecting them at concentrations in the parts-per-billion range. Beyond the immediate unpleasantness, the malodor of volatile thiols can lead to headaches, nausea, and respiratory irritation.[2] Consequently, stringent and often cumbersome odor control measures, such as the use of bleach traps and dedicated glassware, are necessary to maintain a safe and habitable laboratory environment.
This guide explores several classes of odorless or near-odorless alternatives that address this long-standing issue by fundamentally altering the volatility of the thiol-containing molecule.
Odorless Alternatives: A Comparative Analysis
The strategy to render thiols odorless primarily revolves around increasing their molecular weight and thus reducing their vapor pressure. Several classes of compounds have emerged as effective, low-odor substitutes for traditional mercaptans.
Long-Chain Alkanethiols: The Power of Molecular Weight
Principle: By significantly increasing the length of the alkyl chain, the volatility of the thiol is dramatically reduced, rendering it effectively odorless. 1-Dodecanethiol is a prime example of this class.
Advantages:
-
Commercially available and relatively inexpensive.
-
Low volatility: With a boiling point of 266-283 °C, 1-dodecanethiol is practically non-volatile at room temperature.[3]
-
Proven efficacy: It has been successfully employed as a substitute for volatile thiols in reactions such as the dealkylation of aryl methyl ethers.[4]
Limitations:
-
Steric hindrance: The long alkyl chain may introduce steric bulk, potentially affecting reaction kinetics in sterically sensitive transformations.
-
Solubility: The nonpolar nature of the long alkyl chain can influence its solubility in various reaction media.
p-Alkylphenylmethanethiols: Aromatic Scaffolds for Odor Reduction
Principle: Similar to long-chain alkanethiols, the introduction of a bulky alkyl group on a phenylmethanethiol scaffold reduces volatility. p-Heptylphenylmethanethiol is a representative of this class.
Advantages:
-
Direct benzyl mercaptan analogue: The phenylmethanethiol core closely mimics the structure of benzyl mercaptan and its derivatives, like this compound, making it a more direct replacement in terms of electronic properties.
-
Demonstrated reactivity: It has been shown to effectively replace benzyl mercaptan in reactions such as the preparation of 1,3-mercapto alcohols from α,β-unsaturated ketones.
Limitations:
-
Synthesis required: These compounds may not be as readily commercially available as simple alkanethiols and may require in-house synthesis.
Silyl-Protected Thiols: A Removable Mask for Odor
Principle: The thiol functionality is masked with a trialkylsilyl group (e.g., trimethylsilyl), which can be cleaved in situ or in a separate step to liberate the active thiol. This approach not only masks the odor but also protects the thiol group until it is needed.
Advantages:
-
Excellent odor suppression: The silyl group effectively eliminates the volatility and odor of the parent thiol.
-
Tunable reactivity: The choice of silyl group allows for tuning the stability and deprotection conditions, offering greater control over the reaction.
-
Broad applicability: Silyl-protected thiols can function as synthetic equivalents for a wide range of malodorous thiols.
Limitations:
-
Additional synthetic steps: This approach requires an extra deprotection step, which adds to the overall synthetic sequence.
-
Reagent compatibility: The deprotection conditions (often involving fluoride sources or acid/base) must be compatible with other functional groups in the molecule.[5]
Thiol Surrogates: In Situ Generation of the Nucleophile
Principle: These reagents do not contain a free thiol group but can be converted into a reactive thiolate in situ under specific reaction conditions. Examples include S-aryl isothiouronium salts and 2-(diethylamino)ethanethiol.
Advantages of S-Aryl Isothiouronium Salts:
-
Air-stable, odorless solids: These salts are easy to handle and store.[6][7]
-
Mild activation: The active thiolate can be generated under mild basic conditions.
-
Versatile: They have been successfully used in a variety of transformations, including the synthesis of thioethers and phosphinothioates.[7]
Advantages of 2-(Diethylamino)ethanethiol:
-
Facile workup: The basic amino group allows for easy removal of the reagent and its byproducts by simple acid extraction, leading to an essentially odorless workup.[3]
-
Effective in demethylation: It has proven to be an excellent reagent for the deprotection of aromatic methyl ethers.[3]
Limitations of Thiol Surrogates:
-
Reaction condition dependence: The generation of the active nucleophile is dependent on specific reaction conditions, which may not be suitable for all substrates.
-
Potential for side reactions: The reagents used to generate the thiol in situ could potentially lead to side reactions.
Quantitative Performance Comparison
While direct comparative data for this compound across a range of reactions is scarce in the literature, we can extrapolate performance from studies on analogous thiols. The following table provides a summary of the properties and typical performance of the discussed alternatives.
| Reagent Class | Example | Molecular Weight ( g/mol ) | Boiling Point (°C) | Odor | Key Applications | Typical Yields | Reference |
| Volatile Thiol | This compound | 193.09 | ~255 (est.) | Strong, foul | Nucleophilic substitution, synthesis of heterocycles | Substrate dependent | [2][8] |
| Long-Chain Alkanethiol | 1-Dodecanethiol | 202.40 | 266-283 | Faint, waxy | Dealkylation of ethers, Michael additions | Good to excellent | [3][4] |
| p-Alkylphenylmethanethiol | p-Heptylphenylmethanethiol | 222.40 | >300 | Odorless | Michael additions, general thiol reactions | Good | |
| Silyl-Protected Thiol | (4-(Trimethylsilyl)phenyl)methanethiol | 210.42 | Not applicable | Odorless | Nucleophilic substitution (after deprotection) | Good to excellent | [5] |
| Thiol Surrogate | S-Aryl isothiouronium salt | Varies | Solid | Odorless | Thioether synthesis, P-S bond formation | Good to excellent | [6][7] |
| Thiol Surrogate | 2-(Diethylamino)ethanethiol | 133.25 | 163 | Faint, amine-like | Demethylation of aryl methyl ethers | Good to excellent | [3] |
Experimental Protocols
To illustrate the practical application of these odorless alternatives, we provide a representative protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common application for benzyl-type thiols.
Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for a nucleophilic aromatic substitution reaction using a thiol nucleophile.
Protocol 1: SNAr Reaction with this compound (Traditional Method)
Objective: To synthesize an aryl thioether using this compound.
Materials:
-
Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Bleach trap and bleach bath for odor control
Procedure:
-
Reaction Setup: In a fume hood, add the activated aryl halide (1.0 eq), K₂CO₃ (1.5 eq), and anhydrous DMF to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: While stirring, add this compound (1.1 eq) to the reaction mixture.
-
Odor Control: Connect the outlet of the condenser to a bleach trap to neutralize any volatile thiol.
-
Reaction: Heat the mixture to 80 °C and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Quenching: Wash the combined organic layers with brine. Treat all aqueous layers and contaminated glassware with bleach before disposal or cleaning.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: SNAr Reaction with 1-Dodecanethiol (Odorless Alternative)
Objective: To synthesize an aryl thioether using 1-dodecanethiol.
Materials:
-
Activated aryl halide (e.g., 1-fluoro-4-nitrobenzene)
-
1-Dodecanethiol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Add the activated aryl halide (1.0 eq), K₂CO₃ (1.5 eq), and anhydrous DMF to a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add 1-dodecanethiol (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Note the significantly reduced need for extensive odor control measures during workup.
Mechanism of Action: Nucleophilic Aromatic Substitution
The SNAr reaction is a two-step process. In the first, rate-determining step, the nucleophilic thiol (or more accurately, the thiolate anion generated in situ) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.
Caption: The two-step mechanism of nucleophilic aromatic substitution (SNAr).
Conclusion: Embracing a Sweeter-Smelling Future in Synthesis
The availability of a diverse range of odorless alternatives to volatile thiols like this compound marks a significant advancement in the practice of organic synthesis. By leveraging principles of reduced volatility through increased molecular weight or the use of protected/surrogate forms, chemists can now perform thiol-based reactions with greater safety, convenience, and consideration for their laboratory environment. While the ideal choice of an odorless alternative will depend on the specific reaction, substrate, and economic considerations, the options presented in this guide provide a robust toolkit for chemists to move away from the pungent past and embrace a cleaner, more sustainable future in chemical synthesis.
References
- 1. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 1-Dodecanethiol | C12H25SH | CID 8195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Microwave-Assisted One-Pot Synthesis of Isothiouronium Salts: Experimental and DFT Insights into Silica-Promoted Cyclization toward Thiazolidinium and Thiazole Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Spectroscopic Guide to Differentiating 3,4-Dichlorobenzyl Mercaptan and Its Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a comprehensive spectroscopic comparison of 3,4-Dichlorobenzyl mercaptan and its positional isomers, offering key distinguishing features across various analytical techniques.
The subtle differences in the positions of the two chlorine atoms on the benzene ring of dichlorobenzyl mercaptan isomers give rise to unique spectroscopic fingerprints. Understanding these differences is paramount for unambiguous structural elucidation. This guide will delve into the nuances of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data to provide a clear framework for differentiating these closely related compounds.
The Isomeric Landscape
The dichlorobenzyl mercaptan isomers under comparison in this guide are:
-
This compound
-
2,3-Dichlorobenzyl mercaptan
-
2,4-Dichlorobenzyl mercaptan
-
2,5-Dichlorobenzyl mercaptan
-
2,6-Dichlorobenzyl mercaptan
-
3,5-Dichlorobenzyl mercaptan
Infrared (IR) Spectroscopy: A Tale of Vibrational Modes
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For substituted benzenes, the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region are particularly diagnostic of the substitution pattern.[1]
Key Distinguishing IR Features:
| Isomer | Expected C-H Out-of-Plane Bending (cm⁻¹) | Other Notable Bands |
| This compound | Strong band around 810-840 cm⁻¹ (para-like) and a medium band around 860-890 cm⁻¹ (isolated H) | S-H stretch (~2550 cm⁻¹), C-Cl stretch |
| 2,3-Dichlorobenzyl mercaptan | Bands characteristic of 1,2,3-trisubstitution | S-H stretch (~2550 cm⁻¹), C-Cl stretch |
| 2,4-Dichlorobenzyl mercaptan | Strong band around 800-840 cm⁻¹ (para-like) and a medium band around 860-890 cm⁻¹ (isolated H) | S-H stretch (~2550 cm⁻¹), C-Cl stretch |
| 2,5-Dichlorobenzyl mercaptan | Bands characteristic of 1,2,4-trisubstitution | S-H stretch (~2550 cm⁻¹), C-Cl stretch |
| 2,6-Dichlorobenzyl mercaptan | A single strong band characteristic of 1,2,3-trisubstitution with two adjacent hydrogens | S-H stretch (~2550 cm⁻¹), C-Cl stretch |
| 3,5-Dichlorobenzyl mercaptan | Strong band around 670-700 cm⁻¹ and a medium band around 860-890 cm⁻¹ (meta-like) | S-H stretch (~2550 cm⁻¹), C-Cl stretch |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and the spectrometer.
The weak S-H stretching vibration, typically observed around 2550 cm⁻¹, confirms the presence of the thiol group in all isomers. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Environments
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shifts and coupling patterns of the aromatic protons and the chemical shifts of the aromatic carbons are highly sensitive to the positions of the chloro and mercaptomethyl substituents.
¹H NMR Spectroscopy
The aromatic region (typically 6.5-8.0 ppm) of the ¹H NMR spectrum provides a wealth of information. The number of signals, their multiplicities (splitting patterns), and coupling constants (J-values) are key identifiers.[2]
Expected ¹H NMR Aromatic Region Patterns:
| Isomer | Number of Aromatic Signals | Expected Splitting Pattern |
| This compound | 3 | A doublet, a doublet of doublets, and a singlet-like signal |
| 2,3-Dichlorobenzyl mercaptan | 3 | A triplet and two doublets (or more complex patterns) |
| 2,4-Dichlorobenzyl mercaptan | 3 | A singlet-like signal, a doublet, and a doublet of doublets |
| 2,5-Dichlorobenzyl mercaptan | 3 | A singlet-like signal, a doublet, and a doublet of doublets |
| 2,6-Dichlorobenzyl mercaptan | 2 | A triplet and a doublet |
| 3,5-Dichlorobenzyl mercaptan | 2 | A singlet and a doublet (or two singlets) |
The benzylic protons (-CH₂SH) will typically appear as a doublet (due to coupling with the thiol proton) or a singlet (if there is rapid proton exchange) in the range of 3.6-3.8 ppm. The thiol proton (-SH) will appear as a triplet (if coupled to the benzylic protons) or a broad singlet over a wider chemical shift range.
¹³C NMR Spectroscopy
The number of distinct signals in the aromatic region (120-150 ppm) of the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
Expected Number of Aromatic ¹³C NMR Signals:
| Isomer | Number of Aromatic Carbon Signals |
| This compound | 6 |
| 2,3-Dichlorobenzyl mercaptan | 6 |
| 2,4-Dichlorobenzyl mercaptan | 6 |
| 2,5-Dichlorobenzyl mercaptan | 6 |
| 2,6-Dichlorobenzyl mercaptan | 4 |
| 3,5-Dichlorobenzyl mercaptan | 4 |
The benzylic carbon will have a characteristic chemical shift around 30-40 ppm.
Mass Spectrometry (MS): Fragmentation Fingerprints
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. All dichlorobenzyl mercaptan isomers will have the same molecular ion peak (M⁺) cluster, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The key to differentiation lies in the relative abundances of the fragment ions.
A characteristic fragmentation pathway for benzyl compounds is the loss of the substituent to form a benzyl cation, which can then rearrange to the highly stable tropylium ion (m/z 91).[3] However, in the case of dichlorobenzyl mercaptans, the primary fragmentation will involve the dichlorobenzyl cation.
Expected Key Mass Spectral Fragments:
-
Molecular Ion (M⁺): A cluster of peaks reflecting the presence of two chlorine atoms. The most abundant peak in this cluster will be at m/z 192 (for ²³⁵Cl), with other peaks at m/z 194 and 196.
-
[M - SH]⁺: Loss of the sulfhydryl radical, resulting in a dichlorobenzyl cation.
-
[M - Cl]⁺: Loss of a chlorine atom.
-
Tropylium-like ions: Further fragmentation may lead to ions corresponding to chlorinated tropylium or benzyl cations.
The relative intensities of these fragments can vary between isomers due to the influence of the chlorine atom positions on bond strengths and cation stability.
Experimental Protocols
Sample Preparation for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve 5-10 mg of the dichlorobenzyl mercaptan isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
FTIR Spectroscopy (Liquid Sample): Place a drop of the neat liquid sample between two KBr or NaCl plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of a single drop.
-
GC-MS Analysis: Prepare a dilute solution (e.g., 1 mg/mL) of the isomer in a volatile organic solvent such as dichloromethane or hexane.
Instrumental Workflow for Spectroscopic Analysis
Caption: General experimental workflow for the spectroscopic analysis of dichlorobenzyl mercaptan isomers.
Conclusion
The differentiation of this compound from its isomers is readily achievable through a multi-technique spectroscopic approach. While IR and MS provide valuable confirmatory data, NMR spectroscopy, with its detailed information on the chemical environment of each proton and carbon atom, stands out as the most definitive method for unambiguous identification. By carefully analyzing the substitution patterns in IR, the spin systems in ¹H NMR, the number of signals in ¹³C NMR, and the fragmentation in MS, researchers can confidently determine the precise isomeric structure of their dichlorobenzyl mercaptan samples.
References
A Senior Application Scientist's Guide to Validating the Structure of 3,4-Dichlorobenzyl Mercaptan Derivatives via NMR and MS
For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Misidentification can lead to wasted resources, erroneous biological data, and compromised intellectual property. This guide provides an in-depth, experience-driven comparison of how Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful and complementary analytical techniques, are synergistically employed to validate the structures of 3,4-Dichlorobenzyl mercaptan and its derivatives. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a self-validating analytical workflow.
The Analytical Strategy: A Dual-Pillar Approach
The core principle of robust structural elucidation lies in obtaining orthogonal data points. Mass Spectrometry serves as our primary filter, providing the molecular weight and elemental composition, while NMR spectroscopy acts as the definitive architect, mapping the precise atomic connectivity and stereochemistry.
-
Mass Spectrometry (MS): This technique ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. For chlorinated compounds like this compound derivatives, MS offers an immediate and unmistakable signature through isotopic patterns. It tells us "what pieces are present" and their total mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). It provides a detailed blueprint of the molecular framework, revealing how atoms are connected to each other. It answers the question, "how are the pieces put together?".[1][2]
The synergy is clear: MS provides the molecular formula, and NMR provides the constitutional isomer. Together, they leave little room for structural ambiguity.
Overall Validation Workflow
The logical progression from a synthesized compound to a confirmed structure follows a systematic path. The initial MS analysis provides a rapid confirmation of mass and the presence of key elements, followed by detailed NMR studies to assemble the structural puzzle.
Caption: Workflow for structural validation using MS and NMR.
Mass Spectrometry: The First Line of Evidence
For any derivative of this compound, the most telling feature in its mass spectrum is the isotopic signature of the two chlorine atoms. Nature provides us with two stable isotopes of chlorine: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[3] This ~3:1 ratio is the key.
When a molecule contains two chlorine atoms, the mass spectrometer will detect a cluster of peaks for the molecular ion (M⁺) corresponding to the different combinations of these isotopes:
-
M peak: Contains two ³⁵Cl atoms.
-
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
-
M+4 peak: Contains two ³⁷Cl atoms.
The probabilistic distribution of these isotopes results in a characteristic intensity ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.[4] This pattern is an unambiguous indicator of a dichlorinated compound.
Expected Fragmentation Patterns
Electron Impact (EI) or Electrospray Ionization (ESI) will cause the molecular ion to break apart in predictable ways. For a generic this compound derivative (Structure: 3,4-Cl₂-C₆H₃-CH₂-S-R), we anticipate the following key fragments:
| Fragment Description | Structure | Expected m/z (for ³⁵Cl) | Causality |
| Molecular Ion (M⁺) | [3,4-Cl₂-C₆H₃-CH₂-S-R]⁺ | Varies with R group | The intact ionized molecule. Its presence confirms the molecular weight. |
| Dichlorotropylium Ion | [Cl₂-C₇H₅]⁺ | 159 | Cleavage of the C-S bond, followed by rearrangement to the stable tropylium cation. This is a hallmark of benzyl derivatives.[5] |
| Loss of R-S group | [3,4-Cl₂-C₆H₃-CH₂]⁺ | 159 | Direct cleavage of the benzylic C-S bond. |
| Loss of Chlorine | [Cl-C₇H₅-S-R]⁺ | M - 35 | Loss of a single chlorine radical from the molecular ion. |
Note: The m/z values will be accompanied by their corresponding M+2 and M+4 peaks.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified derivative in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements, which can further confirm the elemental composition.
-
Ionization: ESI is a soft ionization technique suitable for most derivatives, minimizing excessive fragmentation and preserving the molecular ion peak.
-
Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight of the derivative.
-
Data Analysis:
NMR Spectroscopy: The Definitive Structural Blueprint
While MS confirms the mass and elemental formula, NMR spectroscopy provides the definitive evidence of atomic connectivity.
¹H NMR Analysis: Mapping the Protons
The ¹H NMR spectrum gives a wealth of information through chemical shifts (the electronic environment of protons), integration (the number of protons), and coupling constants (which protons are adjacent).
| Proton Assignment | Expected δ (ppm) | Multiplicity | Causality |
| Aromatic H-2 | ~7.45 | d (J ≈ 2 Hz) | This proton is ortho to a chlorine and has only one adjacent proton (H-6), resulting in a small meta-coupling. |
| Aromatic H-5 | ~7.40 | d (J ≈ 8 Hz) | This proton is ortho to a chlorine and adjacent to H-6, showing a larger ortho-coupling. |
| Aromatic H-6 | ~7.15 | dd (J ≈ 8, 2 Hz) | This proton is coupled to both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets. |
| Benzylic CH₂ | ~3.7-4.5 | s | These two protons are chemically equivalent and adjacent to the electron-withdrawing aromatic ring and sulfur atom. The chemical shift will be sensitive to the nature of the 'R' group on the sulfur. |
| Mercaptan SH | ~1.5-2.0 | t (if coupled) | The chemical shift is highly variable and depends on solvent, concentration, and temperature. It may appear as a broad singlet or a triplet if coupled to the adjacent CH₂ group. |
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. For the 3,4-Dichlorobenzyl core, we expect 7 distinct signals.
| Carbon Assignment | Expected δ (ppm) | Causality |
| Aromatic C-1 | ~138-140 | Quaternary carbon attached to the CH₂ group. Its chemical shift is influenced by both substituents. |
| Aromatic C-3, C-4 | ~130-133 | Quaternary carbons directly attached to the electron-withdrawing chlorine atoms. They appear downfield. |
| Aromatic C-2, C-5, C-6 | ~128-131 | Carbons bearing protons. Their specific shifts are determined by the combined electronic effects of the substituents. |
| Benzylic CH₂ | ~35-45 | This carbon is shielded relative to the aromatic carbons but is deshielded by the adjacent sulfur and aromatic ring. Its shift is highly diagnostic of the derivatization at the sulfur atom. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure proper referencing to a known standard (e.g., TMS).
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[10]
-
-
2D NMR Acquisition (if necessary):
-
COSY (Correlation Spectroscopy): To confirm which protons are coupled (e.g., H-5 with H-6).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) connectivity, for instance, from the benzylic protons to the aromatic quaternary carbon (C-1), definitively linking the side chain to the ring.
-
-
Data Analysis: Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations. Ensure all data are self-consistent.
Data Integration Logic
Caption: Logical integration of MS and NMR data for structure confirmation.
Conclusion
The structural validation of this compound derivatives is not achieved by a single technique but by the logical and systematic integration of data from both Mass Spectrometry and NMR Spectroscopy. MS provides a rapid and definitive confirmation of the molecular formula and the presence of the dichloro-substituent pattern. NMR spectroscopy then delivers the high-resolution architectural plan, confirming the specific isomer and the precise location of any derivatization. By following this dual-pillar approach, researchers can ensure the highest level of scientific integrity and trust in their results, forming a solid foundation for subsequent research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nuclear Magnetic Resonance-Based Approaches for the Structural and Quantitative Analysis of Mycotoxins | MDPI [mdpi.com]
- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. whitman.edu [whitman.edu]
- 5. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative study of different synthetic routes to 3,4-Dichlorobenzyl mercaptan
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3,4-Dichlorobenzyl Mercaptan
This compound, also known as (3,4-dichlorophenyl)methanethiol, is a vital building block in organic synthesis. Its reactivity, stemming from the nucleophilic thiol group and the substituted aromatic ring, makes it a valuable precursor for a range of molecules with biological activity. The selection of an appropriate synthetic route is a critical decision in any research or development program, impacting not only yield and purity but also scalability, cost, and safety. This guide aims to provide a comprehensive overview of the most common synthetic strategies to empower researchers to make informed decisions.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is primarily achieved through nucleophilic substitution reactions starting from 3,4-dichlorobenzyl halides. The most prevalent methods involve the use of a sulfur nucleophile to displace the halide. We will explore and compare the following key routes:
-
Direct Thiolation with Hydrosulfide Salts
-
The Thiourea Route
-
Synthesis via Disulfide Reduction
-
The Xanthate Route
Below is a summary of the key comparative metrics for the two most common routes, which will be elaborated upon in the subsequent sections.
| Parameter | Route 1: Direct Thiolation (Hydrosulfide) | Route 2: Thiourea |
| Starting Materials | 3,4-Dichlorobenzyl halide, Sodium or Ammonium Hydrosulfide | 3,4-Dichlorobenzyl halide, Thiourea |
| Key Intermediates | None (direct conversion) | S-(3,4-Dichlorobenzyl)isothiouronium salt |
| Typical Yields | High (often >90%) | Good to High (typically 70-90%) |
| Byproducts | Bis(3,4-dichlorobenzyl) sulfide | Urea, inorganic salts |
| Reaction Conditions | Aqueous or alcoholic medium, moderate temperatures | Alcoholic solvent for salt formation, aqueous base for hydrolysis |
| Advantages | Fewer steps, high atom economy, high yields | Avoids sulfide byproduct formation, intermediate is often a stable crystalline solid |
| Disadvantages | Potential for sulfide byproduct formation, handling of H2S | Additional hydrolysis step required |
Route 1: Direct Thiolation with Hydrosulfide Salts
This method represents the most direct approach to this compound, involving the reaction of a 3,4-dichlorobenzyl halide (typically the chloride or bromide) with an alkali metal hydrosulfide, such as sodium hydrosulfide (NaSH) or ammonium hydrosulfide (NH₄SH).
Mechanistic Rationale
The reaction proceeds via a straightforward Sₙ2 mechanism. The hydrosulfide anion (⁻SH) acts as a potent nucleophile, attacking the electrophilic benzylic carbon of the 3,4-dichlorobenzyl halide and displacing the halide leaving group.
Figure 1: Reaction pathway for direct thiolation.
A critical consideration in this synthesis is the potential for the formation of the corresponding sulfide, bis(3,4-dichlorobenzyl) sulfide, as a significant byproduct. This occurs when the initially formed mercaptan is deprotonated under the basic reaction conditions to form a thiolate anion (RS⁻), which can then act as a nucleophile and react with another molecule of the 3,4-dichlorobenzyl halide. To minimize this side reaction, an excess of the hydrosulfide reagent is often employed.
Experimental Protocol (Adapted from Benzyl Mercaptan Synthesis)[1]
This protocol is adapted from a patented procedure for the synthesis of benzyl mercaptan and can be applied to the synthesis of this compound with minor modifications.
-
Reaction Setup: A reaction vessel is charged with an aqueous solution of sodium hydrosulfide (approximately 1.3 equivalents).
-
Reaction Initiation: 3,4-Dichlorobenzyl chloride (1 equivalent) is added to the stirred hydrosulfide solution. To maintain a hydrogen sulfide atmosphere and suppress sulfide formation, a small amount of a strong acid like hydrochloric acid can be added to the reaction mixture.
-
Temperature Control: The reaction mixture is heated to and maintained at approximately 50°C until about 90% of the starting material is consumed, as monitored by a suitable technique like gas chromatography (GC).
-
Reaction Completion: The temperature is then raised to about 80°C to drive the reaction to completion.
-
Work-up: After cooling, the organic phase is separated from the aqueous phase. The organic layer is then washed with water and dried to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation.
Expected Yield: Based on analogous syntheses of benzyl mercaptan, yields in the range of 96-97.5% can be anticipated[1][2].
Route 2: The Thiourea Route
This method offers an alternative to direct thiolation and is particularly useful for minimizing the formation of sulfide byproducts. It involves two distinct steps: the formation of an S-alkylisothiouronium salt, followed by its hydrolysis to the desired mercaptan.
Mechanistic Rationale
In the first step, the sulfur atom of thiourea, a highly nucleophilic yet neutral species, attacks the 3,4-dichlorobenzyl halide in an Sₙ2 reaction to form a stable, often crystalline, S-(3,4-dichlorobenzyl)isothiouronium salt. This intermediate effectively "protects" the sulfur from further alkylation.
The subsequent hydrolysis of the isothiouronium salt under basic conditions proceeds through a tetrahedral intermediate, which then collapses to release the mercaptan and urea as a byproduct.
Figure 2: Two-step synthesis of this compound via the thiourea route.
Experimental Protocol (General Procedure)[3]
-
Formation of the Isothiouronium Salt: 3,4-Dichlorobenzyl chloride (1 mole) and thiourea (1.1 moles) are refluxed in a suitable solvent, such as 95% ethanol, for several hours. Upon cooling, the S-(3,4-dichlorobenzyl)isothiouronium salt typically crystallizes and can be collected by filtration.
-
Hydrolysis of the Salt: The isolated isothiouronium salt is then refluxed in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, for a few hours under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the mercaptan.
-
Work-up and Purification: After cooling, the reaction mixture is acidified. The mercaptan, which may separate as an oil, is extracted with an organic solvent. The organic layer is then dried and the solvent removed. The crude product can be purified by vacuum distillation.
Expected Yield: For the analogous synthesis of benzyl mercaptan, a yield of 70% has been reported[3]. It is reasonable to expect a similar yield for the 3,4-dichloro derivative.
Other Synthetic Approaches
While the direct hydrosulfide and thiourea routes are the most common, other methods can be employed, particularly if specific starting materials are readily available or if certain reaction conditions are desired.
Route 3: Reduction of Bis(3,4-dichlorobenzyl) Disulfide
This two-step approach involves the initial synthesis of the corresponding disulfide, which is then reduced to the mercaptan.
-
Disulfide Formation: Bis(3,4-dichlorobenzyl) disulfide can be prepared by reacting 3,4-dichlorobenzyl halide with sodium disulfide (Na₂S₂).
-
Disulfide Reduction: The isolated disulfide can be reduced to the mercaptan using a variety of reducing agents. Common laboratory-scale reagents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)[4][5][6][7][8].
This route can be advantageous if the disulfide is a readily available starting material or if it is formed as a byproduct in other reactions.
Route 4: The Xanthate Route
This method is analogous to the thiourea route and proceeds via an intermediate that is subsequently hydrolyzed.
-
Xanthate Formation: 3,4-Dichlorobenzyl halide is reacted with a potassium or sodium alkyl xanthate (e.g., potassium ethyl xanthate) to form an S-(3,4-dichlorobenzyl) xanthate.
-
Hydrolysis: The xanthate intermediate is then hydrolyzed, typically under basic conditions, to yield the mercaptan.
This method can offer good yields and avoids the formation of sulfide byproducts.
Product Characterization
Independent of the synthetic route chosen, the final product should be thoroughly characterized to confirm its identity and purity.
Physical Properties:
-
Appearance: Clear, colorless to pale yellow liquid[9].
-
Odor: Pungent, characteristic of thiols.
-
Molecular Formula: C₇H₆Cl₂S[10].
-
Molecular Weight: 193.09 g/mol [10].
Spectroscopic Data: While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the searched literature, predicted spectra and data for analogous compounds can provide guidance. For benzyl mercaptan, the benzylic protons typically appear as a singlet around 3.7 ppm, and the thiol proton gives a triplet around 1.6 ppm in ¹H NMR. The aromatic protons will exhibit a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. In ¹³C NMR, the benzylic carbon would be expected in the range of 25-35 ppm.
Safety and Environmental Considerations
Safety:
-
This compound is harmful if swallowed and toxic if inhaled[10]. It causes skin and serious eye irritation[10].
-
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The characteristic strong and unpleasant odor of thiols necessitates careful handling to prevent release into the laboratory environment.
-
Reactions involving sodium hydrosulfide can release toxic hydrogen sulfide gas, especially upon acidification.
Environmental Impact:
-
The environmental impact of each synthetic route depends on the solvents used, the nature of the byproducts, and the efficiency of the reaction.
-
The direct hydrosulfide route, while atom-economical, can generate aqueous waste containing sulfur compounds.
-
The thiourea route produces urea as a byproduct, which is less hazardous than many other chemical byproducts.
-
Whenever possible, "green chemistry" principles should be applied, such as using less hazardous solvents, minimizing waste, and choosing routes with higher atom economy.
Conclusion
The choice of a synthetic route for this compound will depend on the specific requirements of the researcher, including desired scale, purity requirements, available starting materials, and safety considerations.
-
The direct thiolation with hydrosulfide salts offers a high-yield, one-step process, but requires careful control to minimize the formation of the sulfide byproduct.
-
The thiourea route provides a reliable two-step alternative that avoids the sulfide byproduct issue and often yields a stable, crystalline intermediate that is easy to handle and purify.
For most laboratory-scale syntheses where purity is a high priority, the thiourea route may be preferable despite the additional step. For larger-scale industrial applications where atom economy and a single-step process are paramount, the direct hydrosulfide route, with optimized conditions to suppress sulfide formation, is likely the more attractive option. The disulfide reduction and xanthate routes offer further alternatives that may be suitable in specific contexts.
It is recommended that small-scale trial reactions be conducted to optimize the chosen method for the specific laboratory conditions and to establish a reliable and reproducible procedure.
References
- 1. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 2. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 6. One moment, please... [chemistrysteps.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Page loading... [wap.guidechem.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3,4-Dichlorobenzyl Mercaptan
Introduction: The Critical Need for Purity in Pharmaceutical Intermediates
In the landscape of drug development and manufacturing, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3,4-Dichlorobenzyl mercaptan is a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, even at trace levels, can have significant ramifications, potentially altering the pharmacological and toxicological profile of the final drug product.
Regulatory bodies, guided by standards such as the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate the rigorous characterization, reporting, and control of impurities in new drug substances.[1][2][3] These guidelines establish thresholds for reporting (typically ≥0.05%) and identification (≥0.10% for a maximum daily dose ≤2g), compelling manufacturers to employ highly sensitive and specific analytical techniques.[4] This guide provides an in-depth, comparative analysis of two premier chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the definitive purity assessment of this compound. We will explore the causality behind methodological choices, present validated experimental protocols, and offer data-driven insights to guide researchers and quality control professionals in selecting the optimal analytical strategy.
Understanding the Analytical Challenge: The Analyte and Its Potential Impurities
The selection of an appropriate analytical method is fundamentally dictated by the physicochemical properties of the analyte and its likely impurities. This compound is a semi-volatile, thermally labile aromatic thiol. Its mercaptan (-SH) group is susceptible to oxidation, particularly at elevated temperatures, which can lead to the formation of disulfide by-products.
Common impurities in the synthesis of benzyl mercaptans often arise from side reactions or incomplete conversion of starting materials.[5][6][7] For this compound, the impurity profile may include:
-
Starting Materials: Unreacted 3,4-dichlorobenzyl chloride.
-
By-products: 3,4-dichlorobenzyl disulfide (formed via oxidation) and 3,4-dichlorobenzyl sulfide.
-
Degradation Products: Compounds formed during storage or under analytical stress.
-
Isomeric Impurities: Other dichlorobenzyl mercaptan isomers, depending on the purity of the starting materials.
An effective analytical method must, therefore, not only quantify the main component but also resolve it from these structurally similar compounds.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness, versatility, and suitability for a wide range of compounds, including those that are non-volatile or thermally sensitive. For this compound, a reverse-phase HPLC (RP-HPLC) method is the logical choice.
Causality of Method Design
In RP-HPLC, separation is governed by the partitioning of analytes between a non-polar stationary phase (like C18) and a polar mobile phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. We employ a gradient elution—where the mobile phase composition is changed over time—for a crucial reason: to ensure that impurities with a wide range of polarities are effectively separated and eluted as sharp peaks. An isocratic method (constant mobile phase composition) might either fail to retain polar impurities or excessively prolong the retention of non-polar ones, compromising resolution and efficiency.[8] The use of a UV detector is justified by the presence of the aromatic ring in the analyte, which provides strong chromophores for sensitive detection.
Experimental Protocol: RP-HPLC
This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) as mandated by pharmacopeial standards like USP General Chapter <621>.[9][10][11]
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a 25 mL volumetric flask with acetonitrile to achieve a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: Provides high resolving power for complex mixtures.
-
Mobile Phase A: 0.1% Acetic Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to better peak shape.[12]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 50 20.0 95 25.0 95 25.1 50 | 30.0 | 50 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Rationale: Controlled temperature ensures reproducible retention times.
-
Detection Wavelength: 220 nm. Rationale: Provides high sensitivity for the aromatic ring system.
-
Injection Volume: 10 µL.
-
-
System Suitability Test (SST): Before sample analysis, inject a reference standard solution six times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤1.0%, the tailing factor is ≤2.0, and the theoretical plates are ≥2000.
-
Analysis & Calculation: Inject the sample solution. Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: HPLC
| Parameter | Specification | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | High resolution for separating structurally similar aromatic compounds. |
| Mobile Phase | Gradient; Water (0.1% Acetic Acid) & Acetonitrile | Elutes impurities across a wide polarity range with good peak shape. |
| Detector | UV at 220 nm | High sensitivity for the target analyte and related aromatic impurities. |
| System Suitability | USP <621> criteria (RSD, Tailing, Plates) | Ensures the validity and reproducibility of the analytical results.[13][14] |
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique that combines the superior separation capability of gas chromatography with the unparalleled identification power of mass spectrometry. It is the method of choice for volatile and semi-volatile compounds.
Causality of Method Design
GC separates compounds in the gas phase based on their boiling points and interaction with a stationary phase coated inside a long capillary column. Given that this compound is semi-volatile, GC is a viable technique. However, the key consideration is its thermal stability. The mercaptan group can be reactive at the high temperatures of the GC inlet. Therefore, the inlet temperature must be optimized to ensure complete vaporization without inducing degradation. A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is chosen as it provides excellent general-purpose separation for a wide range of compounds. The mass spectrometer serves as the detector, ionizing the eluted compounds and separating the ions based on their mass-to-charge ratio. Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which act as a "fingerprint" for a compound, allowing for its unambiguous identification via library searching or spectral interpretation.[15]
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
Sample Preparation: Prepare a more dilute solution than for HPLC. Accurately weigh ~10 mg of the sample and dissolve in a 10 mL volumetric flask with a high-purity solvent like dichloromethane or ethyl acetate to achieve a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: Inert column chemistry minimizes analyte interaction and degradation.[16]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless Injector.
-
Inlet Temperature: 250°C. Rationale: Hot enough for volatilization but minimized to prevent thermal degradation.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1. Rationale: Prevents column overloading and ensures sharp peaks for the major component.
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Rationale: The temperature program separates volatile starting materials from the main analyte and higher-boiling by-products.[17]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z. Rationale: Covers the molecular ion of the analyte and potential impurities, as well as their key fragments.
-
-
Analysis & Calculation: Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method. Impurity peaks are identified by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.
Data Presentation: GC-MS
| Parameter | Specification | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm | Provides robust, inert separation for semi-volatile compounds. |
| Inlet Temperature | 250°C | Optimized for efficient vaporization while minimizing thermal degradation. |
| Oven Program | 60°C to 280°C ramp | Ensures separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (EI, 40-450 m/z) | Provides definitive identification of impurities via mass spectra.[18] |
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity and impurity identification.
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which method is universally "better," but which is most fit-for-purpose. They provide complementary information and, in a comprehensive characterization, both may be utilized.
| Feature | HPLC with UV Detection | GC-MS |
| Principle of Separation | Polarity and partitioning | Boiling point, volatility, and column interaction |
| Suitable Impurity Profile | Excellent for non-volatile and thermally stable impurities. | Excellent for volatile and semi-volatile impurities. |
| Analyte Stability | Low risk; analysis is performed at near-ambient temperature. | Potential risk of thermal degradation for labile compounds like mercaptans. |
| Identification Capability | Tentative, based on retention time comparison with standards. | Definitive, based on mass spectral fragmentation patterns. |
| Quantification Accuracy | High, based on UV response (assuming similar chromophores). | High, based on Total Ion Current (TIC) response. |
| Primary Advantage | Robustness and suitability for a wide range of impurities. | High sensitivity and definitive structural identification. |
| Primary Limitation | Limited identification power for unknown impurities. | Not suitable for non-volatile impurities; potential for degradation. |
Conclusion and Recommendation
For routine quality control and purity assessment of this compound, RP-HPLC with UV detection is the recommended primary technique. It is robust, reliable, and avoids the potential complication of thermal degradation, making it ideal for accurate quantification of the main component and non-volatile impurities like the disulfide dimer.
GC-MS serves as an essential, complementary technique, particularly during process development, troubleshooting, and for the definitive identification of unknown volatile impurities. Its strength lies in providing the structural information that HPLC cannot, which is crucial for meeting the impurity identification thresholds set by ICH guidelines.[1][19]
By leveraging the strengths of both methods, researchers and drug development professionals can build a comprehensive analytical package that ensures the quality, safety, and consistency of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 6. EP0337838A1 - Process for the preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 7. US5001271A - Synthesis of benzyl mercaptan - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uspbpep.com [uspbpep.com]
- 11. agilent.com [agilent.com]
- 12. epa.gov [epa.gov]
- 13. Chromatography [usp.org]
- 14. usp.org [usp.org]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. hpst.cz [hpst.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. gcms.cz [gcms.cz]
- 19. pharma.gally.ch [pharma.gally.ch]
A Senior Application Scientist's Guide to the Efficacy of Dichlorobenzyl-Derived Herbicides: A Comparative Analysis of Isomeric Substitution
Introduction: The Critical Role of Isomerism in Herbicide Design
The dichlorobenzyl moiety is a cornerstone in the synthesis of numerous herbicides, most notably the phenoxyacetic acid class of synthetic auxins. The specific placement of the two chlorine atoms on the benzyl ring gives rise to several isomers, each imparting distinct physicochemical properties to the final herbicidal molecule. This guide provides a comparative analysis of the herbicidal efficacy of compounds derived from different dichlorobenzyl isomers, with a primary focus on the widely studied 2,4-dichloro isomer and a discussion on the structure-activity relationships that inform the potential efficacy of other isomers such as 2,5-, 3,4-, and 3,5-dichlorobenzyl derivatives. Understanding these isomeric differences is paramount for researchers and professionals in the agrochemical industry for the rational design of new, more effective, and selective herbicides.
The primary mechanism of action for many of these herbicides is the mimicry of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[1][2] The efficacy of this mimicry is highly dependent on the precise three-dimensional structure of the herbicide molecule and its ability to bind to and activate auxin receptors.[3]
The Gold Standard: 2,4-Dichlorobenzyl Derivatives (2,4-D)
Herbicides derived from 2,4-dichlorobenzyl chloride, with 2,4-dichlorophenoxyacetic acid (2,4-D) being the most prominent example, have been a mainstay in selective broadleaf weed control since their introduction in the 1940s.[4][5] Their effectiveness stems from their structural resemblance to IAA, allowing them to disrupt normal plant growth processes.
Mechanism of Action: A Disruptive Mimic
As a synthetic auxin, 2,4-D is absorbed through the leaves and translocated to the meristematic tissues of the plant.[4] There, it overwhelms the natural auxin signaling pathways, leading to a cascade of detrimental effects including epinastic growth (twisting and curling of stems and leaves), uncontrolled cell division, and eventual vascular tissue disruption and plant death.[1][2]
Structure-Activity Relationships: The Influence of Chlorine Positioning
The herbicidal activity of phenoxyacetic acid derivatives is profoundly influenced by the number and position of chlorine atoms on the aromatic ring.[4][6] This structure-activity relationship (SAR) is a key concept in designing effective herbicides.
Key Principles of SAR for Phenoxyacetic Acid Herbicides:
-
Substitution at the 4-position: A halogen at the 4-position of the aromatic ring is generally considered important for high auxinic activity.
-
Substitution at the 2-position: Substitution at the 2-position, in conjunction with the 4-position, as seen in 2,4-D, often enhances herbicidal efficacy.
-
Substitution at the 3-position: A halogen at the 3-position can lead to reduced auxinic activity.
-
Substitution at the 5 and 6-positions: Substitution at these positions generally results in a significant decrease or loss of herbicidal activity.
Based on these principles, we can infer the potential efficacy of other dichlorobenzyl isomers relative to the well-established 2,4-D.
Comparative Efficacy of Dichlorobenzyl Isomers: A Data-Informed Discussion
While direct, comprehensive comparative studies with quantitative data like ED₅₀ (the dose required to cause a 50% effect) or GR₅₀ (the dose required for 50% growth reduction) across all dichlorobenzyl isomers are scarce in publicly available literature, we can synthesize information from various sources to provide a qualitative and inferred comparison.
| Dichlorobenzyl Isomer | Herbicide Derivative Example | Inferred Herbicidal Efficacy (Relative to 2,4-D) | Rationale based on Structure-Activity Relationships |
| 2,4-dichloro | 2,4-Dichlorophenoxyacetic acid (2,4-D) | High (Benchmark) | Optimal substitution pattern with halogens at the 2- and 4-positions, leading to strong binding to auxin receptors. |
| 3,4-dichloro | 3,4-Dichlorophenoxyacetic acid | Moderate to High | Possesses the crucial 4-position halogen. The 3-position substitution may slightly reduce activity compared to the 2-position. Recent studies have confirmed the auxin-like activity of 3,4-dichlorophenylacetic acid.[7][8] |
| 2,5-dichloro | 2,5-Dichlorophenoxyacetic acid | Moderate | The 2-position substitution is favorable, but the 5-position is generally less optimal than the 4-position for high activity. |
| 3,5-dichloro | 3,5-Dichlorophenoxyacetic acid | Low to Moderate | Lacks the critical 4-position halogen. While some auxin activity may be present, it is generally expected to be significantly lower than 2,4-D. |
| 2,3-dichloro | 2,3-Dichlorophenoxyacetic acid | Low | The proximity of the chlorine atoms can create steric hindrance and alter the electronic properties of the ring in a way that is less favorable for receptor binding.[6] The polarity of 2,3-dichlorophenoxyacetic acid is the highest among several tested isomers, which may also influence its interaction with biological membranes.[4] |
| 2,6-dichloro | 2,6-Dichlorophenoxyacetic acid | Very Low to Inactive | Substitution at the 6-position is known to be detrimental to auxin-like activity, likely due to steric hindrance that prevents proper binding to the receptor. |
Note: This table presents an inferred comparison based on established structure-activity relationships. Actual efficacy can vary depending on the specific weed species, environmental conditions, and formulation of the herbicide.
Experimental Protocol: A Greenhouse Bioassay for Comparative Efficacy of Auxin-Mimicking Herbicides
To quantitatively compare the efficacy of different dichlorobenzyl-derived herbicides, a standardized greenhouse bioassay is essential. This protocol outlines a method for determining the GR₅₀ values for various herbicide isomers on a susceptible broadleaf weed species, such as Amaranthus retroflexus (redroot pigweed).
I. Materials and Reagents
-
Seeds of a susceptible broadleaf weed species (Amaranthus retroflexus)
-
Potting mix (e.g., peat, perlite, and vermiculite in a 2:1:1 ratio)
-
Pots (e.g., 10 cm diameter)
-
Technical grade herbicide isomers (e.g., 2,4-D, 3,4-D, 2,5-D, 3,5-D)
-
Acetone (for initial herbicide dissolution)
-
Surfactant (e.g., non-ionic surfactant at 0.25% v/v)
-
Deionized water
-
Spray chamber calibrated to deliver a known volume of spray solution
-
Analytical balance
-
Greenhouse with controlled temperature (25-28°C), humidity (50-70%), and photoperiod (16:8 hour light:dark cycle)
II. Experimental Procedure
-
Plant Propagation:
-
Fill pots with the potting mix and moisten thoroughly.
-
Sow approximately 10-15 seeds of Amaranthus retroflexus per pot.
-
Lightly cover the seeds with a thin layer of potting mix.
-
Place the pots in the greenhouse and water as needed to maintain soil moisture.
-
After emergence, thin the seedlings to a uniform number (e.g., 5 plants per pot).
-
Allow the plants to grow until they reach the 2-4 true leaf stage.
-
-
Herbicide Stock Solution Preparation:
-
Accurately weigh the technical grade of each herbicide isomer.
-
Dissolve a known amount of each herbicide in a small volume of acetone.
-
Create a series of dilutions in deionized water containing 0.25% (v/v) non-ionic surfactant to achieve the desired application rates. A logarithmic series of concentrations is recommended to cover a wide range of responses (e.g., 0, 10, 50, 100, 200, 400 g a.i./ha).
-
-
Herbicide Application:
-
Calibrate the spray chamber to deliver a consistent spray volume (e.g., 200 L/ha).
-
Randomly assign treatments to the pots, ensuring a sufficient number of replicates for each concentration (e.g., 4-6 replicates).
-
Place the pots in the spray chamber and apply the respective herbicide solutions.
-
Include a control group that is sprayed only with water and surfactant.
-
-
Post-Treatment Care and Data Collection:
-
Return the pots to the greenhouse and maintain optimal growing conditions.
-
Visually assess and record phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At 21 days after treatment, harvest the above-ground biomass of all plants in each pot.
-
Determine the fresh weight of the harvested biomass for each pot.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
III. Data Analysis
-
Calculate the percent growth reduction for each replicate compared to the average of the control group: % Growth Reduction = [1 - (Treated Weight / Control Weight)] * 100
-
Use a statistical software package to perform a non-linear regression analysis on the dose-response data. A log-logistic model is commonly used for this purpose.
-
From the regression analysis, determine the GR₅₀ value for each herbicide isomer, which is the dose that causes a 50% reduction in plant growth (either fresh or dry weight).
Conclusion and Future Directions
The substitution pattern of chlorine atoms on the benzyl ring is a critical determinant of the herbicidal efficacy of auxin-mimicking herbicides. While 2,4-dichlorobenzyl derivatives, particularly 2,4-D, have demonstrated high and reliable activity, an understanding of structure-activity relationships allows for informed predictions about the potential of other isomers. The available evidence suggests that 3,4-dichlorobenzyl derivatives hold promise, while isomers with substitutions at the 3-, 5-, and 6-positions are likely to exhibit reduced efficacy.
To further advance the field, there is a clear need for direct, quantitative comparative studies on a wide range of weed species. Such data would not only validate the inferred relationships presented in this guide but also provide a more robust foundation for the development of next-generation herbicides with improved efficacy and selectivity profiles. The experimental protocol provided herein offers a standardized framework for conducting such vital research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 3. DIFFERENCE IN ACTIVITY BETWEEN 2,4-DICHLORO-PHENOXYACETIC ACID AND OTHER AUXINS, AND ITS SIGNIFICANCE IN HERBICIDAL ACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US3005016A - Isooctenyl 2, 4-dichlorophenoxyacetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dichlorophenylacetic acid acts as an auxin analog and induces beneficial effects in various crops - PMC [pmc.ncbi.nlm.nih.gov]
Silylated Benzyl Mercaptan: A Critical Evaluation as an Alternative to 3,4-Dichlorobenzyl Mercaptan
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of complex synthetic campaigns. This guide provides an in-depth comparison of silylated benzyl mercaptan and 3,4-dichlorobenzyl mercaptan, offering experimental insights to inform the strategic choice between these two thiol sources.
Introduction: The Role of Benzyl Mercaptans in Synthesis
Benzyl mercaptan and its derivatives are valuable reagents in organic synthesis, primarily serving as a source of the thiol functional group.[1] They are instrumental in S-alkylation reactions to form benzylthioethers and are frequently employed as protecting groups for various functionalities, particularly in peptide synthesis.[1][2] The benzyl group can be cleaved under specific conditions, regenerating the free thiol for subsequent transformations.[1] However, the notoriously foul odor of benzyl mercaptan and many of its derivatives presents a significant practical challenge in the laboratory.[3][4] This has driven the development of alternative reagents with improved handling characteristics.
This guide focuses on two such alternatives: silylated benzyl mercaptan, designed to be odorless, and this compound, a derivative with modified reactivity. We will explore their respective properties and performance to determine if silylated benzyl mercaptan is a viable substitute for its dichlorinated counterpart.
Physical and Chemical Properties: A Head-to-Head Comparison
A thorough understanding of the physical and chemical properties of each reagent is crucial for predicting their behavior in a reaction.
| Property | Silylated Benzyl Mercaptan (Representative: Trimethylsilyl Benzyl Mercaptan) | This compound |
| Molecular Formula | C10H16SSi (for TMS derivative) | C7H6Cl2S[5] |
| Molecular Weight | 196.38 g/mol (for TMS derivative) | 193.09 g/mol [5] |
| Appearance | Colorless liquid | Clear, colorless to pale yellow liquid[6] |
| Odor | Significantly reduced odor compared to benzyl mercaptan[3][4] | Pungent, unpleasant |
| Boiling Point | Varies with silyl group | ~255-257 °C (estimated) |
| Solubility | Soluble in common organic solvents | Difficult to mix in water[7] |
| pKa | Not readily available, but the thiol is generated in situ | 8.83 ± 0.10 (Predicted)[8] |
| Storage | Stable under inert atmosphere | Air sensitive[8] |
The most striking difference lies in the odor. Silylation of the thiol group effectively masks the malodorous nature of benzyl mercaptan, offering a significant improvement in laboratory ergonomics.[3][4] In contrast, this compound retains the unpleasant odor characteristic of thiols.
From a chemical perspective, the key distinction is the presence of the silyl protecting group in the silylated version. This means the active thiol is not immediately available and must be generated in situ through a deprotection step. This compound, on the other hand, possesses a free thiol group, ready to participate in reactions. The electron-withdrawing chlorine atoms on the aromatic ring of this compound are expected to increase the acidity of the thiol proton compared to an unsubstituted benzyl mercaptan, potentially influencing its nucleophilicity and reactivity.
Reactivity and Applications: A Functional Showdown
The true test of viability lies in the reactivity and applicability of these reagents in common synthetic transformations.
Silylated Benzyl Mercaptan: An Odorless Thiol Precursor
The primary advantage of silylated benzyl mercaptan is its role as an "odorless" synthetic equivalent of benzyl mercaptan.[3][4] The silyl group, typically a trimethylsilyl (TMS) or other trialkylsilyl group, renders the compound significantly less volatile and malodorous. The active thiol is generated immediately before or during the reaction by protodesilylation, often using a fluoride source or acidic workup.[3]
Key Applications:
-
Nucleophilic Addition: Silylated benzyl mercaptans can be used in Michael additions to α,β-unsaturated carbonyl compounds. The in situ generated thiolate acts as the nucleophile.
-
Thioether Synthesis: They can participate in nucleophilic substitution reactions with alkyl halides to form benzyl thioethers, again, following deprotection.
-
Thiol Protecting Group Chemistry: While less common than direct benzylation, a silyl-protected thiol could be envisioned in a multi-step sequence where the thiol is unmasked at a specific stage. However, the lability of the Si-S bond makes silyl thioethers generally impractical as robust protecting groups.[9]
The utility of silylated benzyl mercaptans hinges on the compatibility of the deprotection conditions with the other functional groups present in the molecule. Fluoride-based deprotection is generally mild and orthogonal to many other protecting groups.[10][11]
This compound: A Modulated Benzyl Thiol
The two chlorine atoms on the benzene ring of this compound exert a significant electronic effect. These electron-withdrawing groups increase the acidity of the thiol proton, making the corresponding thiolate a weaker base but potentially a softer nucleophile.
Key Applications:
-
Synthesis of Biologically Active Molecules: this compound has been used as a reactant in the synthesis of substituted pyridazines and in materials science to improve semiconductor morphologies.[6][7]
-
Thiol Protecting Group: The 3,4-dichlorobenzyl group can be used to protect thiols. Its cleavage might require slightly different conditions compared to the unsubstituted benzyl group due to the electronic effects of the chlorine atoms. Debenzylation is typically achieved through dissolving metal reduction.[1]
The altered electronics of the aromatic ring can influence the stability of intermediates and the overall reaction kinetics and thermodynamics compared to unsubstituted benzyl mercaptan.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative experimental protocols for key reactions involving these reagents.
Protocol 1: Michael Addition using Silylated Benzyl Mercaptan
This protocol details the 1,4-conjugate addition of a thiol generated in situ from a silylated precursor to an α,β-unsaturated ketone.
Diagram of the Experimental Workflow:
Caption: Workflow for Michael addition using silylated benzyl mercaptan.
Step-by-Step Methodology:
-
To a solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add the silylated benzyl mercaptan (1.2 equiv).
-
Add a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv), dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of tetrabutylammonium fluoride (TBAF) in THF (1 M, 1.5 equiv) to ensure complete desilylation. Alternatively, an acidic workup with dilute HCl can be performed.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: S-Alkylation using this compound
This protocol describes the synthesis of a thioether via nucleophilic substitution of an alkyl halide with this compound.
Diagram of the S-Alkylation Workflow:
Caption: Workflow for S-alkylation using this compound.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, for instance, potassium carbonate (K2CO3) (1.5 equiv), to the solution.
-
To this mixture, add the alkyl halide (1.1 equiv) and stir the reaction at an elevated temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield the pure thioether.
Orthogonal Deprotection Strategies
In complex syntheses, the ability to selectively remove one protecting group in the presence of others is crucial. This concept is known as orthogonality.[10][12]
-
Silyl Group Deprotection: The silyl group of a silylated benzyl mercaptan is typically cleaved with fluoride ions (e.g., TBAF) or under acidic conditions.[13][14] These conditions are generally orthogonal to many other protecting groups, such as benzyl ethers (which are removed by hydrogenolysis) and tert-butyldimethylsilyl (TBS) ethers (which are more stable to acid than TMS ethers).[11][15]
-
3,4-Dichlorobenzyl Group Deprotection: The 3,4-dichlorobenzyl group, when used as a protecting group for a thiol, is typically removed by dissolving metal reduction (e.g., Na/NH3).[1] This method is orthogonal to acid-labile and base-labile protecting groups.
The choice between these reagents can, therefore, be dictated by the overall protecting group strategy of the synthetic route.
Logical Relationship of Orthogonal Deprotection:
Caption: Orthogonality of deprotection methods for silyl and dichlorobenzyl groups.
Conclusion: Is Silylated Benzyl Mercaptan a Viable Alternative?
Silylated benzyl mercaptan is a viable and often superior alternative to this compound, primarily due to its significantly reduced odor, which greatly improves the ease of handling and the laboratory environment.[3][4] It effectively serves as a precursor to the benzyl mercaptan nucleophile, with the in situ deprotection step being readily achievable under mild conditions that are compatible with many synthetic schemes.
However, the choice is not always straightforward and depends on the specific context of the synthesis:
-
For direct nucleophilic reactions where odor is a primary concern, silylated benzyl mercaptan is the preferred choice.
-
If the specific electronic properties of the 3,4-dichlorobenzyl group are required for a particular transformation or as a specific protecting group with its unique cleavage conditions, then this compound is the necessary reagent.
-
In the context of complex, multi-step syntheses, the orthogonality of the deprotection strategy will be a deciding factor. The fluoride-lability of the silyl group offers a different orthogonal set compared to the reductive cleavage of the dichlorobenzyl group.
Ultimately, the decision rests on a careful evaluation of the reaction at hand, the tolerance of other functional groups, the overall synthetic strategy, and practical laboratory considerations. For many common applications of benzyl mercaptan, the silylated version provides a welcome and effective solution to the long-standing problem of its malodorous nature.
References
- 1. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. This compound | 36480-40-7 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Characterization of 3,4-Dichlorobenzyl Mercaptan Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key starting materials is paramount. Impurity profiling is a critical component of quality control, directly impacting the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the comprehensive identification and characterization of impurities in 3,4-Dichlorobenzyl Mercaptan, a key reagent in various synthetic pathways.
The central challenge in impurity analysis lies in the diverse nature of potential contaminants. These can range from residual starting materials and reagents to by-products, isomers, and degradation products formed during synthesis or storage.[2] A robust analytical strategy, therefore, cannot rely on a single technique but must employ orthogonal methods to ensure a complete impurity profile. This guide will compare the utility of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for non-volatile species, providing the experimental rationale and detailed protocols necessary for their successful implementation.
The Analytical Target: this compound and Its Potential Impurities
This compound is an organosulfur compound with the molecular formula C₇H₆Cl₂S.[3][4] Its synthesis commonly involves the reaction of 3,4-dichlorobenzyl chloride with a sulfur source like an alkali metal hydrosulfide.[5][6] Understanding this synthetic route is the foundation for predicting likely process-related impurities.
Potential Impurities Include:
-
Starting Materials: Unreacted 3,4-dichlorobenzyl chloride.
-
By-products: Over-alkylation can lead to the formation of bis(3,4-dichlorobenzyl) sulfide. Oxidative coupling of the thiol can form the corresponding disulfide, bis(3,4-dichlorobenzyl) disulfide.[6]
-
Isomeric Impurities: Contamination of the starting material with other isomers, such as 2,4-dichlorobenzyl chloride, would lead to the formation of 2,4-Dichlorobenzyl mercaptan in the final product.[7]
-
Degradation Products: Thermally or oxidatively labile compounds may degrade over time.
-
Non-Volatile Species: Higher molecular weight by-products or polymeric materials may also be present.
This diverse array of potential impurities necessitates a dual-platform analytical approach. Volatile and semi-volatile compounds are ideally suited for GC-MS, while non-volatile or thermally sensitive impurities require LC-MS.[1][8]
Comparative Analysis of Mass Spectrometric Platforms
The choice between GC-MS and LC-MS is dictated by the physicochemical properties of the target impurities. Here, we compare these two powerful techniques in the context of analyzing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
GC-MS is the premier technique for analyzing volatile and semi-volatile organic compounds due to its high chromatographic resolution and definitive identification capabilities.[1][9] For this compound, this method is ideal for detecting residual starting materials, isomeric impurities, and low-molecular-weight by-products like sulfides and disulfides.
-
Causality of Method Choice: The volatility of the parent compound and its most probable process-related impurities makes GC a natural fit. The coupling with Mass Spectrometry provides structural information essential for unambiguous identification.
-
Ionization Technique - Electron Ionization (EI): GC-MS typically employs Electron Ionization (EI), a "hard" ionization technique that imparts significant energy to the analyte molecules.[10] This causes predictable and reproducible fragmentation, creating a unique mass spectral "fingerprint."[11][12] This fingerprint can be searched against extensive spectral libraries, such as the one maintained by the National Institute of Standards and Technology (NIST), for rapid and confident identification.[13]
-
Trustworthiness through Self-Validation: The key to trustworthy GC-MS data is the characteristic isotopic signature of chlorine. A molecule containing two chlorine atoms will exhibit a distinctive cluster of peaks for the molecular ion (M, M+2, M+4) with a predictable intensity ratio, providing an immediate check on the elemental composition of any detected peak.
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for Non-Volatiles
For impurities that are non-volatile, thermally unstable, or highly polar, LC-MS is the analytical tool of choice.[1][14] This could include larger degradation products or unexpected by-products not amenable to GC analysis.
-
Causality of Method Choice: An LC-MS screen is essential to build a complete impurity profile. Relying solely on GC-MS would create a significant analytical blind spot for any non-volatile contaminants.
-
Ionization Techniques - ESI and APCI: LC-MS utilizes "soft" ionization techniques that preserve the molecular ion, making it the primary source of information.
-
Electrospray Ionization (ESI): Ideal for moderately polar to polar compounds, ESI generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[15][16]
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar compounds, APCI is also a soft ionization method that provides clear molecular weight information.[17][18]
-
-
Trustworthiness through High Resolution: The use of High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, is critical. HRMS provides highly accurate mass measurements (typically < 5 ppm), which allows for the unambiguous determination of an unknown impurity's elemental formula.[8][19]
-
Structural Elucidation with Tandem MS (MS/MS): When a compound is not in any database, its structure must be elucidated. Tandem mass spectrometry (MS/MS) is used to select the molecular ion of an unknown impurity, induce fragmentation, and then analyze the resulting fragment ions.[8][12] This fragmentation pattern provides rich structural information, akin to assembling a puzzle to reveal the molecule's architecture.[20]
Experimental Workflows and Protocols
The following sections provide detailed protocols and visual workflows for the characterization of impurities in this compound.
Workflow for Volatile Impurity Analysis via GC-MS
This workflow is designed for the sensitive detection and library-based identification of volatile and semi-volatile impurities.
Caption: GC-MS workflow for volatile impurity identification.
Detailed GC-MS Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., Dichloromethane) to a final concentration of 1.0 mg/mL.
-
Spike the sample with an internal standard (e.g., Diphenylmethane at 10 µg/mL) for semi-quantitative analysis.
-
-
GC-MS Instrumentation and Conditions:
-
System: Agilent GC-MS System (or equivalent).
-
Injector: Split/Splitless, 250°C, 1 µL injection volume, 50:1 split ratio.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 60°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).
-
MS Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole: 150°C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Process the Total Ion Chromatogram (TIC) to identify all peaks.
-
For each peak, perform a mass spectral search against the NIST/Wiley library.
-
Verify hits by comparing the experimental retention index and confirming the presence of the correct chlorine isotopic pattern in the mass spectrum.
-
Workflow for Non-Volatile Impurity Analysis via LC-HRMS
This workflow is designed for the untargeted screening and structural elucidation of non-volatile or thermally labile impurities.
References
- 1. biomedres.us [biomedres.us]
- 2. soeagra.com [soeagra.com]
- 3. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 6. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 7. This compound (CAS 59293-67-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iwaponline.com [iwaponline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. ijcpa.in [ijcpa.in]
- 18. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. Fragmentation patterns of novel dithiocarbamate derivatives with pharmaceutical activity under electrospray ionization tandem mass spectrometry conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Invisible Threat: A Guide to Safely Handling 3,4-Dichlorobenzyl Mercaptan
For Researchers, Scientists, and Drug Development Professionals
The potent reactivity of 3,4-Dichlorobenzyl mercaptan makes it a valuable reagent in organic synthesis. However, its hazardous properties, including toxicity and an overpowering stench, demand a meticulous and informed approach to handling. This guide provides essential, field-tested procedures for the safe use and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a clear to pale yellow liquid with a molecular formula of C₇H₆Cl₂S.[1][2] Its primary hazards stem from its toxicity and irritant properties. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][3][4] Inhalation is a significant route of exposure, with toxic effects and the potential for respiratory irritation.[1][3][4] A key characteristic of mercaptans is their intense and unpleasant odor, which can be detected at very low concentrations.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. The following table outlines the minimum required PPE, with specific recommendations based on the chemical nature of the hazard.
| Body Area | Required PPE | Rationale and Specifications |
| Hands | Double-gloving with compatible chemical-resistant gloves | Nitrile gloves provide good splash protection, but for prolonged contact or immersion, Butyl or Viton® gloves are recommended due to their high resistance to aromatic and chlorinated hydrocarbons.[6][7][8] Always check manufacturer's glove compatibility charts. |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[9] |
| Respiratory | NIOSH-approved respirator with organic vapor/acid gas cartridges | Due to its inhalation toxicity and strong odor, all handling of this compound must be conducted in a certified chemical fume hood.[4] For non-routine operations or in the event of a spill, a respirator with appropriate cartridges is essential.[10][11][12] |
| Body | Chemical-resistant lab coat or apron over long-sleeved clothing | A lab coat made of a chemical-resistant material such as neoprene or PVC should be worn to protect against splashes and spills.[10] |
| Feet | Closed-toe, chemical-resistant shoes | Footwear should be made of a non-porous material to prevent absorption of any spilled chemical. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidental release.
Preparation and Handling
-
Work Area Designation: All work with this compound must be performed within a certified chemical fume hood.[4]
-
Odor Control: To mitigate the pervasive odor, it is advisable to work with the smallest practical quantities. Consider using a bleach or potassium hydroxide trap to scrub the exhaust from your reaction setup.
-
Material Transfer: Use a syringe or cannula for liquid transfers to minimize vaporization and odor release. Avoid pouring the liquid.
-
Storage: Store this compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13] The container should be tightly sealed. To further control odors, consider wrapping the container's cap threads with Teflon tape and placing it in a secondary, sealable container.[14]
Experimental Workflow
The following diagram illustrates a safe workflow for handling this compound in a laboratory setting.
Emergency Procedures: Be Prepared for the Unexpected
Spills
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or activated charcoal.[15][16]
-
Carefully collect the absorbed material into a sealable container for hazardous waste disposal.[16]
-
Decontaminate the spill area with a 10% bleach solution, allowing for a contact time of at least 30 minutes. Alternatively, a solution of 3% hydrogen peroxide and sodium bicarbonate can be used.[3]
-
Wipe the area clean with soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First Aid
-
Inhalation: Move the affected person to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Liquid Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for chlorinated organic waste.
-
Solid Waste: Contaminated solid materials (e.g., gloves, absorbent pads, pipette tips) must be collected in a separate, sealed, and labeled hazardous waste container.[4]
-
Glassware: All glassware that has come into contact with the mercaptan should be decontaminated by soaking in a bleach solution for at least 24 hours before routine washing.[3]
Disposal Method
The primary recommended disposal method for chlorinated organic compounds is incineration by a licensed hazardous waste disposal facility.[18][19] This high-temperature process effectively destroys the compound, preventing its release into the environment. Do not attempt to dispose of this chemical down the drain or in regular trash.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety. By understanding the hazards, diligently using appropriate PPE, adhering to established protocols, and being prepared for emergencies, researchers can confidently utilize this valuable reagent while ensuring their own safety and that of their colleagues.
References
- 1. kansashealthsystem.com [kansashealthsystem.com]
- 2. nj.gov [nj.gov]
- 3. uvic.ca [uvic.ca]
- 4. research.columbia.edu [research.columbia.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. guidegloves.com [guidegloves.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Airgas - 3MR60922 - 3M™ Acid Gas, Asbestos, Chlorine, Mold, And Silica Respirator Cartridge/Filter For 6000/7000/FF-400 Series Respirators [airgas.com]
- 11. selectsafetysales.com [selectsafetysales.com]
- 12. northwestern.edu [northwestern.edu]
- 13. cpchem.com [cpchem.com]
- 14. Control volatile organic chemical smells | UW Environmental Health & Safety [ehs.washington.edu]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. Methyl Mercaptan | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
